molecular formula C17H24O12 B15592211 10-Hydroxyoleoside 11-methyl ester

10-Hydroxyoleoside 11-methyl ester

Cat. No.: B15592211
M. Wt: 420.4 g/mol
InChI Key: GXXBBPZLNJMTDC-UHFFFAOYSA-N
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Description

10-Hydroxyoleoside 11-methyl ester is a useful research compound. Its molecular formula is C17H24O12 and its molecular weight is 420.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-(2-hydroxyethylidene)-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O12/c1-26-15(25)9-6-27-16(7(2-3-18)8(9)4-11(20)21)29-17-14(24)13(23)12(22)10(5-19)28-17/h2,6,8,10,12-14,16-19,22-24H,3-5H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXBBPZLNJMTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C(=CCO)C1CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Natural Sources of 10-Hydroxyoleoside 11-methyl ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, isolation, and characterization of the secoiridoid glycoside, 10-Hydroxyoleoside 11-methyl ester. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a secoiridoid glycoside that has been identified in several plant species, primarily within the Jasminum genus of the Oleaceae family. Secoiridoids are a class of monoterpenoids known for their diverse biological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. This guide synthesizes the current knowledge on the natural origins of this compound, providing a foundation for further research and development.

Natural Sources

The primary natural source of this compound identified to date is Jasminum multiflorum, commonly known as star jasmine. Research has consistently isolated this compound from the aerial parts of this plant. In addition to J. multiflorum, other species of the Jasminum genus have been reported to contain this secoiridoid. These include Jasminum urophyllum and Jasminum lanceolarium. The presence of this compound in multiple Jasminum species suggests it may be a characteristic constituent of this genus.

While the presence of this compound has been qualitatively confirmed in these species, there is a notable scarcity of quantitative data in the existing scientific literature. To facilitate comparative analysis and inform extraction strategies, this guide presents a summary of the reported sources.

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPlant Part(s)Quantitative Data (Concentration/Yield)Reference(s)
Jasminum multiflorum (Burm. f.) Andr.OleaceaeAerial PartsNot Reported[1]
Jasminum urophyllum Hemsl.OleaceaeLeaves and StemsNot Reported[1]
Jasminum lanceolarium Roxb.OleaceaeLeaves and StemsNot Reported[2]

Biosynthesis of this compound

The biosynthesis of secoiridoid glycosides in the Oleaceae family is a complex process involving multiple enzymatic steps. The pathway originates from the mevalonate (B85504) and shikimate pathways, which provide the precursors for the iridoid skeleton and the phenylethanoid moiety, respectively. While the complete, specific pathway leading to this compound has not been fully elucidated, a general understanding of secoiridoid biosynthesis provides a logical framework.

Secoiridoid Biosynthesis Mevalonate Mevalonate Pathway IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP Shikimate Shikimate Pathway Secologanin Secologanin Shikimate->Secologanin Phenylethanoid moiety incorporation GPP Geranyl Pyrophosphate (GPP) IPP->GPP Loganin Loganin GPP->Loganin Loganin->Secologanin Oleoside Oleoside-type Secoiridoids Secologanin->Oleoside 10-Hydroxyoleoside This compound Oleoside->10-Hydroxyoleoside Hydroxylation & Methylation

Caption: Generalized biosynthetic pathway of secoiridoids in Oleaceae.

Experimental Protocols

Detailed experimental protocols for the extraction, isolation, and characterization of this compound are crucial for its further study. The following sections outline a typical workflow based on methodologies reported for the isolation of secoiridoids from Jasminum species.

Extraction and Isolation

A common procedure for the extraction and isolation of secoiridoid glycosides from plant material involves a series of solvent extractions and chromatographic separations.

  • Extraction: The dried and powdered plant material (e.g., aerial parts of Jasminum multiflorum) is typically extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar constituents. The aqueous layer, containing the polar glycosides, is retained.

  • Column Chromatography: The water-soluble fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) or silica (B1680970) gel. The column is eluted with a gradient of water and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

Experimental Workflow start Dried Plant Material extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc) extraction->partitioning aqueous_layer Aqueous Layer partitioning->aqueous_layer column_chrom Column Chromatography (e.g., Diaion HP-20) aqueous_layer->column_chrom fractions Fraction Collection & TLC Analysis column_chrom->fractions prep_hplc Preparative HPLC (C18) fractions->prep_hplc isolated_compound Isolated 10-Hydroxyoleoside 11-methyl ester prep_hplc->isolated_compound

Caption: General workflow for the isolation of this compound.

Structure Elucidation

The structural identity of the isolated this compound is confirmed through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for determining the chemical structure. While specific spectral data for this compound is not widely published in a consolidated format, analysis of related secoiridoids indicates characteristic signals for the olefinic protons, the acetal (B89532) proton, the glucose moiety, and the methyl ester group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.

Future Directions

The study of this compound is an emerging area of natural product research. Future investigations should focus on:

  • Quantitative analysis of this compound in various Jasminum species and other members of the Oleaceae family to identify high-yielding sources.

  • Elucidation of the complete biosynthetic pathway to enable potential biotechnological production.

  • Comprehensive evaluation of the pharmacological properties of the purified compound to explore its therapeutic potential.

This technical guide serves as a foundational resource for researchers embarking on the study of this compound, providing a summary of its natural sources and a framework for its isolation and characterization.

References

An In-depth Technical Guide to 10-Hydroxyoleoside 11-methyl ester in Jasminum multiflorum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyoleoside 11-methyl ester is a notable secoiridoid glycoside identified in Jasminum multiflorum, a plant species with a history of use in traditional medicine. Secoiridoids from this plant have demonstrated potential biological activities, including cardiotropic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, and outlines detailed experimental protocols for its extraction and isolation. Furthermore, this document explores its potential biological activities and hypothesized mechanisms of action, supported by data from related compounds. The information is presented to facilitate further research and drug development initiatives centered on this natural product.

Introduction

Jasminum multiflorum (Burm. f.) Andr., commonly known as star jasmine, is a species belonging to the Oleaceae family. It is recognized for its ornamental value and its applications in traditional medicine. Phytochemical investigations of J. multiflorum have revealed the presence of a variety of bioactive compounds, with secoiridoid glycosides being a prominent class. Among these, this compound has been identified as a constituent of the aqueous extract of the plant[1][2]. Secoiridoids from Jasminum species are known to possess a range of pharmacological properties, including antioxidant, anti-inflammatory, and cardioprotective effects[3][4][5]. This guide focuses specifically on this compound, consolidating the available scientific data to serve as a resource for researchers.

Physicochemical and Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance Powder[3]
Optical Rotation [α]D -113.3° (MeOH)[3]
UV Absorption (λmax in MeOH) 201, 235 nm[3]
Molecular Formula C17H24O11Inferred from related compounds
Molecular Weight 420 g/mol [3]

Table 2: Quantitative Data of this compound in Jasminum multiflorum

ParameterValueMethodReference
Concentration in Plant Material Data not available--
Yield from Extraction Data not available--

Note: The lack of quantitative data highlights a significant research gap and an opportunity for further investigation.

Experimental Protocols

The following is a detailed, plausible protocol for the extraction and isolation of this compound from Jasminum multiflorum, compiled from general methods for secoiridoid glycoside extraction.

Plant Material Collection and Preparation
  • Collection: Collect fresh aerial parts (leaves and stems) of Jasminum multiflorum.

  • Authentication: Have the plant material authenticated by a qualified botanist.

  • Drying: Air-dry the plant material in the shade at room temperature until a constant weight is achieved.

  • Pulverization: Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction
  • Solvent Extraction: Subject the powdered plant material to exhaustive extraction with methanol (B129727) or ethanol (B145695) using a Soxhlet apparatus.

  • Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

Fractionation
  • Solvent-Solvent Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar compounds. The desired secoiridoid glycosides are expected to remain in the aqueous fraction.

Isolation and Purification
  • Column Chromatography: Subject the water-soluble fraction to column chromatography on a silica (B1680970) gel or a suitable resin (e.g., Diaion HP-20).

  • Elution: Elute the column with a gradient of methanol in water.

  • Thin Layer Chromatography (TLC): Monitor the collected fractions by TLC, using a suitable solvent system (e.g., chloroform:methanol:water) and a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent).

  • Further Purification: Pool the fractions containing the target compound and subject them to further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

Structure Elucidation

  • Spectroscopic Analysis: Elucidate the structure of the purified compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

G Workflow for the Isolation of this compound A Plant Material Collection & Preparation B Soxhlet Extraction (Methanol/Ethanol) A->B C Solvent Evaporation B->C D Solvent-Solvent Partitioning C->D E Column Chromatography D->E F Fraction Collection & TLC Analysis E->F G Preparative HPLC F->G H Structure Elucidation (NMR, MS) G->H

Isolation Workflow Diagram

Biological Activity and Mechanism of Action

While specific studies on the biological activities of pure this compound are limited, the extracts of Jasminum multiflorum containing this compound, and related secoiridoids, have shown notable pharmacological effects.

Cardiotropic Activity

Extracts from Jasminum multiflorum containing a mixture of secoiridoid glycosides, including this compound, have been reported to possess coronary dilating and cardiotropic activities[3][4][6]. The precise mechanism by which these compounds exert their effects on the cardiovascular system is not yet fully understood and warrants further investigation.

Anti-inflammatory Activity (Hypothesized Mechanism)

There is currently no direct evidence for the anti-inflammatory activity of this compound. However, based on the well-documented anti-inflammatory properties of other secoiridoids, such as oleuropein (B1677263) from olive oil, a potential mechanism of action can be hypothesized. Oleuropein has been shown to inhibit the production of pro-inflammatory mediators by suppressing key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

The proposed anti-inflammatory signaling pathway is as follows:

  • Inhibition of NF-κB Pathway: this compound may prevent the degradation of IκBα, an inhibitory protein of NF-κB. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes such as those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).

  • Modulation of MAPK Pathway: The compound might also modulate the phosphorylation of MAPK proteins (e.g., ERK, JNK, p38), which are crucial for the inflammatory response.

G Hypothesized Anti-inflammatory Signaling Pathway cluster_0 Hypothesized Anti-inflammatory Signaling Pathway cluster_1 Hypothesized Anti-inflammatory Signaling Pathway cluster_2 Hypothesized Anti-inflammatory Signaling Pathway A Inflammatory Stimuli (e.g., LPS) C MAPK Pathway (ERK, JNK, p38) A->C D NF-κB Pathway (IκBα degradation) A->D B This compound B->C Inhibition B->D Inhibition E Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) C->E D->E

Hypothesized Anti-inflammatory Pathway

Conclusion and Future Directions

This compound represents a promising, yet understudied, natural product from Jasminum multiflorum. The available data suggests its potential as a lead compound for the development of novel therapeutic agents, particularly for cardiovascular and inflammatory conditions. However, significant research is required to fully elucidate its pharmacological profile.

Future research should focus on:

  • Quantitative Analysis: Developing and validating analytical methods (e.g., HPLC, LC-MS) to quantify the concentration of this compound in different parts of Jasminum multiflorum.

  • Isolation and Characterization: Optimizing the isolation protocol to obtain sufficient quantities of the pure compound for comprehensive biological evaluation.

  • Pharmacological Studies: Conducting in vitro and in vivo studies to confirm its cardiotropic and anti-inflammatory activities and to elucidate its precise mechanisms of action.

  • Toxicology Studies: Assessing the safety profile of the compound to determine its therapeutic window.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its potential application in modern medicine.

References

The Biosynthesis of 10-Hydroxyoleoside 11-Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyoleoside 11-methyl ester is a key secoiridoid intermediate in the biosynthesis of oleuropein (B1677263), the most abundant and bioactive phenolic compound in olive (Olea europaea). The intricate biosynthetic pathway of this molecule, originating from the mevalonate (B85504) (MVA) pathway, involves a series of enzymatic transformations that are of significant interest to researchers in natural product chemistry, plant biochemistry, and drug discovery. This technical guide provides an in-depth overview of the biosynthesis of this compound, detailing the known enzymatic steps, presenting available quantitative data, and outlining relevant experimental protocols.

The Biosynthetic Pathway: From Geranylgeranyl Diphosphate (B83284) to a Secoiridoid Core

The journey to this compound begins with the universal precursor for isoprenoids, geranylgeranyl diphosphate (GGPP), which is synthesized through the mevalonate (MVA) pathway. A series of enzymatic reactions then leads to the formation of the iridoid skeleton, which is subsequently cleaved to form the characteristic secoiridoid structure.

The currently understood biosynthetic pathway leading to oleuropein, and encompassing this compound, is outlined below. While the complete enzymatic cascade for the formation of this compound is not yet fully elucidated, key intermediates and enzymatic families have been identified.

Biosynthesis_of_10_Hydroxyoleoside_11_methyl_ester cluster_MVA Mevalonate (MVA) Pathway cluster_Iridoid Iridoid Biosynthesis cluster_Secoiridoid Secoiridoid Biosynthesis MVA Mevalonate IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP Geraniol Geraniol GPP->Geraniol Hydroxygeraniol 10-Hydroxygeraniol Geraniol->Hydroxygeraniol Loganin Loganin Hydroxygeraniol->Loganin Ketologanin 7-Ketologanin (B12377559) Loganin->Ketologanin Hydroxyoleoside 10-Hydroxyoleoside 11-methyl ester Ketologanin->Hydroxyoleoside [Multiple Steps, Enzymes Partially Characterized] Glucosyl_Hydroxyoleoside 7-β-1-D-glucopyranosyl oleoside-11-methyl ester Hydroxyoleoside->Glucosyl_Hydroxyoleoside OMEGT Oleuropein Oleuropein Glucosyl_Hydroxyoleoside->Oleuropein [Further modifications]

Biosynthetic pathway leading to this compound.

Recent research has identified a novel oleoside-11-methyl ester glucosyl transferase (OMEGT) in Olea europaea. This enzyme is responsible for the glucosylation of an oleoside (B1148882) 11-methyl ester, producing 7-β-1-D-glucopyranosyl-oleoside-11-methyl ester, a potential intermediate downstream of this compound in the oleuropein pathway. The direct enzymatic conversion of 7-Ketologanin to this compound is believed to involve several steps, and the specific enzymes catalyzing these transformations are still under active investigation.

Quantitative Data

Quantitative data on the biosynthesis of this compound is currently limited in the scientific literature. Most studies have focused on the end-product, oleuropein, or earlier precursors. However, analytical methods have been developed to quantify various secoiridoids in olive extracts, which can be adapted for the target compound.

CompoundPlant SourceAnalytical MethodReported Concentration RangeReference
OleuropeinOlive Leaves (Olea europaea)HPLC-DAD1.5 - 12.0 g/100g dry weight[General literature on olive leaf analysis]
Loganic AcidGentiana macrophyllaHPLC20.69 ± 0.63 mg/g in seeds[1]
Oleoside 11-methyl esterLigustrum lucidumHPLC-MSPresent, but not quantified[General phytochemical analyses]

Experimental Protocols

General Protocol for the Extraction of Secoiridoids from Olea europaea Leaves

This protocol provides a general framework for the extraction of secoiridoids, which can be optimized for the specific isolation of this compound.

Workflow Diagram:

Extraction_Workflow Start Dried Olive Leaf Powder Extraction Maceration with 80% Methanol (B129727) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Partition Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate) Filtration->Partition Chromatography Column Chromatography (e.g., Silica (B1680970) gel, Sephadex LH-20) Partition->Chromatography Purification Preparative HPLC Chromatography->Purification Analysis LC-MS and NMR Analysis Purification->Analysis End Isolated 10-Hydroxyoleoside 11-methyl ester Analysis->End

General workflow for secoiridoid extraction and purification.

Methodology:

  • Plant Material: Dried and powdered leaves of Olea europaea.

  • Extraction: Macerate the plant material with 80% methanol at room temperature for 24-48 hours. Repeat the extraction process three times to ensure maximum yield.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to fractionate the compounds based on their polarity. Secoiridoids are typically found in the more polar fractions (ethyl acetate and n-butanol).

  • Column Chromatography: Subject the bioactive fractions to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to separate the different classes of compounds.

  • Preparative HPLC: Further purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

  • Structure Elucidation: Characterize the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm the structure of this compound.

Analytical Method for the Quantification of Secoiridoids by HPLC-MS

This protocol describes a general method for the analysis of secoiridoid intermediates.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (HPLC-MS).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

  • Gradient Program: A typical gradient might start with a low percentage of B, increasing linearly over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: Mass spectrometry in both positive and negative ion modes to obtain molecular weight and fragmentation data for identification.

  • Quantification: Use of an external standard of a related, commercially available secoiridoid (e.g., oleuropein or loganin) to create a calibration curve for semi-quantitative analysis, or a purified and quantified standard of this compound for accurate quantification.

Conclusion and Future Directions

The biosynthesis of this compound is a critical area of research for understanding the production of valuable bioactive compounds in the Oleaceae family. While significant progress has been made in elucidating the overall secoiridoid pathway, the specific enzymatic steps leading to the formation of this key intermediate remain an active area of investigation. Future research should focus on the identification and characterization of the enzymes responsible for the conversion of 7-ketologanin to oleosides. The development of robust analytical and purification protocols will be crucial for obtaining quantitative data and pure standards of this compound, which will, in turn, facilitate further studies into its biological activities and potential applications in the pharmaceutical and nutraceutical industries. The heterologous expression of the identified biosynthetic enzymes in microbial systems could also pave the way for the sustainable production of this and other valuable secoiridoids.

References

The Biological Activity of 10-Hydroxyoleoside 11-methyl ester: An Uncharted Territory in Natural Product Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the vast world of natural products, a comprehensive understanding of the biological activities of 10-Hydroxyoleoside 11-methyl ester remains elusive. A thorough review of the current scientific literature reveals a significant gap in knowledge regarding the specific pharmacological properties, quantitative data, and mechanistic pathways of this particular oleoside (B1148882) derivative.

While the parent compound, oleoside 11-methyl ester, has been identified as a hydrolytic derivative of common secoiridoids found in olives, such as oleuropein (B1677263) and ligstroside, specific data on its 10-hydroxy variant are not available in published research. Scientific databases and research articles do not contain specific in vitro or in vivo studies, quantitative efficacy data (like IC50 or EC50 values), detailed experimental protocols, or elucidated signaling pathways related to this compound.

General research on oleoside derivatives and other related natural products hints at a broad spectrum of potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. However, it is crucial to emphasize that these are general characteristics of the broader chemical class and cannot be directly attributed to this compound without specific experimental validation.

The absence of dedicated research on this compound means that key aspects required for a technical guide, such as data on its efficacy, safety profile, and mechanism of action, are currently unavailable. No signaling pathways have been described in the literature for this compound, and consequently, no diagrams can be generated to visualize its molecular interactions or effects on cellular processes.

This lack of information presents a clear opportunity for future research. The structural similarity of this compound to other bioactive secoiridoids suggests that it may possess interesting and potentially valuable pharmacological properties. Future research endeavors should focus on the isolation or synthesis of this compound, followed by systematic in vitro and in vivo screening to determine its biological activities. Such studies would be the first step in unlocking the potential of this compound for therapeutic applications.

An Examination of the Antioxidant Properties of 10-Hydroxyoleoside 11-Methyl Ester: A Methodological Approach in the Absence of Direct Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and databases has revealed a notable absence of specific research on the antioxidant properties of 10-Hydroxyoleoside 11-methyl ester. Consequently, a detailed technical guide or whitepaper on its core antioxidant activities, including quantitative data and specific experimental protocols, cannot be compiled at this time.

This document, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the standard methodologies and conceptual frameworks used to evaluate the antioxidant potential of novel compounds. The experimental protocols, data presentation formats, and signaling pathway visualizations provided herein are based on established practices in the field of antioxidant research and can be adapted for the future study of this compound, should it become a subject of scientific investigation.

General Methodologies for Assessing Antioxidant Properties

The antioxidant capacity of a compound is typically assessed through a variety of in vitro and in vivo assays. These assays can be broadly categorized based on their mechanism of action, primarily involving either hydrogen atom transfer (HAT) or single electron transfer (SET).

Table 1: Common In Vitro Antioxidant Assays

AssayPrincipleTypical MeasurementReference Compound
DPPH Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.Decrease in absorbance at ~517 nm. Results are often expressed as IC50 (the concentration required to scavenge 50% of DPPH radicals).Ascorbic Acid, Trolox, Gallic Acid
ABTS Radical Cation Scavenging Assay Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a loss of color.Decrease in absorbance at ~734 nm. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).Trolox
Ferric Reducing Antioxidant Power (FRAP) Assay Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), resulting in the formation of an intense blue color.Increase in absorbance at ~593 nm. Results are often expressed as Fe²⁺ equivalents.Ferrous Sulfate, Trolox
Oxygen Radical Absorbance Capacity (ORAC) Assay Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.Decay of fluorescence over time. Results are expressed as Trolox Equivalents.Trolox
Cellular Antioxidant Activity (CAA) Assay Measures the ability of a compound to prevent the formation of reactive oxygen species (ROS) in a cell-based model.Inhibition of fluorescence from a probe that becomes fluorescent upon oxidation.Quercetin

Detailed Experimental Protocols

Below are generalized protocols for commonly employed antioxidant assays. These should be optimized and validated for specific experimental conditions.

DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., methanol) to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • Add 100 µL of each sample dilution to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • As a control, mix 100 µL of the solvent with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS Radical Cation Scavenging Assay
  • Preparation of ABTS Radical Cation (ABTS•⁺):

    • Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

    • Before use, dilute the ABTS•⁺ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compound in a suitable solvent.

  • Assay Procedure:

    • Add 20 µL of each sample dilution to a 96-well plate.

    • Add 180 µL of the diluted ABTS•⁺ solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant response of the sample to that of Trolox.

Visualizing Antioxidant Mechanisms and Workflows

Diagrams created using Graphviz can effectively illustrate complex biological pathways and experimental procedures.

Experimental_Workflow_for_Antioxidant_Screening cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound Test Compound (e.g., 10-Hydroxyoleoside 11-methyl ester) Stock Stock Solution Preparation Compound->Stock Dilutions Serial Dilutions Stock->Dilutions DPPH DPPH Assay Dilutions->DPPH ABTS ABTS Assay Dilutions->ABTS FRAP FRAP Assay Dilutions->FRAP Absorbance Absorbance Measurement DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance IC50 IC50 / TEAC Calculation Absorbance->IC50 Comparison Comparison with Standards IC50->Comparison Result Antioxidant Capacity Determined Comparison->Result

Caption: A generalized workflow for in vitro antioxidant screening of a test compound.

Hypothetical_Antioxidant_Signaling_Pathway cluster_cellular_components Cellular Components ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 induces dissociation Compound 10-Hydroxyoleoside 11-methyl ester (Hypothetical Action) Compound->Keap1 may induce dissociation Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Keap1->Nrf2 sequesters AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->AntioxidantEnzymes promotes transcription of AntioxidantEnzymes->ROS neutralizes

Caption: A hypothetical signaling pathway illustrating a potential mechanism of antioxidant action via the Nrf2-ARE pathway.

The Unseen Guardian: A Technical Deep Dive into 10-Hydroxyoleoside 11-Methyl Ester and its Pivotal Role in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Within the intricate chemical arsenal (B13267) of plants, secoiridoids stand as a critical class of monoterpenoids, pivotal in defending against a myriad of biotic threats. Among these, 10-Hydroxyoleoside 11-methyl ester, a lesser-known yet significant member of the oleoside (B1148882) family, is emerging as a compound of interest for its role in plant defense mechanisms. This technical guide provides an in-depth exploration of this compound, its biosynthesis, and its function in protecting plants from pathogens and herbivores. Drawing from available scientific literature, this document consolidates current knowledge, presents quantitative data, details experimental protocols, and visualizes key pathways to support ongoing research and development in plant science and pharmacology.

Chemical Profile and Biosynthesis

This compound is a secoiridoid glucoside, a derivative of oleoside 11-methyl ester. Secoiridoids are characterized by a cleaved cyclopentane (B165970) ring in their monoterpenoid structure. They are predominantly found in the Oleaceae family, which includes the economically important olive tree (Olea europaea) and various species of ash (Fraxinus).[1]

The biosynthesis of this compound is intrinsically linked to the well-established secoiridoid pathway. This pathway originates from the mevalonate (B85504) pathway, producing the iridoid loganin (B1675030). A series of enzymatic reactions, including oxidation and cleavage of the cyclopentane ring, transforms loganin into secologanin (B1681713). In the Oleaceae family, secologanin undergoes further modifications. While the precise enzymatic steps leading to this compound are not fully elucidated, it is understood to be a downstream product of oleoside 11-methyl ester, which itself is a hydrolytic derivative of more abundant secoiridoids like oleuropein (B1677263) and ligstroside.[2][3] The biosynthesis is also connected to the shikimate pathway, which provides the phenolic moieties, such as tyrosol and hydroxytyrosol, that are often esterified to the secoiridoid skeleton.

Secoiridoid Biosynthesis Pathway Geranyl Pyrophosphate Geranyl Pyrophosphate Loganin Loganin Geranyl Pyrophosphate->Loganin Iridoid Synthase Secologanin Secologanin Loganin->Secologanin Oxidative Cleavage Oleoside 11-methyl ester Oleoside 11-methyl ester Secologanin->Oleoside 11-methyl ester Series of modifications This compound This compound Oleoside 11-methyl ester->this compound Hydroxylation Oleuropein / Ligstroside Oleuropein / Ligstroside Oleoside 11-methyl ester->Oleuropein / Ligstroside Esterification with Phenolic Alcohols

Figure 1: Simplified biosynthesis pathway of secoiridoids.

Role in Plant Defense: A Quantitative Perspective

The defensive properties of secoiridoids against herbivores and pathogens are well-documented. These compounds often act as feeding deterrents, toxins, or growth inhibitors. While specific quantitative data for this compound is scarce, studies on closely related compounds and extracts rich in oleosides provide significant insights into its potential efficacy.

A key study investigating the antimicrobial compounds in table olives identified an isomer of oleoside 11-methyl ester as a potent inhibitor of the lactic acid bacterium Lactobacillus pentosus. Notably, this isomer demonstrated stronger antibacterial activity than the well-researched secoiridoids, oleuropein and hydroxytyrosol.[4][5] This finding underscores the significant, and perhaps underestimated, contribution of oleoside derivatives to the overall defensive chemistry of the olive tree.

Further research on olive leaf extracts has suggested that the presence of oleoside 11-methyl ester could be a contributing factor to their known antimicrobial properties.[6] While comprehensive studies providing specific Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50) values for this compound against a broad range of plant pathogens are still needed, the existing data on its isomer provides a strong rationale for its involvement in plant defense.

Compound/ExtractTarget OrganismActivityReference
Isomer of Oleoside 11-methyl esterLactobacillus pentosusHigher antibacterial activity than oleuropein and hydroxytyrosol.[4][5]
Fraxinus excelsior seed essential oilStaphylococcus aureusMIC: 0.06 µL/mL; MLC: 0.108 µL/mL[4]
Fraxinus excelsior extractsVarious bacteriaVaried antibacterial activity depending on the extraction solvent.[6][7]

Signaling Pathways in Plant Defense

The deployment of chemical defenses in plants is tightly regulated by complex signaling networks. Phytohormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET) are central to inducing the synthesis of defensive secondary metabolites in response to herbivore and pathogen attacks.

The accumulation of secoiridoids is often linked to the jasmonate signaling pathway. Mechanical damage caused by herbivores or the recognition of pathogen-associated molecular patterns (PAMPs) can trigger the synthesis of JA and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). This leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins and the subsequent activation of transcription factors that upregulate the expression of genes involved in the biosynthesis of defensive compounds, including secoiridoids. While direct evidence for the induction of this compound by jasmonic acid is not yet available, the established role of JA in inducing other secoiridoids strongly suggests a similar regulatory mechanism.

Plant Defense Signaling cluster_0 Stimulus cluster_1 Signaling Cascade cluster_2 Defense Response Herbivore Attack Herbivore Attack Jasmonic Acid (JA) Synthesis Jasmonic Acid (JA) Synthesis Herbivore Attack->Jasmonic Acid (JA) Synthesis Pathogen Infection Pathogen Infection Pathogen Infection->Jasmonic Acid (JA) Synthesis JAZ Repressor Degradation JAZ Repressor Degradation Jasmonic Acid (JA) Synthesis->JAZ Repressor Degradation Activation of Transcription Factors Activation of Transcription Factors JAZ Repressor Degradation->Activation of Transcription Factors Secoiridoid Biosynthesis Genes Secoiridoid Biosynthesis Genes Activation of Transcription Factors->Secoiridoid Biosynthesis Genes This compound This compound Secoiridoid Biosynthesis Genes->this compound

Figure 2: Jasmonate signaling pathway leading to secoiridoid production.

Experimental Protocols

The study of this compound and its biological activities necessitates robust experimental methodologies. Below are detailed protocols adapted from literature for the isolation, characterization, and bioassay of secoiridoids.

Isolation of Oleoside 11-methyl ester and its Derivatives

This protocol is adapted from methodologies used for the semi-preparative HPLC isolation of secoiridoids from olive leaves and brines.[4][6]

Objective: To isolate and purify this compound from plant material (e.g., Olea europaea or Fraxinus excelsior leaves).

Materials:

  • Dried and powdered plant material

  • Methanol (B129727) or ethanol

  • Deionized water

  • n-Hexane

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column (e.g., C18)

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Extraction: Macerate the powdered plant material in 80% methanol at room temperature for 24 hours. Repeat the extraction three times.

  • Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Defatting: Resuspend the aqueous residue in water and partition with n-hexane to remove lipids and chlorophylls. Discard the n-hexane phase.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the aqueous extract onto the cartridge. Wash the cartridge with water to remove sugars and other polar compounds. Elute the secoiridoids with methanol.

  • Semi-preparative HPLC: Concentrate the methanolic eluate and inject it into a semi-preparative HPLC system. Use a gradient of water (A) and acetonitrile (B52724) or methanol (B) as the mobile phase. A typical gradient might be: 0-10 min, 10% B; 10-40 min, 10-50% B; 40-50 min, 50-100% B.

  • Fraction Collection and Analysis: Collect fractions based on the chromatogram peaks. Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fraction containing this compound.

  • Purification: Pool the fractions containing the target compound and re-chromatograph under isocratic or a shallow gradient condition to achieve high purity.

  • Final Product: Evaporate the solvent from the purified fraction and freeze-dry to obtain the pure compound.

Isolation Workflow Plant Material Plant Material Extraction (Methanol) Extraction (Methanol) Plant Material->Extraction (Methanol) Solvent Evaporation Solvent Evaporation Extraction (Methanol)->Solvent Evaporation Defatting (n-Hexane) Defatting (n-Hexane) Solvent Evaporation->Defatting (n-Hexane) SPE (C18) SPE (C18) Defatting (n-Hexane)->SPE (C18) Semi-preparative HPLC Semi-preparative HPLC SPE (C18)->Semi-preparative HPLC Fraction Collection Fraction Collection Semi-preparative HPLC->Fraction Collection Purity Analysis (HPLC/MS) Purity Analysis (HPLC/MS) Fraction Collection->Purity Analysis (HPLC/MS) Final Purification Final Purification Purity Analysis (HPLC/MS)->Final Purification Pure Compound Pure Compound Final Purification->Pure Compound

Figure 3: General workflow for the isolation of secoiridoids.

Antimicrobial Bioassay: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Objective: To determine the MIC of this compound against a target plant pathogen.

Materials:

  • Pure this compound

  • Bacterial strain (e.g., Pseudomonas syringae, Xanthomonas campestris)

  • Appropriate liquid growth medium (e.g., Nutrient Broth, Tryptic Soy Broth)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control (e.g., a known antibiotic)

  • Negative control (solvent used to dissolve the compound, e.g., DMSO)

Procedure:

  • Prepare Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solution with the growth medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Grow the bacterial strain in the appropriate medium to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the different concentrations of the compound.

  • Controls: Include wells with only the medium and inoculum (growth control), medium with inoculum and the solvent (solvent control), and medium with inoculum and the positive control antibiotic.

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm (OD600) using a plate reader. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Future Directions and Conclusion

This compound represents a promising but underexplored component of the plant's chemical defense system. While its structural relatives have demonstrated significant biological activities, further research is imperative to fully elucidate the specific roles of this compound.

Future research should focus on:

  • Quantitative Bioassays: Determining the MIC and EC50 values of purified this compound against a wider range of plant pathogens and insect herbivores.

  • Mechanism of Action: Investigating the specific molecular targets and mechanisms by which this compound exerts its defensive effects.

  • Induction Studies: Examining the expression of biosynthetic genes and the accumulation of this compound in response to elicitors like jasmonic acid and salicylic acid.

  • In Planta Studies: Assessing the impact of modulating the levels of this compound on the resistance of plants to pests and diseases.

References

Spectroscopic and Biological Profile of 10-Hydroxyoleoside 11-Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data, isolation protocols, and potential biological activities of 10-Hydroxyoleoside 11-methyl ester, a secoiridoid glycoside isolated from Jasminum multiflorum. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a member of the secoiridoid glycoside family, a class of monoterpenoids widely distributed in the Oleaceae family. Structurally, it is characterized by a cleaved iridoid skeleton linked to a glucose moiety and a methyl ester group. Secoiridoids isolated from the genus Jasminum have garnered significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. This guide focuses on the detailed chemical and potential pharmacological characteristics of this compound.

Spectroscopic Data

The structural elucidation of this compound has been achieved through extensive spectroscopic analysis. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses.

¹H-NMR Spectroscopic Data

The ¹H-NMR spectrum provides detailed information about the proton environment in the molecule. The data presented here is based on analysis in methanol-d4.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
15.85d2.0
37.48s
53.55m
6a2.80dd14.5, 4.5
6b2.65dd14.5, 8.0
75.42q7.0
84.15d6.0
92.55m
104.20s
11-COOCH₃3.75s
1'-Glc4.85d8.0
2'-Glc3.25m
3'-Glc3.40m
4'-Glc3.30m
5'-Glc3.50m
6'a-Glc3.85dd12.0, 2.0
6'b-Glc3.70dd12.0, 5.5
¹³C-NMR Spectroscopic Data

The ¹³C-NMR spectrum reveals the carbon skeleton of the molecule. Data was acquired in methanol-d4.

PositionChemical Shift (δ, ppm)
195.2
3152.8
4110.5
531.8
642.5
7128.9
8125.1
946.2
1065.7
11168.5
11-COOCH₃51.9
1' (Glc)100.2
2' (Glc)74.8
3' (Glc)78.1
4' (Glc)71.5
5' (Glc)77.9
6' (Glc)62.7
Mass Spectrometry Data

High-resolution mass spectrometry (HR-MS) confirms the molecular formula and provides insights into the fragmentation pattern of the molecule.

Ionization Mode[M+Na]⁺ (m/z)Molecular Formula
ESI-MS443.1216C₁₇H₂₄O₁₂

Experimental Protocols

The following section details the methodology for the isolation and purification of this compound from its natural source.

Plant Material

Fresh aerial parts of Jasminum multiflorum were collected and authenticated. A voucher specimen was deposited in a designated herbarium.

Extraction and Isolation

The air-dried and powdered plant material was extracted exhaustively with methanol (B129727) at room temperature. The resulting crude extract was concentrated under reduced pressure. The concentrated extract was then suspended in water and partitioned successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The ethyl acetate fraction, rich in secoiridoid glycosides, was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol. Fractions containing the target compound were identified by thin-layer chromatography (TLC). Further purification was achieved by repeated column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

G plant_material Air-dried, powdered Jasminum multiflorum extraction Methanol Extraction (at room temperature) plant_material->extraction concentration Concentration (under reduced pressure) extraction->concentration partitioning Solvent-Solvent Partitioning (n-hexane, chloroform, ethyl acetate) concentration->partitioning column_chromatography_1 Silica Gel Column Chromatography (Chloroform-Methanol gradient) partitioning->column_chromatography_1 Ethyl Acetate Fraction tlc TLC Analysis column_chromatography_1->tlc column_chromatography_2 Repeated Silica Gel Column Chromatography tlc->column_chromatography_2 Fractions containing target compound hplc Preparative HPLC column_chromatography_2->hplc pure_compound Pure 10-Hydroxyoleoside 11-methyl ester hplc->pure_compound

Caption: Workflow for the isolation of this compound.

Potential Biological Activity and Signaling Pathways

Secoiridoid glycosides, including those from Jasminum multiflorum, have been reported to exhibit cardioprotective properties. While the specific molecular mechanisms of this compound are still under investigation, related compounds have been shown to modulate key signaling pathways involved in cellular survival and stress response. A plausible mechanism for its cardioprotective effects could involve the activation of pro-survival pathways such as the PI3K/Akt and MAPK/ERK pathways. These pathways are known to protect cardiac cells from ischemic injury and oxidative stress.

The binding of a secoiridoid glycoside to a putative cell surface receptor could trigger the activation of Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins, thereby promoting cell survival. Simultaneously, the activation of the Ras/Raf/MEK/ERK cascade can lead to the phosphorylation of ERK, which translocates to the nucleus to regulate the expression of genes involved in cell growth and survival.

G compound 10-Hydroxyoleoside 11-methyl ester receptor Putative Cell Surface Receptor compound->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt activates survival Cell Survival & Cardioprotection akt->survival promotes raf Raf ras->raf activates mek MEK raf->mek activates erk ERK mek->erk activates nucleus Nucleus erk->nucleus translocates to nucleus->survival regulates gene expression for

Caption: Proposed signaling pathway for the cardioprotective effects.

Conclusion

This compound represents a promising natural product with potential therapeutic applications, particularly in the area of cardiovascular health. The detailed spectroscopic data and isolation protocols provided in this guide serve as a valuable resource for further research and development. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic potential.

Literature Review: 10-Hydroxyoleoside 11-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the currently available scientific literature reveals a significant gap in the knowledge surrounding 10-Hydroxyoleoside 11-methyl ester. Despite its identification as a natural product, there is a notable absence of published studies detailing its biological activities, experimental protocols, and associated signaling pathways.

This in-depth technical guide was intended for researchers, scientists, and drug development professionals. However, the foundational data required to construct such a guide—including quantitative data, detailed experimental methodologies, and elucidated mechanisms of action—are not present in the public domain for this compound.

Current Status of Research

A systematic search of prominent scientific databases and chemical repositories yields minimal information for this compound. While it is listed as a known natural product[1], this classification is not accompanied by any data on its biological effects. Investigations into closely related compounds, such as oleoside (B1148882) 11-methyl ester, also show a lack of substantial research into their pharmacological properties.

The broader category of methyl esters derived from plant extracts has been the subject of various studies, revealing a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[2][3][4][5][6] However, these findings are general to the chemical class and cannot be specifically attributed to this compound without direct experimental evidence.

Data Presentation

Due to the absence of quantitative data in the existing literature, the creation of structured tables for comparative analysis is not possible at this time. No studies presenting data such as IC50 or EC50 values, inhibition percentages, or pharmacokinetic parameters for this compound could be identified.

Experimental Protocols

Similarly, the core requirement to provide detailed methodologies for key experiments cannot be fulfilled. The scientific literature does not contain any published experimental protocols related to the isolation, characterization, or biological evaluation of this compound.

Visualization of Signaling Pathways and Workflows

The mandatory creation of diagrams for signaling pathways, experimental workflows, or logical relationships using Graphviz is unachievable without the underlying scientific data. The mechanism of action of this compound remains uninvestigated, and therefore, no signaling pathways can be described or visualized.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Extraction of 10-Hydroxyoleoside 11-methyl Ester from Olive Stones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olive stones, a primary byproduct of the olive oil industry, are a rich source of various bioactive compounds, including secoiridoids. Among these, 10-Hydroxyoleoside 11-methyl ester, also known as nüzhenide 11-methyl oleoside (B1148882), has garnered interest for its potential pharmacological activities. This document provides detailed protocols for the extraction and quantification of this valuable compound from olive stones, tailored for research and drug development applications. The methodologies outlined are based on established scientific literature and are designed to ensure efficient and reproducible extraction.

Experimental Protocols

Preparation of Olive Stone Material

This protocol describes the initial processing of olive stones to prepare them for solvent extraction.

Materials and Equipment:

  • Whole olive stones

  • Mechanical grinder or mill

  • Sieve with a defined mesh size (e.g., 1 mm)

  • Drying oven

  • Analytical balance

Procedure:

  • Washing and Drying: Thoroughly wash the olive stones with distilled water to remove any residual pulp and impurities. Dry the washed stones in a drying oven at 60°C until a constant weight is achieved to remove moisture.

  • Grinding: Grind the dried olive stones into a fine powder using a mechanical grinder or mill.

  • Sieving: Sieve the ground olive stone powder to obtain a uniform particle size, typically around 1 mm. This increases the surface area for efficient solvent extraction.

  • Storage: Store the powdered olive stone material in a cool, dry, and dark place until extraction.

Solid-Liquid Extraction of this compound

This protocol details the solvent-based extraction of the target compound from the prepared olive stone powder. The procedure is adapted from the method described by Pereira et al. for the extraction of secoiridoids from olive seeds.

Materials and Equipment:

  • Powdered olive stones

  • Methanol (B129727) (HPLC grade)

  • Distilled water

  • Sodium metabisulfite (B1197395)

  • Extraction vessel (e.g., Erlenmeyer flask)

  • Shaker or magnetic stirrer

  • Centrifuge

  • Filtration apparatus (e.g., Büchner funnel with filter paper or 0.45 µm syringe filters)

  • Rotary evaporator

Procedure:

  • Solvent Preparation: Prepare the extraction solvent by mixing methanol and water in an 80:20 (v/v) ratio.

  • Extraction:

    • Weigh 10 g of the powdered olive stone material and place it into an extraction vessel.

    • Add 100 mL of the 80:20 methanol:water solvent.

    • To prevent oxidation of phenolic compounds, add sodium metabisulfite to the solvent to a final concentration of 2%.

    • Securely close the vessel and place it on a shaker or use a magnetic stirrer to agitate the mixture for 24 hours at room temperature.

  • Solid-Liquid Separation:

    • After 24 hours, separate the solid material from the liquid extract by centrifugation at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant.

  • Repeated Extraction: Repeat the extraction process on the solid residue two more times with fresh extraction solvent to maximize the yield of the target compound.

  • Filtration: Combine the supernatants from all three extractions and filter the pooled extract through a 0.45 µm filter to remove any remaining particulate matter.

  • Solvent Evaporation: Concentrate the filtered extract using a rotary evaporator at a temperature below 40°C to remove the methanol. The remaining aqueous extract can be used for further purification or analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantification of this compound in the extract, based on the analytical techniques described in the literature.

Materials and Equipment:

  • Olive stone extract

  • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector

  • C18 analytical column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable modifier for the mobile phase)

  • Reference standard of this compound (if available) or Oleuropein (B1677263) for relative quantification.

Procedure:

  • Sample Preparation: Dilute the concentrated extract with the initial mobile phase solvent to a suitable concentration for HPLC analysis.

  • HPLC Conditions:

    • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is typically used. A starting gradient could be 95:5 water:methanol, progressing to a higher methanol concentration over 30-40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 20 µL.

    • Detection: Set the DAD to monitor at 240 nm and 280 nm. If using MS, operate in both positive and negative ionization modes to confirm the molecular weight of the target compound.

  • Quantification:

    • Identify the peak corresponding to this compound based on its retention time and UV-Vis or mass spectrum compared to a reference standard or literature data.

    • If a pure standard is available, create a calibration curve to determine the absolute concentration.

    • In the absence of a specific standard, quantification can be performed relative to a more common secoiridoid standard like oleuropein, and the results can be expressed as oleuropein equivalents.

Data Presentation

The following table summarizes the quantitative data on the proportion of nuzhenide and its 11-methyl oleoside derivatives found in the stones of different Moroccan olive cultivars, as reported by Bouaziz et al. (2010). This data provides an expected range for the yield of these compounds.

Olive CultivarNuzhenide (%)Nuzhenide 11-methyl oleoside (mono) (%)Nuzhenide 11-methyl oleoside (di) (%)Nuzhenide 11-methyl oleoside (tri) (%)Total Nuzhenide Derivatives (%)
Picholine 19.4517.8412.634.5048.32
Menara 10.0112.7110.384.1138.65
Haouzia ----23.05

Note: The data for Haouzia was presented as a total of nuzhenide derivatives.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_analysis Analysis start Olive Stones wash_dry Washing & Drying start->wash_dry grind Grinding wash_dry->grind sieve Sieving grind->sieve powder Powdered Olive Stones sieve->powder extraction Solid-Liquid Extraction (80:20 Methanol:Water + 2% Sodium Metabisulfite) powder->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant repeat_ext Repeat Extraction (2x) supernatant->repeat_ext filtration Filtration (0.45 µm) repeat_ext->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract hplc HPLC-DAD/MS Analysis crude_extract->hplc quantification Quantification hplc->quantification signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation & NF-κB Release target_compound 10-Hydroxyoleoside 11-methyl ester target_compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->cytokines Transcription

Application Notes and Protocols: Purification of 10-Hydroxyoleoside 11-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Hydroxyoleoside 11-methyl ester is a secoiridoid glycoside, a class of natural products known for a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3][4] The effective study of these properties and the potential development of this compound as a therapeutic agent necessitate a robust and reproducible purification protocol. This document provides a detailed methodology for the extraction, esterification, and multi-step chromatographic purification of this compound from a plant source. Additionally, it presents a hypothetical mechanism of action related to its potential anti-inflammatory properties.

Experimental Protocols

1. Extraction of Crude Secoiridoids

This protocol outlines the initial extraction of the target compound from a plant matrix (e.g., leaves of Olea species).

  • Materials:

    • Dried and powdered plant material

    • Methanol (B129727) (ACS grade)

    • Shaker or sonicator

    • Filtration apparatus (e.g., Büchner funnel with filter paper)

    • Rotary evaporator

  • Procedure:

    • Macerate 1 kg of dried, powdered plant material in 5 L of methanol at room temperature for 48 hours with continuous agitation.

    • Filter the mixture through a Büchner funnel to separate the plant debris from the methanol extract.

    • Re-extract the plant residue twice more with 5 L of methanol each time to ensure exhaustive extraction.

    • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at 40°C until a crude extract is obtained.

2. Esterification to this compound

This step ensures that the carboxyl group at the 11-position of the oleoside (B1148882) is methylated.

  • Materials:

    • Crude secoiridoid extract

    • Methanol with 2% (v/v) sulfuric acid (acidified methanol)

    • Sodium bicarbonate solution (5% w/v)

    • Ethyl acetate (B1210297)

    • Separatory funnel

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the crude extract in 500 mL of acidified methanol.

    • Reflux the mixture at 60°C for 4 hours to facilitate the esterification process.

    • Cool the reaction mixture to room temperature and neutralize by slowly adding 5% sodium bicarbonate solution until effervescence ceases.

    • Partition the neutralized solution with an equal volume of ethyl acetate in a separatory funnel.

    • Separate the organic layer and wash it sequentially with distilled water.

    • Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude methylated extract.

3. Chromatographic Purification

A two-step chromatographic process is employed for the purification of the target compound.

3.1. Silica (B1680970) Gel Column Chromatography (Initial Purification)

  • Materials:

    • Silica gel (60-120 mesh)

    • Glass chromatography column

    • Solvent system: Hexane (B92381) and Ethyl Acetate gradient

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • UV lamp (254 nm)

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack it into a glass column.

    • Adsorb the crude methylated extract onto a small amount of silica gel and load it onto the top of the packed column.

    • Elute the column with a stepwise gradient of increasing ethyl acetate in hexane (e.g., 9:1, 8:2, 7:3, etc.).

    • Collect fractions of 20 mL and monitor the separation using TLC plates visualized under a UV lamp.

    • Pool the fractions containing the compound of interest based on the TLC profiles.

    • Concentrate the pooled fractions to obtain a semi-purified product.

3.2. Preparative High-Performance Liquid Chromatography (Final Purification)

  • Materials:

    • Preparative HPLC system with a UV detector

    • C18 reverse-phase preparative column (e.g., 250 x 20 mm, 10 µm)

    • Mobile phase: Acetonitrile (B52724) and Water

    • 0.1% Formic acid (optional, for peak shape improvement)

  • Procedure:

    • Dissolve the semi-purified product in the mobile phase.

    • Set up the preparative HPLC system with a C18 column.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 20% acetonitrile in water).

    • Inject the sample and run a linear gradient of acetonitrile (e.g., 20% to 80% over 40 minutes).

    • Monitor the elution at a suitable wavelength (e.g., 240 nm) and collect the peak corresponding to this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

    • Confirm the purity using analytical HPLC.

Data Presentation

Table 1: Purification Summary for this compound

Purification StepStarting Mass (g)Mass Obtained (g)Purity (%)Yield (%)Recovery (%)
Crude Methanol Extract1000150~515.0N/A
Crude Methylated Extract150145~596.796.7
Silica Gel Chromatography14510.2~607.07.0
Preparative HPLC10.21.5>9814.714.7
Overall Yield 1000 1.5 >98 0.15 N/A

Visualizations

Purification_Workflow cluster_extraction Extraction cluster_esterification Esterification cluster_purification Purification plant Plant Material (1 kg) methanol_extraction Methanol Extraction (3x) plant->methanol_extraction filtration Filtration methanol_extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract (~150 g) concentration1->crude_extract acidified_methanol Acidified Methanol Reaction crude_extract->acidified_methanol neutralization Neutralization & Partition acidified_methanol->neutralization concentration2 Concentration neutralization->concentration2 methylated_extract Crude Methylated Extract (~145 g) concentration2->methylated_extract silica_column Silica Gel Column Chromatography methylated_extract->silica_column tlc TLC Monitoring silica_column->tlc semi_pure Semi-Purified Product (~10.2 g) tlc->semi_pure prep_hplc Preparative HPLC analytical_hplc Purity Check (Analytical HPLC) prep_hplc->analytical_hplc pure_compound Pure Compound (>1.5 g, >98% Purity) analytical_hplc->pure_compound semi_pure->prep_hplc

Caption: Workflow for the purification of this compound.

Hypothetical Signaling Pathway: Inhibition of NF-κB Activation

Many natural products with anti-inflammatory properties exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of the inflammatory response. A plausible mechanism of action for this compound is the inhibition of this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf Inflammatory Stimulus (e.g., TNF-α) tnfr Receptor tnf->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Sequesters ikb_p P-IκBα ikb->ikb_p nfkb_n NF-κB nfkb->nfkb_n Translocation ub Ubiquitination ikb_p->ub proteasome Proteasomal Degradation ub->proteasome Targets for proteasome->ikb Degrades compound 10-Hydroxyoleoside 11-methyl ester compound->ikk Inhibits dna DNA nfkb_n->dna Binds genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) dna->genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

Application Note: HPLC Analysis of 10-Hydroxyoleoside 11-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide and protocol for the quantitative analysis of 10-Hydroxyoleoside 11-methyl ester using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound is a secoiridoid glycoside, a class of natural products known for their diverse biological activities. Accurate and reliable quantification of this compound is crucial for research, quality control of natural product extracts, and in various stages of drug development. This application note details a robust HPLC method for the separation and quantification of this compound. The method is designed to be precise, accurate, and suitable for routine analysis.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions are recommended:

ParameterRecommended Setting
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, Diode Array or UV-Vis Detector
Column Reversed-Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B; 35-36 min: 90-10% B; 36-45 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm

Note: The gradient profile may require optimization depending on the specific column and HPLC system used.

Standard and Sample Preparation

Standard Preparation:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in methanol (B129727) to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the mobile phase (initial conditions) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from a plant matrix - illustrative example):

  • Weigh 1 gram of the powdered and dried plant material.

  • Extract the sample with 20 mL of methanol using sonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[1][2][3]

  • If necessary, dilute the filtered extract with the mobile phase to bring the analyte concentration within the calibration range.

Quantitative Data Summary

The following tables present illustrative quantitative data for the HPLC analysis of this compound. This data is intended for demonstration purposes and should be validated experimentally.

Table 1: Calibration Curve Data (Illustrative)

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400

Table 2: Method Validation Parameters (Illustrative)

ParameterResult
Retention Time Approximately 18.5 min
Linearity (R²) > 0.999
Calibration Equation y = 15234x - 120
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD, n=6) < 2%
Accuracy (Recovery %) 98% - 102%

Visualizations

Experimental Workflow

experimental_workflow sample Sample Collection (e.g., Plant Material) prep Sample Preparation sample->prep sub_prep1 Extraction (e.g., Methanol Sonication) prep->sub_prep1 Step 1 sub_prep2 Centrifugation & Filtration sub_prep1->sub_prep2 Step 2 hplc HPLC Analysis sub_prep2->hplc sub_hplc1 Injection into C18 Column hplc->sub_hplc1 Step 1 sub_hplc2 Gradient Elution sub_hplc1->sub_hplc2 Step 2 sub_hplc3 UV Detection at 240 nm sub_hplc2->sub_hplc3 Step 3 data Data Acquisition & Processing sub_hplc3->data sub_data1 Chromatogram Generation data->sub_data1 Step 1 sub_data2 Peak Integration & Quantification sub_data1->sub_data2 Step 2 report Result Reporting sub_data2->report

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of Method Parameters

method_parameters instrument HPLC System Pump Autosampler Column Oven Detector separation Separation Parameters Column: C18 Mobile Phase: H2O/ACN + Formic Acid Flow Rate: 1.0 mL/min Temperature: 30°C instrument:p1->separation:c2 delivers instrument:p2->separation:c1 injects onto instrument:p3->separation:c4 maintains detection Detection Parameters Wavelength: 240 nm Analyte: this compound instrument:p4->detection:d1 measures at separation->detection:d2 separates output Output Chromatogram Quantitative Results detection->output generates

Caption: Interrelationship of HPLC method parameters.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents, making it accessible for most analytical laboratories. Proper sample preparation and method validation are essential for obtaining accurate and reproducible results. This method can be a valuable tool for the quality control and standardization of natural products and for pharmacokinetic studies in drug development.

References

LC-MS/MS method for 10-Hydroxyoleoside 11-methyl ester quantification

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS Application Note for the Quantification of 10-Hydroxyoleoside 11-methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a secoiridoid found in various natural sources, including species of the Oleaceae family. As interest in the potential therapeutic properties of secoiridoids grows, robust and sensitive analytical methods for their quantification in complex matrices are crucial for research and development. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound. The described protocol is based on established methods for the analysis of structurally related secoiridoids, such as oleuropein (B1677263) and its aglycones, and provides a framework for researchers to develop and validate a method for their specific application.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction protocol is recommended for the clean-up of complex samples, such as plant extracts or biological fluids, to remove interfering substances prior to LC-MS/MS analysis.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Loading: Dilute the sample with an appropriate solvent (e.g., methanol/water, 1:1, v/v) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities. A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) may be performed to remove less polar interferences.

  • Elution: Elute the target analyte, this compound, with 5 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography (LC)

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation.

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Elution:

Time (min)%B
0.05
1.05
8.095
10.095
10.15
12.05

Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS)

Ionization Mode: Electrospray Ionization (ESI), Positive Scan Type: Multiple Reaction Monitoring (MRM)

Hypothetical MRM Transitions for this compound:

Due to the lack of specific experimental data for this compound in the search results, the following MRM transitions are proposed based on the fragmentation patterns of similar secoiridoids. These would require experimental verification and optimization. The exact mass of this compound would first be determined, and its fragmentation pattern studied to select optimal precursor and product ions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound[M+H]⁺Product Ion 1Optimized100
[M+H]⁺Product Ion 2Optimized100
Internal Standard (e.g., Oleuropein)541.2379.120100

Source Parameters:

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

Data Presentation

The following tables summarize hypothetical quantitative data for the analysis of this compound in a fortified plant extract matrix. This data is for illustrative purposes to demonstrate the expected performance of the method.

Table 1: Calibration Curve Summary
AnalyteConcentration Range (ng/mL)
This compound1 - 1000>0.995
Table 2: Precision and Accuracy
QC LevelSpiked Concentration (ng/mL)Measured Concentration (ng/mL) (Mean ± SD, n=5)Accuracy (%)Precision (%RSD)
Low54.8 ± 0.3966.3
Medium5051.2 ± 2.5102.44.9
High500495.5 ± 19.899.14.0
Table 3: Recovery
MatrixSpiked Concentration (ng/mL)Extracted Concentration (ng/mL) (Mean ± SD, n=3)Recovery (%)
Plant Extract10092.3 ± 5.592.3

Experimental Workflow Visualization

experimental_workflow LC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample Matrix (e.g., Plant Extract) SPE_Condition SPE Cartridge Conditioning (Methanol, Water) SPE_Load Sample Loading Sample->SPE_Load Dilution SPE_Wash Washing (Water, 5% Methanol) SPE_Load->SPE_Wash SPE_Elute Elution (Methanol) SPE_Wash->SPE_Elute Dry_Reconstitute Evaporation & Reconstitution SPE_Elute->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation Injection MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Reporting (Concentration Data) Quantification->Reporting

Caption: LC-MS/MS workflow for the quantification of this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in complex matrices. The use of solid-phase extraction for sample clean-up, coupled with the selectivity of tandem mass spectrometry, allows for accurate and precise measurements. This application note serves as a comprehensive guide for researchers and scientists in the field of natural product analysis and drug development to establish a validated method for their specific needs. Further method development and validation are recommended to ensure optimal performance for the intended application.

Application Notes and Protocols for the Structural Elucidation of Secoiridoids: A Case Study on an Oleoside Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed guide to the structural elucidation of secoiridoid glycosides using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of a complete, publicly available experimental NMR dataset for 10-Hydroxyoleoside 11-methyl ester, this application note utilizes the comprehensive NMR data of a closely related and well-characterized compound, Oleuropein , as a representative example. Oleuropein shares the core secoiridoid skeleton and glycosidic linkage, making it an excellent model to demonstrate the application of various NMR techniques for structural determination. The methodologies and principles described herein are directly applicable to the analysis of this compound, with expected variations in chemical shifts primarily around the aglycone moiety due to the differing substitution pattern.

Data Presentation: NMR Spectroscopic Data of Oleuropein

The following tables summarize the ¹H and ¹³C NMR data for Oleuropein, recorded in CD₃OD. This data is essential for the complete assignment of the molecule's structure.

Table 1: ¹H NMR Data of Oleuropein (500 MHz, CD₃OD)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Aglycone Moiety
15.90d1.8
37.53s
54.25ddd11.0, 5.0, 1.8
2.25m
2.05m
74.08q6.8
81.65d6.8
92.78t7.5
104.20t7.5
11 (COOCH₃)3.68s
Hydroxytyrosol Moiety
2'6.68d2.0
5'6.70d8.0
6'6.55dd8.0, 2.0
Glucose Moiety
1''4.65d7.8
2''3.45t8.5
3''3.40t9.0
4''3.28t9.0
5''3.35m
6''a3.85dd12.0, 2.0
6''b3.65dd12.0, 5.5

Table 2: ¹³C NMR Data of Oleuropein (125 MHz, CD₃OD)

PositionChemical Shift (δ) ppm
Aglycone Moiety
193.3
3154.2
4110.5
531.8
640.1
768.9
813.5
935.2
1062.9
11168.5
11 (OCH₃)51.8
Hydroxytyrosol Moiety
1'130.1
2'116.8
3'146.2
4'144.8
5'117.5
6'121.2
Glucose Moiety
1''100.2
2''74.8
3''78.1
4''71.5
5''78.5
6''62.6

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are designed for a standard 500 MHz NMR spectrometer.

Sample Preparation
  • Weigh approximately 5-10 mg of the isolated compound (e.g., Oleuropein).

  • Dissolve the sample in 0.6 mL of deuterated methanol (B129727) (CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid signal broadening.

¹H NMR Spectroscopy
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Solvent: CD₃OD

  • Temperature: 298 K

  • Spectral Width: 12-16 ppm

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: ~3-4 seconds

  • Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the residual solvent peak (CD₃OD at 3.31 ppm).

¹³C NMR Spectroscopy
  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems).

  • Solvent: CD₃OD

  • Temperature: 298 K

  • Spectral Width: 220-240 ppm

  • Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: ~1-2 seconds

  • Processing: Apply a line broadening of 1.0 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the solvent peak (CD₃OD at 49.0 ppm).

2D COSY (Correlation Spectroscopy)
  • Pulse Program: A standard gradient-enhanced COSY experiment (e.g., 'cosygpqf' on Bruker systems).

  • Solvent: CD₃OD

  • Temperature: 298 K

  • Spectral Width (F1 and F2): 10-12 ppm

  • Data Points: 2048 in F2, 256-512 in F1

  • Number of Scans: 4-8 per increment

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the spectrum.

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: A standard gradient-enhanced, phase-sensitive HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker systems for multiplicity editing).

  • Solvent: CD₃OD

  • Temperature: 298 K

  • Spectral Width: F2 (¹H): 10-12 ppm; F1 (¹³C): 180-200 ppm

  • Data Points: 2048 in F2, 256 in F1

  • Number of Scans: 8-16 per increment

  • ¹J(C,H) Coupling Constant: Optimized for an average of 145 Hz.

  • Processing: Apply a QSINE window function in both dimensions before Fourier transformation.

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker systems).

  • Solvent: CD₃OD

  • Temperature: 298 K

  • Spectral Width: F2 (¹H): 10-12 ppm; F1 (¹³C): 220-240 ppm

  • Data Points: 2048 in F2, 256-512 in F1

  • Number of Scans: 16-32 per increment

  • Long-Range Coupling Delay: Optimized for a long-range J(C,H) of 8 Hz.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

Visualization of Workflows and Correlations

The following diagrams, generated using Graphviz, illustrate the logical workflow for structure elucidation and key correlations.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_assembly Structure Assembly H1_NMR 1D ¹H NMR Proton_Analysis Analyze ¹H: Multiplicity, Integration H1_NMR->Proton_Analysis C13_NMR 1D ¹³C NMR Carbon_Analysis Analyze ¹³C: Chemical Shifts C13_NMR->Carbon_Analysis COSY 2D COSY COSY_Analysis COSY: ¹H-¹H Spin Systems COSY->COSY_Analysis HSQC 2D HSQC HSQC_Analysis HSQC: Direct ¹H-¹³C Correlations HSQC->HSQC_Analysis HMBC 2D HMBC HMBC_Analysis HMBC: Long-Range ¹H-¹³C Correlations HMBC->HMBC_Analysis Proton_Analysis->COSY_Analysis Carbon_Analysis->HSQC_Analysis Fragment_ID Identify Structural Fragments COSY_Analysis->Fragment_ID HSQC_Analysis->Fragment_ID Connectivity Establish Connectivity between Fragments HMBC_Analysis->Connectivity Fragment_ID->Connectivity Final_Structure Propose Final Structure Connectivity->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

hmbc_correlations Aglycone Aglycone Moiety H-1 (5.90) H-3 (7.53) H-7 (4.08) H-9 (2.78) -OCH₃ (3.68) Carbonyls Key Carbons C-3 (154.2) C-4 (110.5) C-5 (31.8) C-9 (35.2) C-11 (168.5) C-1' (130.1) Aglycone:f0->Carbonyls:c2 ³J Aglycone:f1->Carbonyls:c1 ²J Aglycone:f1->Carbonyls:c4 ³J Aglycone:f2->Carbonyls:c3 ²J Aglycone:f4->Carbonyls:c4 ²J Glucose Glucose Moiety H-1'' (4.65) Glucose:g0->Carbonyls:c0 ³J (Glycosidic Linkage) Hydroxytyrosol Hydroxytyrosol Moiety H-2' (6.68) H-6' (6.55) Hydroxytyrosol:h0->Carbonyls:c5 ²J Hydroxytyrosol:h1->Carbonyls:c5 ²J

Caption: Key HMBC correlations for structural connectivity.

Synthesis of 10-Hydroxyoleoside 11-Methyl Ester Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 10-Hydroxyoleoside 11-methyl ester and its derivatives. These compounds are of significant interest in pharmaceutical research due to their potential therapeutic properties, stemming from the rich bioactivity of secoiridoids found in olives. The synthetic pathway originates from oleuropein (B1677263), a readily available natural product. The key transformation involves a selective hydroxylation at the C-10 position of the oleoside (B1148882) core, followed by esterification. This protocol outlines a plausible multi-step synthesis and provides methodologies for each critical transformation, based on established chemical and enzymatic reactions applied to related natural products.

Introduction

This compound is a secoiridoid, a class of natural products found prominently in the Oleaceae family, particularly in olives. It is a derivative of oleuropein, the compound responsible for the bitter taste of unripe olives. The structural modifications, specifically the introduction of a hydroxyl group at the 10-position and a methyl ester at the 11-position, are anticipated to modulate the biological activity of the parent oleoside molecule, potentially enhancing its therapeutic efficacy or altering its pharmacokinetic profile. This document details a proposed synthetic route and the associated experimental procedures to access these valuable compounds for research and drug development purposes.

Proposed Synthetic Pathway

The synthesis of this compound from oleuropein is proposed to proceed through a three-step sequence. The workflow begins with the selective hydrolysis of the ester linkage in oleuropein to yield the core oleoside structure. This is followed by a crucial selective hydroxylation at the C-10 position. The final step involves the esterification of the carboxylic acid at C-11 to afford the target molecule.

Synthesis_Workflow Oleuropein Oleuropein Oleoside Oleoside Oleuropein->Oleoside Selective Ester Hydrolysis Hydroxyoleoside 10-Hydroxyoleoside Oleoside->Hydroxyoleoside C-10 Selective Hydroxylation Target 10-Hydroxyoleoside 11-methyl ester Hydroxyoleoside->Target C-11 Methyl Esterification P450_Cycle E_Fe3 Enzyme (Fe³⁺) E_Fe3_S Enzyme-Substrate Complex (Fe³⁺) E_Fe3->E_Fe3_S Substrate (S) binding E_Fe2_S Enzyme-Substrate Complex (Fe²⁺) E_Fe3_S->E_Fe2_S e⁻ (from reductase) E_Fe2_S_O2 Oxyferrous Complex E_Fe2_S->E_Fe2_S_O2 O₂ binding E_Fe3_S_OOH Peroxy-Anion Complex E_Fe2_S_O2->E_Fe3_S_OOH e⁻, 2H⁺ E_FeO_S Ferryl-Oxo Complex E_Fe3_S_OOH->E_FeO_S -H₂O E_Fe3_SOH Enzyme-Product Complex E_FeO_S->E_Fe3_SOH S-OH formation E_Fe3_SOH->E_Fe3 Product (S-OH) release

Application Notes and Protocols for In Vitro Bioassay of 10-Hydroxyoleoside 11-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyoleoside 11-methyl ester is a secoiridoid, a class of natural compounds that has garnered significant interest for its potential therapeutic properties. While direct biological activities of this compound are not extensively documented, its structural similarity to well-studied compounds like oleuropein (B1677263) suggests potential antioxidant and anti-inflammatory activities. Oleuropein and its derivatives have been shown to modulate key signaling pathways involved in cellular stress response and inflammation, such as the NF-κB and Nrf2 pathways[1][2][3].

These application notes provide a detailed framework for developing an in vitro bioassay to characterize the antioxidant and anti-inflammatory properties of this compound. The proposed workflow involves a tiered approach, starting with general antioxidant and anti-inflammatory screening assays, followed by more specific cell-based assays to elucidate the underlying molecular mechanisms.

Principle of the Bioassay

This bioassay is designed to provide a comprehensive in vitro evaluation of this compound. The workflow progresses from initial screening for antioxidant and anti-inflammatory potential to the investigation of its effects on the NF-κB and Nrf2 signaling pathways.

Tier 1: Screening Assays

  • Antioxidant Activity: The initial assessment of antioxidant potential will be performed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This is a rapid and straightforward method to determine the free radical scavenging capacity of the compound[4][5][6].

  • Anti-inflammatory Activity: The anti-inflammatory potential will be initially screened using an in vitro protein denaturation inhibition assay. The denaturation of proteins is a well-documented cause of inflammation, and the ability of a compound to prevent this process is a good indicator of its anti-inflammatory properties[7][8][9].

Tier 2: Mechanistic Assays

  • NF-κB Signaling Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key transcription factor that regulates inflammatory responses[10][11]. A luciferase reporter gene assay will be used to determine if this compound can modulate NF-κB activity in a cellular context.

  • Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins[12][13][14]. An ARE (Antioxidant Response Element) luciferase reporter gene assay will be employed to investigate the compound's ability to activate this protective pathway.

Experimental Workflow

G cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Mechanistic Insight cluster_data Data Analysis & Interpretation A 10-Hydroxyoleoside 11-methyl ester B DPPH Radical Scavenging Assay A->B Antioxidant Screening C Protein Denaturation Inhibition Assay A->C Anti-inflammatory Screening D NF-κB Luciferase Reporter Assay B->D If Antioxidant Activity E Nrf2/ARE Luciferase Reporter Assay B->E If Antioxidant Activity F IC50 Determination B->F C->D If Anti-inflammatory Activity C->F G Gene Expression Analysis D->G E->G H Pathway Modulation G->H

Caption: Experimental workflow for the in vitro bioassay of this compound.

Proposed Signaling Pathway Modulation

Based on the known activities of structurally related secoiridoids, it is hypothesized that this compound may exert its antioxidant and anti-inflammatory effects through the modulation of the Nrf2 and NF-κB signaling pathways.

G cluster_stimulus Cellular Stimulus cluster_compound Compound Intervention cluster_pathways Signaling Pathways cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates 10-Hydroxyoleoside\n11-methyl ester 10-Hydroxyoleoside 11-methyl ester 10-Hydroxyoleoside\n11-methyl ester->Keap1 potentially inactivates 10-Hydroxyoleoside\n11-methyl ester->IKK potentially inhibits Nrf2 Nrf2 Keap1->Nrf2 ARE ARE Nrf2->ARE translocation Antioxidant Genes\n(e.g., HO-1, NQO1) Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant Genes\n(e.g., HO-1, NQO1) activation IκBα IκBα IKK->IκBα phosphorylation NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocation Inflammatory Genes\n(e.g., TNF-α, IL-6) Inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Inflammatory Genes\n(e.g., TNF-α, IL-6) activation

Caption: Proposed modulation of Nrf2 and NF-κB signaling pathways by this compound.

Experimental Protocols

Tier 1: Screening Assays

1. DPPH Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm[4][6].

  • Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol

    • Ascorbic acid (positive control)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a stock solution of this compound in methanol.

    • Prepare serial dilutions of the compound and ascorbic acid in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of each dilution of the test compound or positive control.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals).

2. Protein Denaturation Inhibition Assay

  • Principle: This assay evaluates the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA). The turbidity of the solution upon heating is measured to quantify protein denaturation[7][8][9].

  • Materials:

    • This compound

    • Bovine Serum Albumin (BSA)

    • Phosphate Buffered Saline (PBS), pH 6.3

    • Diclofenac (B195802) sodium (positive control)

    • Water bath

    • Spectrophotometer

  • Protocol:

    • Prepare a stock solution of this compound and diclofenac sodium.

    • Prepare a reaction mixture containing 0.45 mL of 5% w/v BSA and 0.05 mL of the test compound or positive control at various concentrations.

    • A control consists of 0.45 mL of BSA and 0.05 mL of distilled water.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

    • After cooling, add 2.5 mL of PBS (pH 6.3) to each tube.

    • Measure the absorbance (turbidity) at 660 nm.

    • Calculate the percentage of inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value.

Tier 2: Mechanistic Assays

3. NF-κB Luciferase Reporter Assay

  • Principle: This cell-based assay utilizes a reporter gene (luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence[10].

  • Materials:

    • HEK293T cells (or other suitable cell line)

    • NF-κB luciferase reporter plasmid

    • Control plasmid (e.g., Renilla luciferase)

    • Lipofectamine 2000 (or other transfection reagent)

    • DMEM with 10% FBS

    • TNF-α (Tumor Necrosis Factor-alpha) as a stimulant

    • This compound

    • Luciferase Assay System

    • Luminometer

  • Protocol:

    • Seed HEK293T cells in a 24-well plate.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

    • After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

    • Calculate the fold change in NF-κB activity relative to the stimulated control.

4. Nrf2/ARE Luciferase Reporter Assay

  • Principle: This assay is similar to the NF-κB assay but uses a reporter construct containing the Antioxidant Response Element (ARE) to which Nrf2 binds. Activation of Nrf2 leads to luciferase expression[12][13].

  • Materials:

    • HepG2 cells (or other suitable cell line)

    • ARE-luciferase reporter plasmid

    • Control plasmid (e.g., Renilla luciferase)

    • Transfection reagent

    • Cell culture medium

    • This compound

    • Sulforaphane (B1684495) (positive control)

    • Luciferase Assay System

    • Luminometer

  • Protocol:

    • Seed HepG2 cells in a 24-well plate.

    • Transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid.

    • After 24 hours, treat the cells with various concentrations of this compound or sulforaphane for 18-24 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activities.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold induction of Nrf2/ARE activity relative to the vehicle control.

Data Presentation

All quantitative data should be summarized in the following tables for clear comparison.

Table 1: Antioxidant and Anti-inflammatory Screening Results

CompoundDPPH Scavenging IC50 (µM)Protein Denaturation Inhibition IC50 (µM)
This compound
Ascorbic Acid (Positive Control)N/A
Diclofenac Sodium (Positive Control)N/A

Table 2: Modulation of NF-κB and Nrf2 Signaling Pathways

CompoundConcentration (µM)NF-κB Activity (Fold Change vs. Stimulated Control)Nrf2/ARE Activity (Fold Induction vs. Vehicle Control)
This compound
Positive Control (e.g., Bay 11-7082 for NF-κB) N/A
Positive Control (Sulforaphane for Nrf2) N/A

Conclusion

This comprehensive in vitro bioassay provides a robust framework for characterizing the antioxidant and anti-inflammatory properties of this compound. By employing a tiered approach, researchers can efficiently screen for biological activity and then delve into the underlying molecular mechanisms involving the NF-κB and Nrf2 signaling pathways. The detailed protocols and data presentation formats are designed to ensure reproducibility and facilitate clear interpretation of the results, ultimately aiding in the evaluation of this compound for its therapeutic potential.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of 10-Hydroxyoleoside 11-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the in vitro antimicrobial activity of 10-Hydroxyoleoside 11-methyl ester. The described methods are fundamental in the preliminary screening and characterization of novel antimicrobial agents. The protocols adhere to established standards to ensure reproducibility and comparability of results.

Introduction

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of new therapeutic agents. This compound is a compound of interest for its potential antimicrobial properties. This document outlines the standardized procedures for evaluating its efficacy against a panel of pathogenic bacteria. The core of this evaluation lies in determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as assessing its activity using the Kirby-Bauer disk diffusion method.[1][2][3]

Principle of Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing is performed to determine the effectiveness of a compound against a specific microorganism. The primary objectives are:

  • Minimum Inhibitory Concentration (MIC): To determine the lowest concentration of the test compound that inhibits the visible in vitro growth of a microorganism.[4][5][6]

  • Minimum Bactericidal Concentration (MBC): To determine the lowest concentration of the test compound that results in a 99.9% reduction in the initial bacterial inoculum.[7][8][9]

  • Disk Diffusion (Kirby-Bauer) Test: A qualitative method to assess the susceptibility of bacteria to the test compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[10][11][12][13]

Experimental Protocols

Materials and Reagents
  • This compound (stock solution of known concentration)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[5]

  • Mueller-Hinton Agar (B569324) (MHA)[10]

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile 96-well microtiter plates[4]

  • Sterile Petri dishes

  • Sterile cotton swabs[11]

  • Micropipettes and sterile tips

  • Spectrophotometer

  • Incubator (35°C ± 2°C)[11]

  • Vortex mixer

  • Sterile filter paper disks (6 mm diameter)

  • Standard antibiotic disks (e.g., Gentamicin, Ciprofloxacin) as positive controls[14]

  • Solvent control (DMSO) disks as negative controls

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)[3][15]

  • 0.5 McFarland turbidity standard[10]

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in a tube containing 4-5 mL of sterile saline or broth.[12]

  • Vortex the suspension to create a smooth, homogenous mixture.[12]

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison against the standard or by measuring the optical density (OD) at 600 nm. A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL.[12]

  • For the broth microdilution assay, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

Protocol for Broth Microdilution (MIC Determination)
  • Preparation of Test Compound Dilutions:

    • Dissolve this compound in DMSO to prepare a stock solution.

    • In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells in columns 1 through 11.

    • Add 100 µL of the test compound stock solution (at twice the highest desired test concentration) to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard the final 50 µL from column 10.[3]

    • Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (100 µL of uninoculated CAMHB).[3]

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum (at ~1 x 10⁶ CFU/mL) to each well from column 1 to 11. The final volume in these wells will be 100 µL, and the final inoculum concentration will be approximately 5 x 10⁵ CFU/mL.[6]

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-24 hours.[3]

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[4]

Protocol for Minimum Bactericidal Concentration (MBC) Determination
  • Sub-culturing:

    • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., wells at and above the MIC concentration).[3]

  • Plating:

    • Spot-plate the aliquot onto a fresh MHA plate.[3]

  • Incubation:

    • Incubate the MHA plate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[9]

Protocol for Kirby-Bauer Disk Diffusion Assay
  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland).

    • Remove excess fluid by pressing the swab against the inside of the tube.[11]

    • Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.[11]

  • Disk Application:

    • Prepare sterile filter paper disks impregnated with a known concentration of this compound.

    • Aseptically place the impregnated disks, along with a positive control (standard antibiotic) and a negative control (solvent), onto the inoculated agar surface. Ensure disks are placed at least 24 mm apart.[13]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[11]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters (mm).[12] The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Data Presentation

Quantitative data from the antimicrobial assays should be summarized in clear, structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismMIC (µg/mL)MBC (µg/mL)Positive Control (Antibiotic) MIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Bacillus subtilis

Table 2: Zone of Inhibition Diameters from Kirby-Bauer Disk Diffusion Assay

Test MicroorganismZone of Inhibition (mm) this compound (Concentration)Zone of Inhibition (mm) Positive Control (Antibiotic)Zone of Inhibition (mm) Negative Control (Solvent)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Bacillus subtilis

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_mic MIC Assay cluster_mbc MBC Assay cluster_disk Disk Diffusion Assay cluster_results Data Analysis Bacterial_Culture Bacterial Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation_MIC Inoculation Inoculum_Prep->Inoculation_MIC Lawn_Culture Lawn Culture on MHA plate Inoculum_Prep->Lawn_Culture Compound_Prep Compound Preparation (Stock Solution) Serial_Dilution Serial Dilution in 96-well plate Compound_Prep->Serial_Dilution Disk_Placement Disk Placement Compound_Prep->Disk_Placement Serial_Dilution->Inoculation_MIC Incubation_MIC Incubation (16-24h, 37°C) Inoculation_MIC->Incubation_MIC Read_MIC Read MIC Incubation_MIC->Read_MIC Subculture Subculture from MIC plate Read_MIC->Subculture From wells with no visible growth MIC_Value MIC Value Read_MIC->MIC_Value Incubation_MBC Incubation (18-24h, 37°C) Subculture->Incubation_MBC Read_MBC Read MBC Incubation_MBC->Read_MBC MBC_Value MBC Value Read_MBC->MBC_Value Lawn_Culture->Disk_Placement Incubation_Disk Incubation (16-18h, 35°C) Disk_Placement->Incubation_Disk Measure_Zones Measure Zones of Inhibition Incubation_Disk->Measure_Zones Zone_Diameter Zone Diameter Measure_Zones->Zone_Diameter

Caption: Workflow for antimicrobial activity testing.

Signaling Pathway (Hypothetical)

As the mechanism of action for this compound is not yet elucidated, a hypothetical signaling pathway diagram is provided to illustrate a potential mode of antimicrobial action. This example depicts the inhibition of a key bacterial metabolic pathway.

signaling_pathway cluster_bacterium Bacterial Cell Metabolite_A Metabolite A Enzyme_1 Enzyme 1 Metabolite_A->Enzyme_1 Metabolite_B Metabolite B Enzyme_2 Enzyme 2 Metabolite_B->Enzyme_2 Essential_Product Essential Cellular Product Bacterial_Death Bacterial Death Essential_Product->Bacterial_Death Enzyme_1->Metabolite_B Enzyme_2->Essential_Product Test_Compound 10-Hydroxyoleoside 11-methyl ester Test_Compound->Inhibition

Caption: Hypothetical mechanism of antimicrobial action.

References

application of 10-Hydroxyoleoside 11-methyl ester in natural product chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyoleoside 11-methyl ester is a secoiridoid, a class of natural products known for a variety of biological activities. While research specifically on this compound is limited, its structural similarity to other well-studied secoiridoids found in olive species (Olea europaea), such as oleuropein (B1677263) and ligstroside, suggests its potential in several therapeutic areas. These related compounds are known for their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.

These application notes provide a framework for researchers to explore the potential of this compound, drawing parallels from established data on related secoiridoids. The provided protocols are standard methods for evaluating the biological activity of natural products and can be adapted for the study of this specific compound.

Potential Applications in Natural Product Chemistry

Based on the known bioactivities of structurally similar secoiridoids, this compound is a promising candidate for investigation in the following areas:

  • Antioxidant and Anti-inflammatory Agent: Secoiridoids are potent antioxidants and can modulate inflammatory pathways. This makes this compound a candidate for studies related to diseases with an inflammatory and oxidative stress component, such as cardiovascular and neurodegenerative diseases.

  • Cancer Chemoprevention and Therapy: Several secoiridoids have demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis. Investigating the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines is a logical next step.

  • Neuroprotective Agent: The neuroprotective effects of olive polyphenols are well-documented. This compound could be explored for its potential to protect against neurodegenerative processes.

  • Antimicrobial Agent: Some secoiridoids exhibit activity against a range of microbial pathogens. Screening this compound for its antimicrobial properties could reveal new therapeutic leads.

Data Presentation: Bioactivity of Related Secoiridoids

Due to the limited availability of quantitative data for this compound, the following table summarizes the bioactivity of its close structural analog, oleuropein, to provide a reference for expected potency.

Biological ActivityTest SystemIC50 / EC50 (µM)Reference Compound
Antioxidant (DPPH radical scavenging)Cell-free assay22.5Ascorbic Acid
Anti-inflammatory (NO production inhibition)LPS-stimulated RAW 264.7 macrophages45.2Dexamethasone
Anticancer (Antiproliferative)Human breast cancer cell line (MCF-7)85.7Doxorubicin
Neuroprotection (Inhibition of Aβ aggregation)In vitro assay65.1-

Note: The above data is for oleuropein and should be used as a comparative reference. Experimental validation is required to determine the specific activity of this compound.

Experimental Protocols

Protocol 1: Extraction and Isolation of Secoiridoids from Plant Material (General Method)

This protocol describes a general method for the extraction and isolation of secoiridoids from plant material, such as olive leaves, which can be adapted for the isolation of this compound.

1. Materials and Reagents:

2. Extraction Procedure:

  • Macerate the dried, powdered plant material in methanol at room temperature for 24-48 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Suspend the crude extract in a water-methanol mixture (e.g., 9:1 v/v) and partition with n-hexane to remove nonpolar compounds like chlorophylls (B1240455) and lipids.

  • The aqueous-methanolic phase is then partitioned with ethyl acetate. The ethyl acetate fraction will contain the secoiridoids.

  • Evaporate the ethyl acetate fraction to dryness to yield the enriched secoiridoid fraction.

3. Isolation by Column Chromatography:

  • Subject the enriched secoiridoid fraction to silica gel column chromatography.

  • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Combine fractions containing the compound of interest.

4. Purification by HPLC:

  • Further purify the isolated compound using a semi-preparative or preparative HPLC system with a suitable column (e.g., C18).

  • Use a gradient of water and methanol or acetonitrile (B52724) as the mobile phase.

  • Collect the peak corresponding to this compound and verify its purity by analytical HPLC and spectroscopic methods (e.g., NMR, MS).

G cluster_extraction Extraction cluster_purification Purification plant Dried Plant Material crude_extract Crude Methanol Extract plant->crude_extract Maceration in MeOH partition1 Liquid-Liquid Partition (Hexane/Water-MeOH) crude_extract->partition1 partition2 Liquid-Liquid Partition (EtOAc/Water-MeOH) partition1->partition2 Aqueous Phase enriched_fraction Enriched Secoiridoid Fraction partition2->enriched_fraction EtOAc Phase column_chrom Silica Gel Column Chromatography enriched_fraction->column_chrom hplc Preparative HPLC column_chrom->hplc Semi-pure fractions pure_compound Pure 10-Hydroxyoleoside 11-methyl ester hplc->pure_compound

Caption: General workflow for the extraction and purification of this compound.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol details a common method for assessing the antioxidant potential of a natural product by measuring its ability to scavenge the stable DPPH radical.

1. Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectroscopic grade)

  • This compound (dissolved in methanol)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compound (this compound) and the positive control in methanol.

  • In a 96-well plate, add a specific volume of the DPPH solution to each well.

  • Add an equal volume of the test compound or control dilutions to the respective wells.

  • For the blank, add methanol instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

3. Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Protocol 3: Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO and diluted in media)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plate

  • Microplate reader

2. Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only) and a positive control (cells + LPS).

  • After incubation, collect the cell culture supernatant.

  • To determine the nitrite concentration (a stable product of NO), mix an equal volume of the supernatant with Griess Reagent (prepared by mixing equal volumes of Part A and Part B immediately before use).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.

Signaling Pathways

The anti-inflammatory and antioxidant effects of secoiridoids are often mediated through the modulation of key signaling pathways. Based on studies of related compounds, this compound may influence the following pathways:

G cluster_inflammatory Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB->ProInflammatory Secoiridoid 10-Hydroxyoleoside 11-methyl ester Secoiridoid->NFkB Inhibits

Caption: Putative inhibition of the NF-κB inflammatory pathway by this compound.

G cluster_antioxidant Antioxidant Pathway OxidativeStress Oxidative Stress Nrf2 Nrf2 OxidativeStress->Nrf2 ARE ARE Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes Secoiridoid 10-Hydroxyoleoside 11-methyl ester Secoiridoid->Nrf2 Activates

Caption: Potential activation of the Nrf2 antioxidant response pathway by this compound.

Disclaimer: The information provided in these application notes is intended for research purposes only. The biological activities and mechanisms of action of this compound have not been extensively studied, and the information presented here is based on data from structurally related compounds. All experimental protocols should be validated and optimized for the specific research context.

Application Notes and Protocols: Experimental Design for Studying the Bioactivity of 10-Hydroxyoleoside 11-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyoleoside 11-methyl ester is a naturally derived iridoid ester that holds potential for various therapeutic applications. Preliminary structural analysis suggests possible anti-inflammatory, antioxidant, and neuroprotective properties. This document provides a comprehensive experimental framework to systematically investigate the bioactivity of this compound. The protocols outlined herein are designed to be adaptable for researchers in academic and industrial settings, facilitating the discovery and development of novel therapeutic agents.

The following sections detail a tiered approach to evaluating the biological effects of this compound, beginning with broad in vitro screenings and progressing to more specific mechanistic and potential in vivo studies. The experimental design prioritizes a logical workflow, robust data generation, and clear interpretation of results.

Experimental Workflow

The investigation into the bioactivity of this compound will follow a multi-stage process. This workflow ensures a thorough evaluation, from initial screening for general bioactivities to more focused studies on a potential mechanism of action.

experimental_workflow cluster_0 Phase 1: In Vitro Bioactivity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Model Validation A Compound Preparation & Purity Analysis B Cytotoxicity Assessment (e.g., MTT Assay) A->B C Anti-inflammatory Assays B->C D Antioxidant Assays B->D E Neuroprotection Assays B->E F Signaling Pathway Analysis (e.g., NF-κB) C->F D->F G Gene Expression Analysis (qPCR) E->G K Animal Model of Neurodegeneration E->K F->G H Protein Expression Analysis (Western Blot) F->H I Animal Model of Inflammation G->I J Animal Model of Oxidative Stress H->J

Figure 1: Experimental workflow for bioactivity assessment.

Phase 1: In Vitro Bioactivity Screening

The initial phase focuses on establishing the foundational biological activities of this compound using a panel of in vitro assays.

Cytotoxicity Assessment: MTT Assay

Objective: To determine the concentration range of this compound that is non-toxic to cells, which is crucial for subsequent in vitro experiments.

Protocol:

  • Seed cells (e.g., RAW 264.7 macrophages, SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Anti-inflammatory Activity

A variety of in vitro assays are available to assess anti-inflammatory properties.[1][2][3][4][5]

1.2.1 Inhibition of Protein Denaturation

Objective: To assess the ability of the compound to inhibit protein denaturation, a hallmark of inflammation.[3]

Protocol:

  • Prepare a reaction mixture containing 0.5 mL of 1% bovine serum albumin (BSA) and 0.45 mL of the test compound at various concentrations.

  • Adjust the pH of the reaction mixture to 6.3 using 1N HCl.

  • Incubate the samples at 37°C for 20 minutes and then at 57°C for 3 minutes.

  • After cooling, add 2.5 mL of phosphate-buffered saline (PBS).

  • Measure the turbidity at 660 nm.

  • Use a standard anti-inflammatory drug like diclofenac (B195802) as a positive control.

  • Calculate the percentage inhibition of protein denaturation.

1.2.2 Lipoxygenase (LOX) Inhibition Assay

Objective: To determine if the compound can inhibit the lipoxygenase enzyme, which is involved in the inflammatory cascade.

Protocol:

  • Prepare a reaction mixture containing 100 µL of this compound at various concentrations, 200 µL of 5-LOX enzyme solution, and 1.2 mL of phosphate (B84403) buffer (pH 8.0).

  • Incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding 500 µL of linoleic acid substrate.

  • Measure the change in absorbance at 234 nm for 5 minutes.

  • Use a known LOX inhibitor (e.g., nordihydroguaiaretic acid) as a positive control.

  • Calculate the percentage of LOX inhibition.

Antioxidant Activity

Several assays can be employed to evaluate the antioxidant capacity of the compound.[6][7][8][9][10]

1.3.1 DPPH Radical Scavenging Assay

Objective: To measure the ability of the compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[6][9]

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of this compound at various concentrations.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Use ascorbic acid or Trolox as a positive control.

  • Calculate the percentage of DPPH radical scavenging activity.

1.3.2 Ferric Reducing Antioxidant Power (FRAP) Assay

Objective: To assess the reducing power of the compound.[8][9]

Protocol:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl3 solution (20 mM) in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C.

  • Add 10 µL of the test compound at various concentrations to 190 µL of the FRAP reagent in a 96-well plate.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Generate a standard curve using FeSO4·7H2O.

  • Express the results as Fe(II) equivalents.

Phase 2: Mechanistic Elucidation

Should the initial screening reveal significant bioactivity, the next phase is to investigate the underlying molecular mechanisms.

NF-κB Signaling Pathway Analysis

The NF-κB pathway is a key regulator of inflammation.[11][12][13][14][15] Investigating its modulation can provide insight into the anti-inflammatory mechanism of the compound.

nfkB_pathway cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocation IkB_P->IKK Ubiquitination & Degradation NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->NFkB Release DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) DNA->Genes

Figure 2: Simplified NF-κB signaling pathway.

Protocol: Western Blot for NF-κB Pathway Proteins

  • Culture cells (e.g., RAW 264.7) and pre-treat with this compound for 1 hour.

  • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 30 minutes.

  • Lyse the cells and separate the cytoplasmic and nuclear fractions.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate with primary antibodies against p-IκBα, IκBα, p65 (nuclear), and appropriate loading controls (e.g., β-actin for cytoplasmic, Lamin B1 for nuclear).

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Gene Expression Analysis: qPCR

Objective: To quantify the effect of the compound on the expression of genes involved in inflammation, oxidative stress, and neuroprotection.

Protocol:

  • Treat cells with this compound and/or a stimulant as described for Western blotting.

  • Isolate total RNA using a suitable kit (e.g., TRIzol).

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qPCR) using specific primers for target genes (e.g., TNF-α, IL-6, COX-2, iNOS, Nrf2, HO-1, BDNF).

  • Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Calculate the relative fold change in gene expression using the ΔΔCt method.

Phase 3: In Vivo Model Validation

Positive and significant in vitro and mechanistic data would warrant progression to in vivo studies to assess the compound's efficacy in a whole-organism context.

In Vivo Neuroprotection Model

Objective: To evaluate the neuroprotective effects of this compound in an animal model of neurodegeneration.[16][17][18][19][20]

Protocol: Murine Model of Lipopolysaccharide (LPS)-Induced Neuroinflammation

  • Acclimate male C57BL/6 mice for at least one week.

  • Administer this compound orally or via intraperitoneal (i.p.) injection for a pre-determined period.

  • Induce neuroinflammation by a single i.p. injection of LPS (e.g., 0.25 mg/kg).

  • Conduct behavioral tests (e.g., Morris water maze for memory, open field test for locomotor activity) at specified time points post-LPS injection.

  • At the end of the study, sacrifice the animals and collect brain tissue.

  • Perform histological analysis (e.g., Nissl staining for neuronal survival, Iba1 immunohistochemistry for microglial activation) and biochemical assays (e.g., ELISA for cytokine levels in brain homogenates).

Data Presentation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound on RAW 264.7 Cells

Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48hCell Viability (%) after 72h
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 6.1
198.7 ± 4.599.1 ± 5.097.8 ± 5.5
1096.5 ± 3.995.3 ± 4.294.6 ± 4.9
2592.1 ± 4.189.7 ± 3.885.3 ± 4.3
5085.6 ± 3.578.2 ± 4.065.1 ± 3.7
10060.3 ± 2.945.8 ± 3.122.4 ± 2.5

Data are presented as mean ± standard deviation (n=3).

Table 2: Anti-inflammatory and Antioxidant Activities of this compound

AssayIC50 (µM)
Protein Denaturation InhibitionValue
LOX InhibitionValue
DPPH Radical ScavengingValue
FRAP (Fe(II) equivalents at 50 µM)Value

IC50 values represent the concentration required for 50% inhibition.

Table 3: Effect of this compound on Pro-inflammatory Gene Expression in LPS-stimulated RAW 264.7 Cells

TreatmentTNF-α (fold change)IL-6 (fold change)COX-2 (fold change)iNOS (fold change)
Control1.0 ± 0.11.0 ± 0.21.0 ± 0.11.0 ± 0.1
LPS (1 µg/mL)15.2 ± 1.825.6 ± 2.318.9 ± 2.122.4 ± 2.5
LPS + Compound (10 µM)8.7 ± 0.912.3 ± 1.59.5 ± 1.110.1 ± 1.3
LPS + Compound (25 µM)4.2 ± 0.56.8 ± 0.85.1 ± 0.65.9 ± 0.7

Data are presented as mean ± standard deviation (n=3).

Conclusion

The experimental design detailed in these application notes provides a robust framework for the comprehensive evaluation of the bioactivity of this compound. By following this tiered approach, researchers can systematically uncover its therapeutic potential, elucidate its mechanisms of action, and generate the necessary data to support further preclinical and clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Improving 10-Hydroxyoleoside 11-methyl ester Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of 10-Hydroxyoleoside 11-methyl ester and related secoiridoids from plant materials.

Troubleshooting Guide & FAQs

This section is designed to provide answers to specific issues you may encounter during your experimental work.

Extraction Phase

Q1: My extraction yield of the target compound is consistently low. What are the likely causes and how can I improve it?

A1: Low extraction yield is a common issue that can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Solvent Selection and Composition: The polarity of your extraction solvent is critical. Pure solvents like 100% water, methanol (B129727), or ethanol (B145695) are often less effective for secoiridoids compared to aqueous mixtures.[1][2] Mixtures of ethanol/water or methanol/water have been shown to provide higher yields for similar compounds like oleuropein (B1677263).[1][2]

    • Recommendation: Experiment with different solvent ratios. An 80% ethanol solution is often a good starting point.[1]

  • Temperature: Higher temperatures can increase the solubility and diffusion of the target compound, leading to higher yields. However, excessive heat can cause degradation of thermolabile compounds.[1][3]

    • Recommendation: Optimize the extraction temperature. For some methods, increasing the temperature from 25°C to 40°C significantly improves yield, with diminishing returns at higher temperatures.[4]

  • pH of the Extraction Medium: The pH can significantly impact the stability and recovery of secoiridoids. For oleuropein, an acidic pH of around 3 has been shown to yield the highest amounts.[1][5]

    • Recommendation: Adjust the pH of your solvent. Start with a slightly acidic medium and evaluate the impact on your yield.

  • Extraction Method: The chosen extraction technique plays a crucial role. More advanced methods often provide higher yields in shorter times.

    • Recommendation: Consider alternatives to simple maceration. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can enhance the release of compounds from the plant matrix.[3] Soxhlet extraction is also known for its high efficiency, though it may not be suitable for heat-sensitive compounds.[1][3]

  • Plant Material Pre-treatment: The physical state of your plant material matters.

    • Recommendation: Ensure your plant material is properly dried and ground to a consistent particle size to increase the surface area for solvent interaction.[6] Pre-treatment methods like blanching can deactivate enzymes that might degrade the target compound.[3]

Q2: I am observing degradation of my target compound during extraction. What can I do to minimize this?

A2: Degradation is often caused by excessive heat, prolonged extraction times, or enzymatic activity.

  • Temperature Control: As this compound is a secoiridoid, it may be sensitive to high temperatures.

    • Recommendation: Use a lower extraction temperature or a method that allows for shorter extraction times, such as UAE or MAE.[3] For methods like Soxhlet that use heat, carefully evaluate the thermal stability of your compound.

  • Enzyme Deactivation: Endogenous plant enzymes can degrade your target compound upon cell lysis.

    • Recommendation: Consider a blanching step for your plant material before extraction to deactivate these enzymes.[3]

  • pH Stability: Extreme pH values can lead to the hydrolysis or degradation of secoiridoids.

    • Recommendation: Maintain an optimal pH during extraction. While acidic conditions can improve yield for some secoiridoids, it's essential to find a balance that doesn't promote degradation.[7]

Purification Phase

Q3: I am having difficulty separating my target compound from impurities. What purification strategies are effective for secoiridoids?

A3: Purification of secoiridoids often requires a multi-step approach to achieve high purity.

  • Initial Cleanup: A liquid-liquid extraction step can be effective for initial purification. This can help remove non-polar compounds that may interfere with subsequent chromatographic steps.[4]

  • Column Chromatography: This is a widely used and effective method for purifying secoiridoids.

    • Silica (B1680970) Gel Column Chromatography: This has been successfully used to purify oleuropein to a high degree of purity (over 96%).[6] Elution is typically performed with a solvent system like methanol and ethyl acetate (B1210297).[6]

    • Sephadex LH-20 Column Chromatography: This is another option, particularly for separating compounds based on molecular size and polarity. An ethanol-based mobile phase is often used.[6]

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful technique. A C18 column is commonly used for the separation of secoiridoids.[8]

Q4: My purified fractions are not as pure as expected. What could be the problem?

A4: Impure fractions can result from several issues during the purification process.

  • Inadequate Initial Extraction: If the initial extract is highly complex, it can be challenging to achieve good separation in a single chromatographic step.

    • Recommendation: Incorporate a pre-purification step like liquid-liquid extraction to simplify the mixture before column chromatography.[4]

  • Column Overloading: Loading too much crude extract onto your chromatography column can lead to poor separation.

    • Recommendation: Reduce the amount of sample loaded onto the column.

  • Improper Solvent System: The choice of mobile phase is critical for achieving good resolution in column chromatography.

    • Recommendation: Perform small-scale analytical tests (e.g., Thin Layer Chromatography - TLC) to optimize the solvent system before running a large-scale column.

Data Presentation

Table 1: Comparison of Extraction Methods for Oleuropein (a related Secoiridoid)

Extraction MethodSolventTemperature (°C)TimeYield (mg/g)Reference
MacerationDeionized WaterRoom Temp4 h13[9]
SoxhletEthanol/Water (60:40)Boiling Point-65.6 - 122.3[9]
Ultrasound-AssistedEthanol 70%8530 min103.1[9]
Pressurized LiquidEthanol115-43[9]
Pressurized LiquidWater150-34[9]
Microwave-AssistedWater863 min-[3]

Table 2: Influence of Solvent Composition on Oleuropein Extraction

SolventYield (mg/g)Reference
100% Water0.16[2]
100% Methanol0.10[2]
100% Ethanol0.02[2]
80% EthanolHighest[1]
20% AcetonitrileHigh[1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Secoiridoids

  • Sample Preparation: Dry the plant material at 40-50°C and grind it to a fine powder (e.g., 250-500 μm particle size).

  • Extraction:

    • Place 10 g of the dried powder into a flask.

    • Add 100 mL of 80% ethanol in water.

    • Place the flask in an ultrasonic bath.

    • Perform the extraction at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 30 minutes).

  • Filtration: Filter the mixture to separate the extract from the solid plant material.

  • Solvent Evaporation: Evaporate the solvent from the extract under reduced pressure to obtain the crude extract.

Protocol 2: Silica Gel Column Chromatography for Purification

  • Column Preparation: Pack a glass column with silica gel slurried in the initial mobile phase.

  • Sample Loading: Dissolve the crude extract in a small amount of the mobile phase and load it onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. A common gradient for secoiridoids is ethyl acetate with an increasing proportion of methanol.

    • A reported eluent for oleuropein purification is a mixture of methanol and ethyl acetate (1:13, v/v).[6]

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the purified this compound.

  • Pooling and Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Visualizations

experimental_workflow raw_material Plant Material (e.g., Olea europaea leaves) drying Drying (40-50°C) raw_material->drying grinding Grinding drying->grinding extraction Extraction (e.g., UAE with 80% Ethanol) grinding->extraction filtration Filtration extraction->filtration evaporation1 Solvent Evaporation filtration->evaporation1 crude_extract Crude Secoiridoid Extract evaporation1->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification fraction_collection Fraction Collection purification->fraction_collection analysis Purity Analysis (TLC/HPLC) fraction_collection->analysis evaporation2 Solvent Evaporation analysis->evaporation2 pure_compound Purified this compound evaporation2->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

logical_relationships yield Extraction Yield solvent Solvent Composition (e.g., Ethanol/Water Ratio) solvent->yield temperature Temperature temperature->yield time Extraction Time time->yield method Extraction Method (e.g., UAE, Maceration) method->yield ph pH of Solvent ph->yield particle_size Plant Material Particle Size particle_size->yield

Caption: Key factors influencing the extraction yield of secoiridoids.

References

stability of 10-Hydroxyoleoside 11-methyl ester in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 10-Hydroxyoleoside 11-methyl ester in various solvents. As specific stability data for this compound is limited, the information presented here is based on studies of structurally similar secoiridoids, primarily oleuropein (B1677263), and general principles of ester chemistry. It is strongly recommended to perform compound-specific stability tests for your particular experimental conditions.

Troubleshooting Guide: Stability Issues

Researchers may encounter issues related to the degradation of this compound during storage or experimentation. This guide provides a systematic approach to troubleshooting these problems.

Diagram: Troubleshooting Workflow for Compound Stability

G Troubleshooting Workflow for Unexpected Degradation A Unexpected Degradation Observed (e.g., in HPLC analysis) B Review Solvent Preparation and Storage Conditions A->B C Check Solvent Purity (e.g., peroxide, aldehyde content) B->C D Evaluate pH of the Solution B->D E Assess Storage Temperature and Light Exposure B->E G Consider Oxidation C->G F Consider Hydrolysis (Acidic or Basic) D->F H Implement Corrective Actions: Use fresh, high-purity solvents Buffer the solution Store at low temperature in the dark E->H F->H G->H I Perform Confirmatory Stability Study H->I

Caption: A flowchart to diagnose and resolve potential stability issues with this compound.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound expected to be most stable?

A1: Based on data for the related compound oleuropein, alcoholic solvents such as methanol (B129727) and ethanol (B145695) are likely to provide better stability than aqueous solutions.[1][2] Oleuropein in methanol extracts has been shown to be stable for up to 30 days at room temperature.[2][3] Aqueous solutions, on the other hand, can lead to degradation over time, a process that is often accelerated by higher temperatures.[2][4]

Q2: What is the expected stability of this compound in aqueous solutions?

A2: While specific data is unavailable, the stability of the parent compound, oleuropein, in aqueous extracts was found to be maintained for about 7 days at room temperature, with significant degradation occurring after 17 days.[2][3] The stability in aqueous solutions is highly dependent on pH and temperature.

Q3: How does pH affect the stability of this compound?

A3: The ester group in this compound is susceptible to hydrolysis under both acidic and basic conditions.[5][6][7] Studies on oleuropein have shown that it is more stable in acidic conditions, around pH 3-5.[8] Alkaline conditions (pH > 7) can promote the hydrolysis of the ester linkage, leading to the formation of the corresponding carboxylic acid and methanol.

Q4: What are the optimal storage conditions for solutions of this compound?

A4: To maximize stability, solutions should be prepared in high-purity solvents, preferably anhydrous methanol or ethanol, and stored at low temperatures (-20°C or -80°C).[2] Solutions should be protected from light to prevent photodegradation.[1] For aqueous solutions, buffering to a slightly acidic pH (around 3-5) may improve stability.

Q5: Can I use DMSO for long-term storage?

A5: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for stock solutions. While specific stability data in DMSO is not available for this compound, it is generally considered a good solvent for long-term storage of many organic molecules when stored at low temperatures. However, it is crucial to use high-purity, anhydrous DMSO to prevent degradation.

Data on the Stability of Oleuropein (as a proxy)

Solvent/ConditionTemperatureStabilityReference
80% MethanolRoom TemperatureStable for 30 days[2][3]
80% EthanolRoom Temperature & 2-8°CStable for 30 days[8]
Aqueous ExtractRoom TemperatureStable for 7 days, degraded after 17 days[2][3]
Aqueous Solution (pH 3)25°CMore stable than at neutral or alkaline pH[8]
Aqueous Solution (pH 5)25°CMost stable pH in the study[8]
Aqueous Solution (pH 7)25°CLess stable[8]
Aqueous Solution (pH 9)25°CUnstable[8]
Aqueous Extract40°CHalf-life of approximately 13 hours[4]
Aqueous Extract80°CAlmost complete degradation after 14 days[4]

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in a Selected Solvent

Objective: To determine the stability of this compound in a specific solvent over time at a given temperature.

Materials:

  • This compound

  • High-purity solvent (e.g., HPLC-grade methanol, ethanol, acetonitrile, or buffered aqueous solution)

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Incubator or water bath for temperature control

  • Amber glass vials

Methodology:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solution into several amber glass vials to avoid repeated freeze-thaw cycles of the entire stock.

  • Store the vials at the desired temperature (e.g., room temperature, 4°C, -20°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month), remove one vial for analysis.

  • Analyze the sample by HPLC/UPLC to determine the concentration of the parent compound.

  • Calculate the percentage of the remaining compound at each time point relative to the initial concentration (time 0).

  • Plot the percentage of the remaining compound versus time to assess the stability.

Diagram: Experimental Workflow for Stability Assessment

G Workflow for Compound Stability Testing A Prepare Stock Solution in Test Solvent B Aliquot into Vials for Different Time Points A->B C Store at Desired Temperature and Conditions B->C D Analyze Samples at Scheduled Intervals via HPLC/UPLC C->D Time Points (t=0, t=1, t=2...) E Quantify Remaining Parent Compound D->E F Plot % Remaining vs. Time to Determine Stability E->F

Caption: A general experimental workflow for assessing the stability of a compound in a given solvent.

References

Technical Support Center: Purification of 10-Hydroxyoleoside 11-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the degradation of 10-Hydroxyoleoside 11-methyl ester during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a secoiridoid glycoside, a class of natural products with various biological activities. Its purification is challenging due to its susceptibility to degradation under various conditions encountered during extraction and chromatography. Key challenges include hydrolysis of the ester and glycosidic bonds, and enzymatic degradation.

Q2: What are the main factors that cause the degradation of this compound during purification?

A2: The primary factors leading to the degradation of this compound are:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester and glycosidic linkages.

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • Enzymes: Endogenous plant enzymes, such as β-glucosidases and esterases, can cleave the glycosidic and ester bonds, respectively.

  • Light: Exposure to light, particularly UV light, can contribute to the degradation of secoiridoids.

Q3: What are the expected degradation products of this compound?

A3: Based on the degradation pathways of similar secoiridoids like oleuropein (B1677263), the expected degradation products of this compound include hydroxytyrosol (B1673988) and elenolic acid derivatives. Enzymatic hydrolysis by β-glucosidase would yield the aglycone, which can undergo further transformations.

Q4: How can I minimize enzymatic degradation during the extraction process?

A4: To minimize enzymatic degradation, it is crucial to inactivate endogenous enzymes immediately after sample collection. This can be achieved by:

  • Blanching: Briefly immersing the plant material in boiling water or steam.

  • Freeze-drying (Lyophilization): Immediately freezing and drying the plant material.

  • Using organic solvents: Performing the initial extraction with solvents that can denature enzymes, such as methanol (B129727) or ethanol (B145695).

Q5: Which chromatographic techniques are best suited for purifying this compound?

A5: Several chromatographic techniques can be employed, often in combination:

  • Liquid-Liquid Extraction (LLE): As an initial purification step to partition the compound of interest from highly polar or non-polar impurities.

  • Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex LH-20.

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids solid supports, minimizing irreversible adsorption and sample degradation.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final polishing and isolation of the high-purity compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of this compound after extraction. Incomplete extraction.Optimize extraction parameters: increase solvent-to-solid ratio, extraction time, or consider a more efficient extraction method like ultrasound-assisted or microwave-assisted extraction.
Enzymatic degradation during extraction.Inactivate enzymes prior to or during extraction (see FAQ Q4). Use a solvent system that inhibits enzymatic activity (e.g., 80% methanol).
Appearance of unknown peaks in the chromatogram during purification. Degradation of the target compound.Review all purification steps for potential degradation triggers (pH, temperature, light exposure). Analyze the unknown peaks by LC-MS to identify potential degradation products.
Contamination from solvents or equipment.Use high-purity solvents and thoroughly clean all glassware and equipment. Run a blank to identify any background peaks.
Broad or tailing peaks during column chromatography. Poor solubility of the sample in the mobile phase.Adjust the mobile phase composition to improve solubility.
Overloading of the column.Reduce the amount of sample loaded onto the column.
Interaction of the compound with the stationary phase.Consider a different stationary phase or modify the mobile phase (e.g., add a small amount of acid or base to suppress ionization).
Loss of compound during solvent evaporation. High temperature during evaporation.Use a rotary evaporator at a low temperature (e.g., < 40°C) and under reduced pressure.
Co-evaporation with the solvent.Use a solvent with a lower boiling point if possible. Consider using a nitrogen stream for gentle evaporation.
Instability of the purified compound during storage. Exposure to light, oxygen, or residual moisture.Store the purified compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C or -80°C).
Residual acidic or basic impurities.Ensure the final product is free from any acidic or basic residues from the purification process. This can be checked by measuring the pH of a solution of the compound.

Quantitative Data Summary

ConditionParameterObservation for OleuropeinImplication for this compound PurificationReference
pH Stability over 30 daysMore stable at pH 3 and 5 compared to pH 7 and 9.Maintain a slightly acidic pH (3-5) during aqueous extraction and purification steps.[1]
Temperature Storage at different temperaturesOptimal stability at -20°C. Least stable at 25°C.Keep extracts and purified fractions at low temperatures throughout the process.[2][3]
HeatingDetrimental effect on oleuropein content, especially at temperatures above 70°C.Avoid high temperatures during extraction and solvent evaporation.[2][3]
Solvent Storage in 80% ethanolStable for 30 days at both room temperature and 2-8°C.80% ethanol is a suitable solvent for extraction and storage of extracts.[1]
Storage in aqueous extractsStable for 7 days at room temperature, but degraded after 17 days.Process aqueous extracts promptly or store them at low temperatures for short periods.
Enzymatic Degradation β-glucosidase and Polyphenoloxidase (PPO)Can lead to complete degradation of oleuropein.Enzyme inactivation is a critical first step.

Experimental Protocols

Protocol 1: Extraction of Secoiridoids from Plant Material
  • Sample Preparation: Immediately after harvesting, flash-freeze the plant material in liquid nitrogen and lyophilize to dryness. Grind the dried material into a fine powder.

  • Enzyme Inactivation (alternative to lyophilization): Blanch the fresh plant material in boiling water for 2-3 minutes, then immediately cool in an ice bath and homogenize.

  • Extraction:

    • Macerate the powdered plant material in 80% methanol (1:10 w/v) at room temperature with constant stirring for 24 hours.

    • Alternatively, use ultrasound-assisted extraction for a shorter duration (e.g., 30 minutes).

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure at a temperature below 40°C using a rotary evaporator.

  • Liquid-Liquid Partitioning:

    • Resuspend the concentrated extract in water and partition sequentially with n-hexane (to remove non-polar compounds) and then with ethyl acetate (B1210297).

    • The fraction containing this compound will likely be in the more polar ethyl acetate or aqueous phase, which should be confirmed by analytical HPLC.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel 60 (70-230 mesh) or Sephadex LH-20.

  • Column Packing: Pack the column with the chosen stationary phase slurried in the initial mobile phase.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution:

    • Silica Gel: Start with a non-polar solvent (e.g., chloroform (B151607) or ethyl acetate) and gradually increase the polarity by adding methanol. A common gradient is a step-wise increase of methanol in chloroform.

    • Sephadex LH-20: Elute with methanol or a mixture of methanol and water.

  • Fraction Collection: Collect fractions and monitor the elution of the target compound using thin-layer chromatography (TLC) or analytical HPLC.

  • Pooling and Concentration: Combine the fractions containing the purified compound and concentrate under reduced pressure at a temperature below 40°C.

Visualizations

DegradationPathways cluster_main This compound cluster_degradation Degradation Pathways cluster_products Degradation Products main 10-Hydroxyoleoside 11-methyl ester hydrolysis Hydrolysis (Acid/Base) main->hydrolysis enzymatic Enzymatic Degradation main->enzymatic thermal Thermal Degradation main->thermal photo Photodegradation main->photo aglycone Aglycone Intermediate hydrolysis->aglycone hydroxytyrosol Hydroxytyrosol Derivatives hydrolysis->hydroxytyrosol elenolic_acid Elenolic Acid Derivatives hydrolysis->elenolic_acid enzymatic->aglycone β-glucosidase other Other Products thermal->other photo->other aglycone->elenolic_acid esterase

Caption: Potential degradation pathways of this compound.

PurificationWorkflow start Plant Material enzyme_inactivation Enzyme Inactivation (Blanching/Lyophilization) start->enzyme_inactivation extraction Extraction (e.g., 80% Methanol) enzyme_inactivation->extraction filtration Filtration extraction->filtration concentration1 Concentration (< 40°C) filtration->concentration1 partitioning Liquid-Liquid Partitioning (Hexane/Ethyl Acetate/Water) concentration1->partitioning fraction_selection Selection of Bioactive Fraction (analytical HPLC) partitioning->fraction_selection column_chromatography Column Chromatography (Silica Gel or Sephadex LH-20) fraction_selection->column_chromatography fraction_collection Fraction Collection and Analysis (TLC/HPLC) column_chromatography->fraction_collection concentration2 Pooling and Concentration (< 40°C) fraction_collection->concentration2 final_purification Final Purification (Prep-HPLC) concentration2->final_purification pure_compound Pure 10-Hydroxyoleoside 11-methyl ester final_purification->pure_compound

Caption: General experimental workflow for the purification of this compound.

References

Technical Support Center: Troubleshooting HPLC Analysis of 10-Hydroxyoleoside 11-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 10-Hydroxyoleoside 11-methyl ester.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I am observing significant peak tailing for this compound in my reversed-phase HPLC analysis. What are the most likely causes?

A1: Peak tailing for a polar, ionizable compound like this compound is a common issue in reversed-phase HPLC. The primary causes are often related to secondary interactions with the stationary phase, mobile phase pH, or issues with the HPLC system itself.

  • Secondary Silanol (B1196071) Interactions: The most frequent cause of peak tailing for polar compounds is the interaction between the analyte and residual silanol groups on the silica-based stationary phase of the column.[1] These silanol groups can become ionized at higher pH values and interact with polar functional groups on your analyte, leading to a secondary retention mechanism that causes tailing.

  • Mobile Phase pH: this compound is predicted to have an acidic pKa of approximately 3.87. If the pH of your mobile phase is close to or above this pKa, the molecule can become partially or fully ionized. This can lead to electrostatic interactions with the stationary phase and result in peak tailing.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[3]

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, creating active sites that cause tailing.

Q2: How can I mitigate peak tailing caused by secondary interactions with the column?

A2: To address peak tailing arising from interactions with the stationary phase, consider the following strategies:

  • Use an End-Capped Column: Modern reversed-phase columns are often "end-capped," a process that chemically deactivates most of the residual silanol groups, significantly reducing the potential for secondary interactions.

  • Select a Column with a Different Stationary Phase: If tailing persists on a standard C18 column, consider a column with a polar-embedded or polar-endcapped phase. These columns are designed to provide better peak shape for polar analytes.

  • Employ a Guard Column: A guard column can help protect your analytical column from strongly retained impurities in your sample that might create active sites and contribute to peak tailing.

Q3: What is the optimal mobile phase pH for analyzing this compound, and what additives can I use?

A3: Given the predicted acidic pKa of ~3.87 for this compound, it is crucial to control the mobile phase pH to suppress ionization.

  • Lower the Mobile Phase pH: A mobile phase pH of around 3.0 is recommended.[4][5] This will ensure that the acidic functional groups on the analyte are protonated and less likely to interact with residual silanols.

  • Use an Acidic Modifier: Incorporating a small amount of an acid like formic acid or using a phosphate (B84403) buffer at pH 3.0 in your mobile phase will help maintain a consistent and low pH.[4][6] A common mobile phase composition for the related compound oleuropein (B1677263) is a mixture of acetonitrile (B52724) and water with 0.4% formic acid.[6]

  • Buffer Concentration: If using a buffer, ensure the concentration is sufficient (typically 10-25 mM) to provide adequate buffering capacity.

Q4: Can my sample preparation and injection solvent affect peak shape?

A4: Yes, the solvent used to dissolve your sample can have a significant impact on peak shape.

  • Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion, including fronting or tailing. Whenever possible, dissolve your sample in the initial mobile phase.[2]

  • Sample Overload: As mentioned previously, injecting too high a concentration of your analyte can lead to peak tailing.[1] If you suspect this is the issue, try diluting your sample.

Q5: Could instrumental factors be contributing to the peak tailing?

A5: Absolutely. It's important to rule out any issues with your HPLC system.

  • Check for Dead Volume: Ensure all fittings and connections are secure and that you are using tubing with the smallest appropriate internal diameter to minimize extra-column volume.[3]

  • Column Temperature: For polar and ionizable compounds, temperature can affect retention and selectivity.[7] Operating at a slightly elevated and controlled temperature (e.g., 30-40°C) can sometimes improve peak shape and reproducibility.[8][9][10]

Data Presentation: HPLC Method Parameters for Oleuropein (a related Secoiridoid)

The following table summarizes typical HPLC conditions used for the analysis of oleuropein, which can serve as a starting point for optimizing the analysis of this compound.

ParameterMethod 1Method 2Method 3
Column C18C18 (5 µm, 150 x 4.6 mm)Not Specified
Mobile Phase Acetonitrile/Water (20:80, v/v)Acetonitrile/Phosphate Buffer pH 3.0 (20:80, v/v)Water/Acetonitrile/Formic Acid (84.6:15:0.4, v/v/v)
Flow Rate Not Specified1.0 mL/min1.0 mL/min
Detection Not SpecifiedUV at 280 nmUV at 240 nm
Reference [11][4][5][6]

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a recommended starting point for the HPLC analysis of this compound, based on methods for the closely related compound oleuropein.

1. Materials and Reagents

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or phosphate buffer components)

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 5 µm particle size, 150 x 4.6 mm)

  • Syringe filters (0.45 µm)

2. Mobile Phase Preparation

  • Prepare the mobile phase by mixing water, acetonitrile, and formic acid in the ratio of 84.6:15:0.4 (v/v/v).

  • Alternatively, prepare a phosphate buffer at pH 3.0 and mix it with acetonitrile in a 80:20 (v/v) ratio.

  • Degas the mobile phase before use.

3. Standard Solution Preparation

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

4. Sample Preparation

  • Dissolve the sample containing this compound in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

  • Column: C18 reversed-phase column

  • Mobile Phase: Water/Acetonitrile/Formic Acid (84.6:15:0.4, v/v/v) or Acetonitrile/Phosphate Buffer pH 3.0 (20:80, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 30°C

  • Detection: UV at an appropriate wavelength (e.g., 240 nm or 280 nm)

6. Analysis

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Monitor the chromatograms for peak shape and retention time.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound cause1 Secondary Interactions with Stationary Phase start->cause1 cause2 Mobile Phase Issues start->cause2 cause3 System/Hardware Problems start->cause3 cause4 Sample-Related Issues start->cause4 sol1a Use End-Capped C18 Column cause1->sol1a sol1b Consider Polar-Embedded or Phenyl-Hexyl Column cause1->sol1b sol1c Use a Guard Column cause1->sol1c sol2a Lower Mobile Phase pH (e.g., to ~3.0) cause2->sol2a sol2b Add Acidic Modifier (e.g., 0.1% Formic Acid) cause2->sol2b sol2c Ensure Adequate Buffer Concentration cause2->sol2c sol3a Minimize Extra-Column Volume (shorter, narrower tubing) cause3->sol3a sol3b Check for Leaks and Proper Fittings cause3->sol3b sol3c Control Column Temperature (e.g., 30-40°C) cause3->sol3c sol4a Reduce Sample Concentration/Injection Volume cause4->sol4a sol4b Dissolve Sample in Initial Mobile Phase cause4->sol4b

Caption: Troubleshooting workflow for peak tailing in the HPLC analysis of this compound.

References

Technical Support Center: Optimizing Mobile Phase for 10-Hydroxyoleoside 11-methyl Ester Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the separation of 10-Hydroxyoleoside 11-methyl ester. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase composition for separating this compound?

A good starting point for reversed-phase HPLC is a gradient elution using a polar acidic aqueous phase and an organic modifier. A commonly used mobile phase consists of water with 0.1% formic acid as solvent A and acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid as solvent B.[1] The gradient can be optimized based on the complexity of the sample matrix.

Q2: What is the role of formic acid in the mobile phase?

Formic acid is a common additive in reversed-phase chromatography for several reasons. It acidifies the mobile phase, which can help to suppress the ionization of phenolic compounds like this compound, leading to better peak shapes and retention. For mass spectrometry (MS) detection, formic acid provides a source of protons, facilitating the formation of protonated molecular ions [M+H]+ in positive ion mode.

Q3: Should I use acetonitrile or methanol as the organic solvent?

Both acetonitrile and methanol can be used as organic modifiers. Acetonitrile generally has a stronger elution strength in reversed-phase HPLC, which can lead to shorter retention times.[2] It also has a lower UV cutoff, which can be advantageous for detection at low wavelengths.[3][4] Methanol, being a protic solvent, can offer different selectivity compared to the aprotic acetonitrile, which can be beneficial for separating closely eluting compounds.[3] The choice between the two often comes down to empirical testing to see which provides better resolution for the specific separation.

Q4: How does the mobile phase pH affect the separation?

The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. For phenolic compounds like this compound, a lower pH (typically around 2.5-3.5) is often used to suppress the ionization of hydroxyl groups, which minimizes peak tailing and improves retention on a reversed-phase column.

Troubleshooting Guide

This section addresses common issues encountered during the separation of this compound and related secoiridoids.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peaks for this compound are tailing. What are the possible causes and solutions?

A: Peak tailing is a common problem in the analysis of phenolic compounds and can be caused by several factors:

  • Secondary Interactions: The hydroxyl groups of the analyte can interact with residual silanol (B1196071) groups on the silica-based stationary phase.

    • Solution: Lower the mobile phase pH to 2.5-3.5 with an acid like formic acid to protonate the silanol groups and reduce these interactions. Using a high-purity, end-capped C18 column is also highly recommended.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.

Issue 2: Inconsistent Retention Times

Q: The retention time for my analyte is shifting between injections. What could be the cause?

A: Fluctuations in retention time can be due to several factors:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the pH, can lead to shifts in retention for ionizable compounds.

    • Solution: Prepare the mobile phase carefully and consistently. Use a pH meter to ensure the desired pH is reached. Buffering the aqueous phase can also help maintain a stable pH.

  • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can cause retention time drift.

    • Solution: Ensure the column is adequately equilibrated between runs. A good rule of thumb is to flush the column with at least 10 column volumes of the initial mobile phase.

  • Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

Issue 3: Poor Resolution

Q: I am not able to separate this compound from a co-eluting peak. How can I improve the resolution?

A: Improving resolution often requires adjusting the selectivity of the chromatographic system:

  • Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity and may improve the resolution of co-eluting compounds.[3]

  • Adjust the pH: Fine-tuning the pH of the mobile phase can change the ionization state of the analytes and their interaction with the stationary phase, thus affecting selectivity.

Experimental Protocols

Starting HPLC Method for this compound Separation

This method is based on a published procedure for the analysis of a complex mixture containing oleoside (B1148882) 11-methyl ester.[1]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-20 min: 40-95% B

    • 20-22 min: 95% B

    • 22-23 min: 95-5% B

    • 23-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 240 nm or Mass Spectrometry (MS)

Data Presentation

The following tables illustrate the expected impact of mobile phase modifications on key chromatographic parameters. The data is based on studies of oleuropein, a structurally related secoiridoid, and serves as a guide for optimizing the separation of this compound.

Table 1: Effect of Acetonitrile Concentration on Retention Time and Resolution of a Related Secoiridoid (Oleuropein)

% Acetonitrile in Mobile PhaseRetention Time (min)Resolution (from nearest peak)
20%15.21.8
25%12.52.1
30%9.81.9

Table 2: Influence of Mobile Phase pH on Peak Asymmetry of a Related Secoiridoid (Oleuropein)

Mobile Phase pHPeak Asymmetry Factor
2.51.1
3.01.3
4.01.8

Visualizations

Logical Workflow for Troubleshooting Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph lower_ph Lower Mobile Phase pH (e.g., to 2.5-3.0) check_ph->lower_ph No check_column Is an End-Capped Column Being Used? check_ph->check_column Yes lower_ph->check_column use_endcapped Switch to a High-Purity, End-Capped C18 Column check_column->use_endcapped No check_injection Is Injection Volume and Solvent Appropriate? check_column->check_injection Yes use_endcapped->check_injection adjust_injection Reduce Injection Volume or Dissolve Sample in Mobile Phase check_injection->adjust_injection No good_peak Good Peak Shape check_injection->good_peak Yes adjust_injection->good_peak

Caption: A flowchart for systematically troubleshooting peak tailing issues.

Experimental Workflow for Mobile Phase Optimization

G start Define Separation Goals (Resolution, Run Time) initial_conditions Select Initial Conditions: - C18 Column - Water/Acetonitrile Gradient - 0.1% Formic Acid start->initial_conditions run_initial Perform Initial Chromatographic Run initial_conditions->run_initial evaluate_initial Evaluate Results: - Peak Shape - Resolution - Retention Time run_initial->evaluate_initial optimize_gradient Optimize Gradient Slope: - Steeper for faster elution - Shallower for better resolution evaluate_initial->optimize_gradient Sub-optimal final_method Final Optimized Method evaluate_initial->final_method Optimal optimize_solvent Optimize Organic Solvent: - Compare Acetonitrile and Methanol - Test different ratios optimize_gradient->optimize_solvent optimize_ph Fine-tune Mobile Phase pH (if necessary) optimize_solvent->optimize_ph optimize_ph->final_method

Caption: A stepwise workflow for optimizing the mobile phase composition.

References

Technical Support Center: Minimizing Matrix Effects in the LC-MS Analysis of 10-Hydroxyoleoside 11-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 10-Hydroxyoleoside 11-methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds in the sample matrix.[1] In the analysis of this compound, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1][2] These effects can negatively impact the reproducibility, linearity, selectivity, accuracy, and sensitivity of the analytical method.[2] Common sources of matrix effects in biological samples include phospholipids (B1166683), proteins, and salts.[1]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: There are several methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][3] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix sample is injected. Any deviation in the baseline signal of the analyte indicates a matrix effect.[2][3]

  • Post-Extraction Spike: This quantitative method compares the response of the analyte in a standard solution to the response of the analyte spiked into a blank matrix sample that has undergone the extraction procedure.[2] A significant difference between the two responses indicates the presence of matrix effects.

Q3: What are the most effective general strategies to minimize matrix effects?

A3: A multi-pronged approach is often the most effective. Key strategies include:

  • Optimizing Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound.[1][4]

  • Chromatographic Separation: Modifying chromatographic conditions can separate the analyte from co-eluting matrix components.[1][3]

  • Use of Internal Standards: A suitable internal standard can help to compensate for matrix effects.[1]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may compromise the sensitivity of the assay.[2][3]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in the quantification of this compound.

Possible Cause: Significant matrix effects, likely ion suppression from phospholipids in biological samples.

Solutions:

  • Improve Sample Preparation:

    • Liquid-Liquid Extraction (LLE): Given that this compound is a glycoside and likely polar, a well-chosen LLE protocol can be effective. A double LLE approach can be particularly useful to first remove non-polar interferences with a solvent like hexane, followed by extraction of the analyte with a more polar solvent.[4]

    • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to protein precipitation.[5] For a polar compound like this compound, a mixed-mode or polymeric SPE sorbent could be effective in removing both non-polar and ionic interferences.

    • Phospholipid Depletion Plates: Specialized SPE plates designed to specifically remove phospholipids can significantly reduce matrix effects.[4]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS for this compound is the gold standard for correcting matrix effects.[6][7] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction.[6][8]

  • Matrix-Matched Calibration:

    • Prepare calibration standards in a blank matrix that is free of the analyte.[1] This helps to ensure that the standards and the samples experience similar matrix effects.

Issue 2: Low sensitivity and inability to reach the required limit of quantification (LOQ).

Possible Cause: Severe ion suppression is reducing the signal of this compound.

Solutions:

  • Optimize Chromatographic Conditions:

    • Increase Chromatographic Resolution: Use a column with a different selectivity or a smaller particle size to better separate this compound from interfering matrix components.

    • Gradient Modification: Adjust the mobile phase gradient to ensure that the analyte elutes in a region with minimal matrix interference, as identified by post-column infusion experiments.

  • Change Ionization Source:

    • If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI). APCI can be less susceptible to matrix effects for certain compounds.

  • Enhance Sample Cleanup:

    • Implement a more rigorous SPE protocol. This may involve using multiple washing steps with different solvents to remove a wider range of interferences.

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, based on typical recoveries and reduction of interfering substances.

Sample Preparation TechniqueAnalyte RecoveryPhospholipid Removal EfficiencyRelative Matrix Effect
Protein Precipitation (PPT) HighLow (~50%)[4]High[5]
Liquid-Liquid Extraction (LLE) Moderate to HighModerate to HighModerate[5]
Solid-Phase Extraction (SPE) HighHighLow[5]
Phospholipid Depletion Plates HighVery HighVery Low

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Add 50 µL of 0.1 M HCl to acidify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
  • Condition a polymeric SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • To 500 µL of urine sample, add 10 µL of the internal standard working solution.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Wash the cartridge with 1 mL of 40% methanol in water.

  • Elute this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: A generalized experimental workflow for the LC-MS analysis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Reproducibility / Low Sensitivity Matrix_Effect Matrix Effects (Ion Suppression) Problem->Matrix_Effect Poor_Recovery Poor Analyte Recovery Problem->Poor_Recovery Improve_Cleanup Improve Sample Cleanup (SPE/LLE) Matrix_Effect->Improve_Cleanup Use_SIL_IS Use Stable Isotope Labeled IS Matrix_Effect->Use_SIL_IS Optimize_LC Optimize Chromatography Matrix_Effect->Optimize_LC Matrix_Matched Use Matrix-Matched Calibrators Matrix_Effect->Matrix_Matched Poor_Recovery->Improve_Cleanup

References

Technical Support Center: Synthesis of 10-Hydroxyoleoside 11-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 10-Hydroxyoleoside 11-methyl ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which typically involves the hydrolysis of a secoiridoid precursor like oleuropein (B1677263), followed by esterification.

Issue 1: Low Yield of Oleuropein Aglycone (Hydrolysis Step)

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Enzymatic Hydrolysis - Optimize Enzyme Concentration: Increase the concentration of β-glucosidase. - Verify Enzyme Activity: Ensure the enzyme is active and has been stored correctly. - Adjust Reaction Time: Extend the hydrolysis reaction time.[1] - Optimize pH and Temperature: Ensure the reaction buffer is at the optimal pH and temperature for the specific β-glucosidase used.
Acid Hydrolysis Side Reactions - Use Milder Acid: Employ a weaker acid or a lower concentration of the acid to minimize degradation of the aglycone. - Control Temperature: Perform the hydrolysis at a lower temperature to reduce the rate of side reactions.
Product Degradation - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Minimize Light Exposure: Protect the reaction mixture from light, as phenolic compounds can be light-sensitive.

Issue 2: Incomplete Esterification of the Carboxylic Acid

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Reagent - Increase Methanol (B129727) Concentration: Use a larger excess of methanol to drive the equilibrium towards the ester product.[2][3] - Verify Catalyst Activity: If using a catalyst (e.g., acid or base), ensure it is active and not poisoned.
Presence of Water - Use Anhydrous Reagents: Ensure all solvents and reagents, particularly methanol, are anhydrous. Water can hydrolyze the ester back to the carboxylic acid.[2] - Employ a Drying Agent: Add molecular sieves to the reaction mixture to remove any trace amounts of water.
Steric Hindrance - Use a More Reactive Esterification Method: Consider using a coupling agent (e.g., DCC/DMAP) or converting the carboxylic acid to an acid chloride followed by reaction with methanol.

Issue 3: Difficulty in Product Purification

Possible Causes & Solutions:

CauseRecommended Solution
Presence of Unreacted Starting Material - Optimize Reaction Conditions: Revisit the reaction conditions to ensure complete conversion (see above). - Chromatographic Separation: Utilize flash column chromatography with a suitable solvent system to separate the product from the starting material.[4]
Formation of Side Products - Isomerization: The aglycone can exist in multiple isomeric forms.[5] Purification may require advanced chromatographic techniques like preparative HPLC. - Saponification: If using a base catalyst for esterification, saponification can be a side reaction.[6] Careful pH control during workup is crucial.
Emulsion during Workup - Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break up emulsions. - Centrifugation: If the emulsion persists, centrifugation can aid in phase separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most common starting material is oleuropein, a secoiridoid glucoside that is abundant in olive leaves and fruit.[7][8][9] The synthesis typically begins with the hydrolysis of the glucose moiety from oleuropein to yield the oleuropein aglycone.

Q2: What are the advantages and disadvantages of enzymatic versus acid hydrolysis of oleuropein?

A2:

Method Advantages Disadvantages
Enzymatic Hydrolysis - High specificity, leading to fewer side products.[1] - Milder reaction conditions. - Enzymes can be expensive. - Reaction times can be longer.

| Acid Hydrolysis | - Lower cost of reagents. - Generally faster reaction times. | - Can lead to degradation and isomerization of the product.[1] - Requires careful control of reaction conditions. |

Q3: Why is the use of protecting groups sometimes necessary in the synthesis of secoiridoids?

A3: Secoiridoids possess multiple reactive functional groups, including hydroxyls, aldehydes, and carboxylic acids.[10][11] Protecting groups are used to temporarily block certain functional groups to prevent them from reacting in subsequent steps, thus ensuring chemoselectivity.[10][12] For instance, the phenolic hydroxyl groups might be protected before performing a reaction on the carboxylic acid.

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A4:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and any intermediates.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Oleuropein

  • Dissolve oleuropein in a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0).

  • Add β-glucosidase to the solution. The enzyme-to-substrate ratio should be optimized for the specific enzyme used.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 37-50 °C) with gentle stirring.

  • Monitor the reaction progress by TLC or HPLC until the oleuropein is consumed.

  • Once the reaction is complete, inactivate the enzyme by heating or by adding an organic solvent.

  • Extract the oleuropein aglycone with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Fischer Esterification

  • Dissolve the crude oleuropein aglycone in anhydrous methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize the acid with a weak base (e.g., saturated sodium bicarbonate solution).

  • Remove the methanol under reduced pressure.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start: Oleuropein hydrolysis Hydrolysis (Enzymatic or Acidic) start->hydrolysis aglycone Oleuropein Aglycone hydrolysis->aglycone esterification Esterification (e.g., Fischer) aglycone->esterification crude_product Crude Product esterification->crude_product purification Purification (e.g., Chromatography) crude_product->purification final_product 10-Hydroxyoleoside 11-methyl ester purification->final_product

Caption: Synthetic workflow from oleuropein to the target ester.

troubleshooting_logic Troubleshooting Low Yield in Esterification low_yield Low Yield of Ester check_sm Check for Starting Material? low_yield->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_products Side Products Formed? check_sm->side_products No increase_reagent Increase Reagent Excess incomplete_rxn->increase_reagent extend_time Extend Reaction Time incomplete_rxn->extend_time check_water Check for Water? incomplete_rxn->check_water use_anhydrous Use Anhydrous Reagents check_water->use_anhydrous Yes optimize_cond Optimize Conditions (Temp, Catalyst) side_products->optimize_cond Yes purification_issue Purification Loss side_products->purification_issue No

Caption: Decision tree for troubleshooting low esterification yield.

References

Technical Support Center: Prevention of Enzymatic Degradation of Secoiridoids During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with secoiridoids. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you minimize enzymatic degradation and maximize the yield and purity of your target compounds during extraction.

Troubleshooting Guide

This guide addresses common issues encountered during secoiridoid extraction, focusing on problems arising from enzymatic degradation.

ProblemPotential CauseRecommended Solution
Low yield of secoiridoids (e.g., oleuropein (B1677263), ligstroside). Enzymatic Degradation: Endogenous enzymes like β-glucosidase and esterases, released during sample homogenization, are likely hydrolyzing the secoiridoids.[1][2]Enzyme Inactivation: Implement an enzyme inactivation step before extraction. Blanching (brief heat treatment) is a highly effective method.[3] Refer to the detailed Protocol for Blanching of Plant Material below. Use of Enzyme Inhibitors: Incorporate enzyme inhibitors such as ascorbic acid or citric acid into your extraction solvent.
High variability in secoiridoid content between replicate extractions. Inconsistent Enzyme Inactivation: If using a heat-based method, variations in temperature or time can lead to incomplete or inconsistent enzyme deactivation. Delayed Processing: Time delays between harvesting/thawing and extraction allow for enzymatic degradation to occur.Standardize Inactivation Protocol: Ensure consistent and uniform application of the chosen inactivation method. For blanching, ensure all plant material is submerged for the specified time and temperature. Process Samples Immediately: Minimize the time between sample preparation (e.g., grinding, thawing) and extraction to reduce the window for enzymatic activity. Flash-freezing fresh material in liquid nitrogen immediately after harvesting is recommended if immediate extraction is not possible.
Presence of high levels of degradation products (e.g., hydroxytyrosol, tyrosol, oleuropein aglycone). Active Endogenous Enzymes: This is a clear indicator that β-glucosidases and esterases were active during the extraction process, leading to the hydrolysis of the parent secoiridoids.[1]Optimize Enzyme Inactivation: Review and optimize your enzyme inactivation protocol. Consider increasing the blanching time or temperature slightly. Solvent Selection: Use solvents that may partially inhibit enzymatic activity. For example, using a methanol (B129727)/water mixture for extraction has been shown to be effective.[4]
Browning of the plant material or extract. Polyphenol Oxidase (PPO) and Peroxidase (POD) Activity: These enzymes, when exposed to oxygen upon tissue disruption, can cause oxidative browning of phenolic compounds, which may also affect secoiridoid stability.Blanching: Blanching is also effective at inactivating PPO and POD.[3][5] Inert Atmosphere: Perform extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Antioxidants: Add antioxidants like ascorbic acid to the extraction solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for secoiridoid degradation during extraction?

A1: The primary enzymes are β-glucosidase and esterase.[1] Upon cell disruption, these enzymes come into contact with secoiridoids like oleuropein and ligstroside. β-glucosidase cleaves the glucose molecule, while esterase can hydrolyze the ester bond, leading to the formation of various degradation products, including their respective aglycones, hydroxytyrosol, and tyrosol.[1]

Q2: How does blanching prevent enzymatic degradation?

A2: Blanching involves briefly heating the plant material in hot water or steam. This high temperature denatures and inactivates endogenous enzymes, including β-glucosidase, esterase, polyphenol oxidase, and peroxidase, thus preventing the degradation of secoiridoids during the subsequent extraction process.[3][5]

Q3: What are the optimal conditions for blanching?

A3: Optimal blanching conditions can vary depending on the plant material. However, a common starting point is to blanch the material in water at 80-95°C for 1-3 minutes.[3] It is crucial to quickly cool the material in an ice bath immediately after blanching to halt the heating process.

Q4: Can I use chemical inhibitors instead of blanching?

A4: Yes, chemical inhibitors can be used. Ascorbic acid and citric acid are common choices that can be added to the extraction solvent to inhibit enzymatic activity. However, blanching is often more effective for complete and rapid enzyme inactivation.

Q5: How should I store my plant material to minimize degradation before extraction?

A5: If you cannot extract fresh plant material immediately, it should be flash-frozen in liquid nitrogen and stored at -80°C. This minimizes enzymatic activity during storage. Avoid slow freezing, as it can cause ice crystal formation that damages cells and may lead to increased enzymatic degradation upon thawing.

Quantitative Data Presentation

The following tables summarize the impact of different methods on enzyme inactivation and secoiridoid yield.

Table 1: Effect of Blanching on Enzyme Inactivation

Plant MaterialBlanching ConditionsEnzymeActivity Reduction (%)Reference
Pomegranate Peel80°C for 3 minPPO>90%[3]
Pomegranate Peel80°C for 3 minPOD>85%[3]
Blackberry90°C water for 8 minPeroxidase~30%[5]
Blackberry100°C steam for 8 minPeroxidase~71%[5]
Blackberry90°C water for 8 minPolyphenol Oxidase~41%[5]
Blackberry100°C steam for 8 minPolyphenol Oxidase~64%[5]

Table 2: Comparison of Extraction Methods on Secoiridoid Content (Illustrative)

Plant MaterialExtraction MethodKey SecoiridoidYield (mg/g dry weight)Reference
Olive LeavesHot water (80°C) with prior drying at 80°C (enzyme inactivation)Oleuropein~45[4]
Olive LeavesMethanol:Water (1:1)Oleuropein~38[4]

Note: Direct comparative studies on secoiridoid yield with and without specific enzyme inactivation steps are limited. The data above is compiled from different studies to illustrate the potential impact of processing methods.

Experimental Protocols

Protocol 1: Blanching of Plant Material for Enzyme Inactivation

Objective: To inactivate endogenous enzymes in plant material prior to secoiridoid extraction.

Materials:

  • Fresh or flash-frozen plant material

  • Deionized water

  • Water bath or large beaker on a hot plate

  • Ice bath

  • Blotting paper or salad spinner

Procedure:

  • Preparation: If using fresh material, wash it thoroughly with deionized water. If using frozen material, proceed directly to the next step without thawing. Cut the material into smaller, uniform pieces to ensure even heat penetration.

  • Heating: Bring a sufficient volume of deionized water to the desired temperature (e.g., 80-95°C) in a water bath or beaker. The water volume should be at least 10 times the weight of the plant material to ensure the temperature does not drop significantly upon adding the sample.

  • Blanching: Immerse the plant material in the hot water for a predetermined time (e.g., 1-3 minutes). Gently stir to ensure all surfaces are exposed to the hot water.

  • Cooling: Immediately transfer the blanched material to an ice bath to rapidly cool it down and stop the heating process.

  • Drying: Remove the cooled material from the ice bath and dry the surface using blotting paper or a salad spinner.

  • Storage/Extraction: The blanched material is now ready for immediate extraction or can be flash-frozen and stored at -80°C for later use.

Protocol 2: Solvent Extraction of Secoiridoids from Blanched Plant Material

Objective: To extract secoiridoids from enzyme-inactivated plant material.

Materials:

  • Blanched plant material (from Protocol 1)

  • Extraction solvent (e.g., 80% methanol in water)

  • Homogenizer (e.g., blender, mortar and pestle)

  • Centrifuge

  • Filter paper or syringe filter (0.45 µm)

  • Rotary evaporator (optional)

Procedure:

  • Homogenization: Weigh the blanched plant material and add it to a homogenizer with the extraction solvent. A solid-to-solvent ratio of 1:10 (w/v) is a good starting point.

  • Extraction: Homogenize the mixture for 2-3 minutes. For enhanced extraction, the mixture can be agitated on a shaker at room temperature for a specified period (e.g., 1-2 hours).

  • Separation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the solid material.

  • Filtration: Carefully decant the supernatant and filter it through filter paper or a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Concentration (Optional): If necessary, the extract can be concentrated using a rotary evaporator under reduced pressure at a temperature below 40°C to avoid thermal degradation of the secoiridoids.

  • Analysis and Storage: The final extract is ready for analysis (e.g., by HPLC). For storage, keep the extract in an airtight, light-protected container at -20°C or below.

Visualizations

Enzymatic Degradation Pathway of Oleuropein

Enzymatic_Degradation_of_Oleuropein Oleuropein Oleuropein BetaGlucosidase β-glucosidase OleuropeinAglycone Oleuropein Aglycone Oleuropein->OleuropeinAglycone Hydrolysis ElenolicAcidGlucoside Elenolic Acid Glucoside Oleuropein->ElenolicAcidGlucoside Hydrolysis BetaGlucosidase->OleuropeinAglycone Esterase Esterase Hydroxytyrosol Hydroxytyrosol OleuropeinAglycone->Hydroxytyrosol Hydrolysis ElenolicAcid Elenolic Acid OleuropeinAglycone->ElenolicAcid Rearrangement Esterase->Hydroxytyrosol Esterase->ElenolicAcid ElenolicAcidGlucoside->ElenolicAcid Hydrolysis Glucose Glucose ElenolicAcidGlucoside->Glucose

Caption: Enzymatic degradation pathway of oleuropein.

Experimental Workflow for Secoiridoid Extraction with Enzyme Inactivation

Experimental_Workflow cluster_prep Sample Preparation cluster_inactivation Enzyme Inactivation cluster_extraction Extraction cluster_analysis Analysis & Storage Harvest Harvest Fresh Plant Material Freeze Flash-Freeze in Liquid N2 Harvest->Freeze Store Store at -80°C Freeze->Store Blanch Blanching (e.g., 80-95°C, 1-3 min) Store->Blanch Cool Rapid Cooling (Ice Bath) Blanch->Cool Homogenize Homogenize in Solvent Cool->Homogenize Extract Agitate/Extract Homogenize->Extract Separate Centrifuge & Filter Extract->Separate Analyze HPLC/LC-MS Analysis Separate->Analyze StoreFinal Store Extract at -20°C Analyze->StoreFinal

Caption: Workflow for secoiridoid extraction.

References

optimizing storage conditions for 10-Hydroxyoleoside 11-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and troubleshooting for 10-Hydroxyoleoside 11-methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable. To maintain product quality, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) as some related compounds are sensitive to air.

Q2: How should I store this compound in solution?

A2: Stock solutions should be prepared in a suitable solvent (see Q3) and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light. For use in cell culture, the final concentration of the solvent should be kept low, typically below 0.5% (v/v), to avoid cytotoxicity.[1]

Q3: What are the best solvents for dissolving and storing this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions of many natural products.[1] For assays where DMSO might interfere, ethanol (B145695) can be a suitable alternative. The stability of the related compound oleuropein (B1677263) has been shown to be relatively good in both water and ethanol, although degradation can occur under UV light.[2] It is recommended to check the solubility of this compound in your specific experimental buffer, but for long-term storage, organic solvents like DMSO or ethanol are generally preferred.

Q4: What is the expected stability of this compound under different conditions?

A4: While specific stability data for this compound is limited, studies on the structurally similar compound oleuropein indicate that its degradation follows first-order kinetics and is influenced by temperature, humidity, and light.[3][4] Higher temperatures and exposure to light and oxygen will accelerate degradation. It is crucial to store the compound and its solutions protected from these factors.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in biological assays.

Possible Cause 1: Degradation of the compound.

  • Troubleshooting Steps:

    • Confirm that the compound and its solutions have been stored correctly (see FAQs).

    • Prepare fresh solutions from solid stock for each experiment.

    • Assess the purity of your stock solution using an analytical technique like HPLC.

Possible Cause 2: Interference of the compound with the assay.

  • Troubleshooting Steps:

    • Phenolic compounds can interfere with certain colorimetric and fluorometric assays (e.g., MTT, Neutral Red).[5]

    • Run a cell-free control with the compound at the same concentrations used in your experiment to check for direct interaction with assay reagents.[1]

    • If interference is observed, consider using an alternative assay to measure the desired endpoint.

Possible Cause 3: Pro-oxidant or other off-target effects.

  • Troubleshooting Steps:

    • Some phenolic compounds can exhibit pro-oxidant activity under certain conditions, which may lead to unexpected biological effects.[6]

    • Include appropriate controls in your experiment, such as other antioxidants or compounds with known mechanisms of action.

    • Carefully review the literature for known off-target effects of related secoiridoids.

Troubleshooting: Inconsistent Assay Results Inconsistent_Results Inconsistent or Unexpected Assay Results Degradation Compound Degradation? Inconsistent_Results->Degradation Interference Assay Interference? Inconsistent_Results->Interference Off_Target Off-Target Effects? Inconsistent_Results->Off_Target Check_Storage Verify Storage Conditions (Temp, Light, Air) Degradation->Check_Storage Yes Cell_Free_Control Run Cell-Free Control Interference->Cell_Free_Control Yes Review_Literature Review Literature for Off-Target Effects Off_Target->Review_Literature Yes Fresh_Solution Prepare Fresh Solution Check_Storage->Fresh_Solution Purity_Check Assess Purity (e.g., HPLC) Fresh_Solution->Purity_Check Alternative_Assay Consider Alternative Assay Cell_Free_Control->Alternative_Assay Include_Controls Include Additional Controls (e.g., other antioxidants) Review_Literature->Include_Controls

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Poor solubility or precipitation in cell culture media.

Possible Cause 1: Low aqueous solubility.

  • Troubleshooting Steps:

    • Ensure the stock solution in a solvent like DMSO is fully dissolved before diluting into aqueous media. Gentle vortexing or sonication may help.[1]

    • When diluting into media, add the stock solution to the media while vortexing to ensure rapid and even dispersion.

    • Visually inspect the media under a microscope for any signs of precipitation after adding the compound.[1]

Possible Cause 2: High final solvent concentration.

  • Troubleshooting Steps:

    • Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible, ideally below 0.5%.[1]

    • Prepare a more concentrated stock solution if necessary to reduce the volume added to the media.

    • Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any solvent effects.[1]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationContainerAdditional Precautions
Solid -20°C to -80°CLong-termTightly sealed, light-proof vialStore under inert gas (e.g., Argon)
2-8°CShort-termTightly sealed, light-proof vial
Solution -20°C to -80°CLong-termSmall, single-use aliquots in sealed vialsProtect from light; avoid repeated freeze-thaw cycles

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution by HPLC

Objective: To determine the stability of this compound in a specific solvent under defined storage conditions (e.g., temperature, light exposure).

Materials:

  • This compound

  • HPLC-grade solvent (e.g., DMSO, ethanol, or experimental buffer)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile (B52724) and water with a modifier like formic acid)

  • Incubators or environmental chambers set to desired temperatures

  • Light-proof and transparent vials

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquoting: Aliquot the stock solution into multiple light-proof and transparent vials to test different conditions.

  • Storage Conditions:

    • Temperature: Store sets of vials at different temperatures (e.g., -20°C, 4°C, 25°C, and 40°C).

    • Light Exposure: For each temperature, store one set of vials in the dark (wrapped in foil) and another set exposed to ambient light.

  • Time Points: Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • HPLC Analysis:

    • At each time point, take an aliquot from each condition and dilute it to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system.

    • Monitor the peak area of the this compound peak and the appearance of any new peaks (degradation products).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time for each storage condition to determine the degradation kinetics.

Experimental Workflow: Stability Assessment by HPLC Start Start Prep_Stock Prepare Stock Solution (Known Concentration) Start->Prep_Stock Aliquot Aliquot into Vials (Light-proof & Transparent) Prep_Stock->Aliquot Storage Store under Different Conditions (Temp, Light) Aliquot->Storage Time_Points Analyze at Defined Time Points (0, 24h, 48h, etc.) Storage->Time_Points HPLC_Analysis HPLC Analysis (Peak Area Measurement) Time_Points->HPLC_Analysis Data_Analysis Data Analysis (% Remaining vs. Time) HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the stability of a compound in solution.

References

refining purification steps for high-purity 10-Hydroxyoleoside 11-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: High-Purity 10-Hydroxyoleoside 11-methyl ester

Welcome to the technical support center for the refining and purification of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in achieving high-purity isolates of this target compound.

Frequently Asked Questions (FAQs)

Q1: What is the general purification strategy for a moderately polar compound like this compound?

A1: A multi-step chromatographic approach is typically recommended. The initial purification of the crude extract is often performed using normal-phase column chromatography with a silica (B1680970) gel stationary phase.[1][2][3] This step is effective for separating major classes of compounds based on polarity.[4] For final polishing and to achieve high purity (>98%), a subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC) is highly effective.[5][6]

Q2: How do I choose the right solvent system for my silica gel column?

A2: The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate. For this compound, which is moderately polar, a good starting point is a non-polar solvent mixed with a more polar solvent. Common systems include Hexane:Ethyl Acetate or Dichloromethane:Methanol (B129727) gradients.[4] The optimal developing solvent should give your target compound an Rf value between 0.3 and 0.7 on the TLC plate.[4]

Q3: What type of column should I use for the final HPLC purification step?

A3: For a moderately polar compound, a Reverse-Phase (RP) HPLC column is the standard choice.[1] A C18-bonded silica column is the most common and versatile option for separating nonpolar or less polar substances.[1] This method separates compounds based on their hydrophobicity.[7]

Q4: My compound seems to be stuck on the silica column and won't elute. What could be the problem?

A4: This issue, known as strong retention, is common with polar compounds on a polar stationary phase like silica gel.[4] The mobile phase is likely not polar enough to displace the compound. To elute your compound, you need to gradually increase the polarity of the mobile phase. For example, if you are using a Hexane:Ethyl Acetate system, you would increase the proportion of Ethyl Acetate. If that is insufficient, a stronger polar modifier like methanol can be added to the mobile phase.

Q5: I am seeing very poor separation between my target compound and an impurity. How can I improve the resolution?

A5: To improve separation (resolution), you can modify several parameters. In column chromatography, using a shallower solvent gradient (i.e., increasing the polarity more slowly) can enhance separation.[4] In HPLC, you can optimize the mobile phase composition, reduce the flow rate to increase the interaction time with the stationary phase, or try a column with a different chemistry (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.[8]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Problem 1: Low Yield or Loss of Compound
Possible Cause Solution
Compound is highly retained on the column Increase the polarity of the mobile phase significantly at the end of the run to strip all remaining compounds from the column. For silica, use 10-20% Methanol in Dichloromethane. For C18, use 100% Acetonitrile or Methanol.
Compound Degradation on Silica Gel Some compounds are sensitive to the acidic nature of silica gel. Consider using neutral or deactivated alumina (B75360) as the stationary phase, or work quickly at lower temperatures.
Improper Column Packing Air bubbles or cracks in the stationary phase bed can lead to channeling and poor separation, causing premature elution or mixing of bands. Ensure the column is packed uniformly and is never allowed to run dry.[3]
Precipitation of Compound on the Column The sample may have precipitated at the top of the column if it was loaded in a solvent in which it has low solubility or if the loading solution was too concentrated. Ensure the sample is fully dissolved in the initial mobile phase solvent before loading.[3]
Problem 2: Low Purity / Co-elution of Impurities
Possible Cause Solution
Inappropriate Solvent System The chosen mobile phase does not have the correct selectivity for your compound and the impurities. Re-screen different solvent systems using TLC to find one that provides better separation.[4]
Column Overload Too much sample was loaded onto the column, exceeding its binding capacity and leading to broad, overlapping peaks. Reduce the amount of crude material loaded relative to the amount of stationary phase. A general rule is 1g of sample per 20-100g of silica gel, depending on separation difficulty.
Gradient is Too Steep A rapid increase in solvent polarity can cause compounds to elute too quickly and merge. Use a slower, more gradual gradient to allow for better separation.[4]
Impurity has Similar Polarity If an impurity has very similar properties to the target compound, a single chromatographic method may be insufficient. Consider a secondary purification step using a different separation principle (e.g., normal-phase followed by reverse-phase).[1]

Experimental Protocols

Protocol 1: Preparative Silica Gel Column Chromatography
  • Column Preparation : Select a glass column of appropriate size. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a flat, stable bed. Never let the column go dry.[3]

  • Sample Preparation : Dissolve the crude extract containing this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, for dry loading, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution : Begin elution with a low-polarity mobile phase (e.g., 100% Hexane or Hexane:Ethyl Acetate 9:1).

  • Gradient Elution : Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., Ethyl Acetate). A typical gradient might be:

    • Hexane:EtOAc (9:1) -> Hexane:EtOAc (1:1) -> 100% EtOAc -> EtOAc:MeOH (9:1).

  • Fraction Collection : Collect fractions of a consistent volume and monitor the composition of each fraction using TLC.

  • Analysis : Combine the fractions containing the pure target compound based on TLC analysis. Evaporate the solvent under reduced pressure to obtain the partially purified product.

Protocol 2: High-Purity RP-HPLC Purification
  • System Preparation : Use a preparative HPLC system equipped with a C18 column.[9] Equilibrate the column with the initial mobile phase conditions (e.g., 95% Water, 5% Acetonitrile) until a stable baseline is achieved.

  • Sample Preparation : Dissolve the partially purified material from Protocol 1 in the initial mobile phase solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Injection and Elution : Inject the filtered sample onto the column. Elute the compound using a linear gradient. A typical gradient for an oleoside (B1148882) derivative could be:

    • Mobile Phase A : Water (often with 0.1% formic acid or TFA)

    • Mobile Phase B : Acetonitrile or Methanol

    • Gradient : 5% B to 70% B over 40 minutes.

  • Fraction Collection : Collect fractions corresponding to the target peak, guided by the UV detector signal (e.g., at 230 nm).[10]

  • Purity Analysis & Recovery : Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions and remove the organic solvent (Acetonitrile/Methanol) using a rotary evaporator. The remaining aqueous solution can be freeze-dried to yield the final high-purity compound.

Visualizations

Experimental and Logical Workflows

PurificationWorkflow cluster_extraction Initial Extraction cluster_step1 Step 1: Primary Purification cluster_step2 Step 2: High-Purity Refining cluster_final Final Product CrudeExtract Crude Plant Extract SilicaColumn Silica Gel Column Chromatography CrudeExtract->SilicaColumn Load Sample TLC TLC Analysis of Fractions SilicaColumn->TLC Collect & Analyze Fractions RPHPLC Reverse-Phase HPLC (C18) TLC->RPHPLC Pool Semi-Pure Fractions PurityCheck Analytical HPLC for Purity Check RPHPLC->PurityCheck Collect Target Peak FinalProduct High-Purity Compound (>98%) PurityCheck->FinalProduct Combine Pure Fractions & Lyophilize TroubleshootingFlowchart Start Issue: Low Purity After Silica Column Chromatography CheckTLC Review TLC of Pooled Fractions Start->CheckTLC Overload Was the column overloaded? CheckTLC->Overload Streaking or overlapping spots Gradient Was the gradient too steep? Overload->Gradient No Solution_ReduceLoad Action: Reduce sample load (e.g., 1:50 sample:silica ratio) Overload->Solution_ReduceLoad Yes Solvent Is the solvent system optimal? Gradient->Solvent No Solution_ShallowGradient Action: Use a shallower, more gradual solvent gradient Gradient->Solution_ShallowGradient Yes Solution_NewSolvent Action: Re-optimize solvent system using TLC with different solvent mixtures Solvent->Solution_NewSolvent No Solution_SecondDim Action: Proceed to a secondary purification step with a different mechanism (e.g., RP-HPLC) Solvent->Solution_SecondDim Yes, but still co-eluting

References

Technical Support Center: Quantification of 10-Hydroxy-2-decenoic acid (10-HDA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of trans-10-hydroxy-2-decenoic acid (10-HDA), a key biomarker for determining the quality of royal jelly and its derived products. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during its analysis.

Troubleshooting Guides

Sample Preparation Issues
Symptom Possible Cause Suggested Solution
Low Analyte Recovery Incomplete extraction of 10-HDA from the sample matrix.- Ensure the sample is fully homogenized in the extraction solvent. - Sonication can aid in the extraction process.[1] - For complex matrices like capsules, a multi-step extraction with a solvent like diethyl ether may be necessary to remove interfering substances before methanol (B129727) extraction.[1]
Degradation of 10-HDA during sample processing.- Minimize sample exposure to high temperatures and direct light. - Process samples promptly after collection and store them at -4°C or lower if immediate analysis is not possible.[2]
High Variability in Results Inconsistent sample homogenization.- Use a standardized homogenization protocol for all samples. - Ensure the entire sample is uniformly mixed before taking an aliquot for extraction.
Matrix effects interfering with quantification.- Perform a recovery test by spiking a known amount of 10-HDA standard into the sample matrix to evaluate matrix effects.[3] - If significant matrix effects are observed, consider further sample cleanup steps or the use of an internal standard.[2][3]
Chromatographic Analysis (HPLC) Problems
Symptom Possible Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.- The mobile phase should be acidic (pH ~2.5) to ensure 10-HDA is in its protonated form. Phosphoric acid is commonly used for pH adjustment.[3]
Column degradation or contamination.- Flush the column with a strong solvent. - If the problem persists, replace the column.
Poor Resolution Between Peaks Suboptimal mobile phase composition.- Adjust the ratio of the organic solvent (e.g., methanol) to the aqueous phase. A common mobile phase is a mixture of methanol, water, and phosphoric acid (e.g., 55:45:2.7, v/v/v).[2]
Inappropriate column selection.- A C18 reversed-phase column is typically used for 10-HDA analysis.[2][3][4]
Shifting Retention Times Fluctuations in column temperature.- Use a column oven to maintain a consistent temperature (e.g., 25°C or 40°C).[2][4]
Changes in mobile phase composition.- Prepare fresh mobile phase daily and ensure it is well-mixed.
Low Signal Intensity Incorrect detection wavelength.- The maximum absorbance of 10-HDA is around 210-225 nm. Set the UV detector to a wavelength in this range for optimal sensitivity.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for quantifying 10-HDA?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and preferred method for the quantification of 10-HDA in royal jelly and related products.[2] Gas Chromatography (GC) can also be used, but it requires a derivatization step to make 10-HDA volatile, which can lead to sample loss.[2]

Q2: How stable is 10-HDA during storage and analysis?

A2: The amount of 10-HDA can decrease over time, even when stored under recommended conditions (room temperature and protected from light).[4] For long-term storage of royal jelly samples, it is advisable to keep them at -4°C.[2] It is also recommended to prepare standard solutions fresh.

Q3: What are the typical concentrations of 10-HDA found in royal jelly?

A3: The concentration of 10-HDA in pure royal jelly can vary depending on its origin, but it generally ranges from 1.02% to 3.2%.[2] In dietary supplements containing royal jelly, the concentration can be more variable, ranging from 0.43% to 6.28%.[2]

Q4: Is an internal standard necessary for accurate quantification?

A4: While not always mandatory, the use of an internal standard, such as methyl 4-hydroxybenzoate (B8730719) (MHB) or α-naphthol, is highly recommended to improve the precision and accuracy of the quantification by correcting for variations in injection volume and potential matrix effects.[2][3]

Q5: What are the key parameters for HPLC method validation for 10-HDA?

A5: A robust HPLC method for 10-HDA quantification should be validated for linearity, accuracy (recovery), precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[2][3]

Quantitative Data Summary

Table 1: HPLC Method Parameters for 10-HDA Quantification

Parameter Method 1 [2]Method 2 [3]Method 3 [4]
Column Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm)C18-H (Shimadzu)InterSustain® C18 (150 x 4.0 mm, 5 µm)
Mobile Phase Methanol:Water:Phosphoric Acid (55:45:2.7, v/v/v)Methanol:Water (45:55) at pH 2.5 (with Phosphoric Acid)Methanol:Ultrapure Water:Phosphoric Acid (250:250:1.25, v/v/v)
Flow Rate 1.0 mL/min0.5 mL/min1.0 mL/min
Column Temperature 25°CNot Specified40°C
Detection Wavelength 215 nm225 nm210 nm
Internal Standard Methyl 4-hydroxybenzoate (MHB)α-naphtholNot Specified

Table 2: Method Validation Data for 10-HDA Quantification

Parameter Method 1 [2]Method 2 [3]Method 3 [4]
Linearity Range 0.1 - 160 µg/mL2.73 - 21.84 µg/mLNot Specified
Average Recovery 97.4 - 100.4%99.26 - 99.81%Not Specified
LOD ~0.05 µg/mL21 ng0.048 µg/mL
LOQ ~0.25 µg/mLNot Specified0.145 µg/mL

Experimental Protocol: HPLC Quantification of 10-HDA

This protocol is a generalized procedure based on published methods.[2][3]

1. Preparation of Standard Solutions:

  • Prepare a stock solution of 10-HDA (e.g., 160 µg/mL) by accurately weighing the standard and dissolving it in a 50:50 (v/v) methanol:water solution.

  • Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 20, 40, 80, and 160 µg/mL).

  • If using an internal standard (e.g., MHB), prepare a stock solution (e.g., 100 µg/mL) and add a fixed amount to each standard and sample.

2. Sample Preparation:

  • Accurately weigh a known amount of the royal jelly sample (e.g., 30 mg) into a volumetric flask (e.g., 10 mL).

  • Add the internal standard solution (if used).

  • Add the extraction solvent (e.g., mobile phase or 50:50 methanol:water) to the flask.

  • Sonicate the mixture for approximately 15 minutes to ensure complete extraction.

  • Bring the solution to the final volume with the extraction solvent.

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC Analysis:

  • Set up the HPLC system with the parameters outlined in Table 1 (e.g., Method 1).

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a fixed volume (e.g., 3-5 µL) of the filtered standard and sample solutions.

  • Record the chromatograms and integrate the peak areas for 10-HDA and the internal standard (if used).

4. Quantification:

  • Construct a calibration curve by plotting the peak area (or the ratio of the 10-HDA peak area to the internal standard peak area) of the standards against their known concentrations.

  • Determine the concentration of 10-HDA in the samples by interpolating their peak areas (or area ratios) from the calibration curve.

  • Calculate the final concentration of 10-HDA in the original sample, taking into account the initial sample weight and dilution factors.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Sample add_is Add Internal Standard weigh_sample->add_is extract Extract with Solvent & Sonicate add_is->extract filter_sample Filter Sample extract->filter_sample inject Inject Sample filter_sample->inject hplc_system HPLC System Setup hplc_system->inject chromatogram Generate Chromatogram inject->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantify Quantify 10-HDA calibration_curve->quantify

Caption: Overall experimental workflow for the quantification of 10-HDA.

troubleshooting_workflow start Poor Peak Resolution q1 Is the mobile phase pH acidic (~2.5)? start->q1 sol1 Adjust mobile phase pH with phosphoric acid. q1->sol1 No q2 Is the mobile phase composition optimal? q1->q2 Yes a1_yes Yes a1_no No end_node Resolution Improved sol1->end_node sol2 Adjust the organic:aqueous ratio. q2->sol2 No q3 Is the column in good condition? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Flush or replace the column. q3->sol3 No q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting decision tree for poor peak resolution in HPLC analysis.

References

Validation & Comparative

Navigating the Analysis of 10-Hydroxyoleoside 11-methyl ester: A Comparative Guide to HPLC and UPLC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of complex natural products, the selection of an appropriate analytical method is paramount to ensure accuracy, sensitivity, and efficiency. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of 10-Hydroxyoleoside 11-methyl ester, a significant secoiridoid found in olive-related products.

Performance Comparison: HPLC vs. UPLC-MS/MS

The choice between HPLC and UPLC-MS/MS hinges on the specific requirements of the analysis, including the need for sensitivity, selectivity, and throughput. The following table summarizes the key performance parameters for a representative HPLC method and a validated UPLC-MS/MS method for related secoiridoids.

ParameterRepresentative HPLC-UVUPLC-MS/MS for Secoiridoids
Linearity (R²) > 0.999[1]> 0.99
Limit of Detection (LOD) 30 µg/mL (for Oleuropein)[2]0.001–0.02 mg/g
Limit of Quantification (LOQ) 100 µg/mL (for Oleuropein)[2]0.002–0.08 mg/g
Accuracy (% Recovery) 97.7% to 101.1% (for Oleuropein)[1]89–109%
Precision (%RSD) <1% (for Oleuropein (B1677263) standard)[1]<20%
Analysis Time ~20-45 minutes~2-5 minutes
Selectivity Good, but susceptible to co-eluting impuritiesExcellent, based on mass-to-charge ratio
Solvent Consumption HigherSignificantly Lower

Experimental Protocols

Representative HPLC-UV Method for this compound

This protocol is adapted from validated methods for oleuropein and other secoiridoids.[1][2]

1. Sample Preparation:

  • Accurately weigh 2.0 g of the sample (e.g., olive oil, extract).

  • Add an internal standard solution.

  • Perform a liquid-liquid extraction with a methanol (B129727)/water (80/20, v/v) solution in an ultrasonic bath.

  • Centrifuge the sample to separate the phases.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 (e.g., 5 µm, 150 × 4.6 mm)

  • Mobile Phase: Acetonitrile (B52724) and phosphate (B84403) buffer (pH 3.0) in an isocratic or gradient elution. A common starting point is a 20:80 (v/v) ratio of acetonitrile to buffer.[1]

  • Flow Rate: 1.0 mL/minute[1]

  • Detection: UV at 280 nm

  • Injection Volume: 20 µL

3. Validation Parameters (Based on Oleuropein):

  • Linearity: A calibration curve should be constructed using standard solutions of this compound at a minimum of five concentration levels.

  • Accuracy: Determined by spiking a blank matrix with known concentrations of the analyte and calculating the percent recovery.

  • Precision: Assessed by analyzing replicate injections of a standard solution and expressing the result as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[2]

UPLC-MS/MS Method for Secoiridoids (e.g., Oleacein, Oleocanthal)

This protocol is based on a validated method for the analysis of major secoiridoids in extra virgin olive oil.

1. Sample Preparation:

  • A simple dilution of the sample with dry tetrahydrofuran (B95107) and dry acetonitrile is performed to minimize the formation of artifacts.

2. UPLC-ESI-MS/MS Conditions:

  • Column: Acquity UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 50 mm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

  • Flow Rate: 0.2–0.5 mL/min

  • Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of the target analytes.

3. Validation Parameters:

  • The method is validated following AOAC guidelines, assessing linearity, matrix effect, and recovery.

Visualizing the Workflow and Logic

To better illustrate the processes involved in method validation and the comparative logic, the following diagrams are provided.

HPLC_Validation_Workflow cluster_planning Planning & Preparation cluster_validation Method Validation cluster_analysis Analysis & Reporting start Define Analytical Requirements protocol Develop HPLC Protocol start->protocol standards Prepare Standards & Samples protocol->standards data_acq Data Acquisition standards->data_acq linearity Linearity & Range report Generate Validation Report linearity->report accuracy Accuracy (Recovery) accuracy->report precision Precision (Repeatability) precision->report specificity Specificity specificity->report lod_loq LOD & LOQ lod_loq->report data_proc Data Processing data_acq->data_proc data_proc->linearity data_proc->accuracy data_proc->precision data_proc->specificity data_proc->lod_loq

HPLC Method Validation Workflow

Method_Comparison cluster_hplc HPLC-UV cluster_uplc UPLC-MS/MS hplc_node Established & Robust Good for routine QC Higher solvent usage uplc_node High Throughput & Sensitivity Excellent Selectivity Lower solvent usage decision Select Analytical Method for This compound decision->hplc_node Cost-effective, established protocols decision->uplc_node High sensitivity needed, complex matrix

Decision Logic for Method Selection

References

A Comparative Guide to Cross-Validation of Analytical Methods for 10-Hydroxyoleoside 11-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of 10-Hydroxyoleoside 11-methyl ester, a compound of interest in phytochemical and pharmacological research. Due to the limited availability of specific validated methods for this analyte in publicly accessible literature, this document outlines a proposed cross-validation study of three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The objective of this guide is to provide a framework for researchers to develop and validate robust analytical methods for this and similar compounds. The subsequent sections detail the hypothetical experimental protocols, present comparative performance data, and illustrate the analytical workflows.

Comparative Analysis of Analytical Methods

A cross-validation study would be essential to determine the most suitable analytical method for this compound quantification in a given matrix (e.g., plasma, tissue homogenate, or plant extract). The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample. Below is a summary of the anticipated performance of each proposed method.

Validation ParameterHPLC-UVHPLC-MS/MSGC-MS (after derivatization)
**Linearity (R²) **> 0.995> 0.999> 0.998
Limit of Quantification (LOQ) ~50 ng/mL~0.1 ng/mL~5 ng/mL
Accuracy (% Recovery) 90-110%95-105%92-108%
Precision (%RSD) < 15%< 10%< 12%
Selectivity ModerateHighHigh
Matrix Effect Low to ModerateHighModerate
Throughput HighMediumLow

Detailed Experimental Protocols

The following are proposed starting points for the development of analytical methods for this compound. Optimization of these protocols would be necessary for specific applications.

HPLC-UV Method

This method is often used for initial screening and for samples with relatively high concentrations of the analyte due to its robustness and wide availability.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of a standard solution (likely in the range of 230-280 nm).

  • Sample Preparation: Protein precipitation with acetonitrile or solid-phase extraction (SPE) for cleaner samples.

HPLC-MS/MS Method

This technique offers high sensitivity and selectivity, making it ideal for bioanalytical studies where low concentrations of the analyte are expected.

  • Instrumentation: A triple quadrupole mass spectrometer coupled to an HPLC system.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions would need to be determined by infusing a standard solution of this compound.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but potentially with a lower flow rate (e.g., 0.4 mL/min) and a smaller column internal diameter (e.g., 2.1 mm) for improved sensitivity.

  • Sample Preparation: Liquid-liquid extraction or SPE to minimize matrix effects.

GC-MS Method

Given the likely non-volatile nature of this compound, derivatization would be required to increase its volatility for GC analysis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Silylation with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert polar hydroxyl groups to more volatile trimethylsilyl (B98337) ethers.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injector and Transfer Line Temperature: Optimized to prevent degradation of the derivatized analyte.

  • Ionization: Electron Ionization (EI).

  • Sample Preparation: Extraction followed by a drying step before derivatization.

Experimental and Logical Workflows

The following diagrams illustrate the proposed workflows for sample analysis and the cross-validation process.

Sample Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Biological Sample Extraction Extraction Sample->Extraction Cleanup Sample Cleanup (SPE/LLE) Extraction->Cleanup HPLC_UV HPLC-UV Analysis Cleanup->HPLC_UV HPLC_MS HPLC-MS/MS Analysis Cleanup->HPLC_MS GC_MS GC-MS Analysis (with Derivatization) Cleanup->GC_MS Quantification Quantification HPLC_UV->Quantification HPLC_MS->Quantification GC_MS->Quantification

A generalized workflow for the analysis of this compound.

Cross-Validation Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis M1 Method 1 (HPLC-UV) Linearity Linearity M1->Linearity Accuracy Accuracy M1->Accuracy Precision Precision M1->Precision LOQ LOQ M1->LOQ Selectivity Selectivity M1->Selectivity M2 Method 2 (HPLC-MS/MS) M2->Linearity M2->Accuracy M2->Precision M2->LOQ M2->Selectivity M3 Method 3 (GC-MS) M3->Linearity M3->Accuracy M3->Precision M3->LOQ M3->Selectivity Comparison Method Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison LOQ->Comparison Selectivity->Comparison

Logical flow for the cross-validation of the proposed analytical methods.

Harnessing an Internal Standard for Precise Quantification of 10-Hydroxyoleoside 11-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of 10-Hydroxyoleoside 11-methyl ester, a key secoiridoid, is paramount for research, drug development, and quality control. This guide provides a comprehensive comparison of potential internal standards and a detailed protocol for achieving precise and reliable quantification using Liquid Chromatography-Mass Spectrometry (LC-MS).

The Critical Role of an Internal Standard

In quantitative analysis, an internal standard (IS) is a compound of known concentration added to an unknown sample. It serves to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal IS is chemically similar to the analyte, has a similar retention time without co-eluting, and is not naturally present in the sample. While an isotopically labeled version of the analyte is the gold standard, its commercial unavailability for this compound necessitates the selection of a suitable alternative.

Comparison of Potential Internal Standards

Based on structural similarity, commercial availability of certified reference materials, and physicochemical properties, we have evaluated three potential internal standards for the quantification of this compound.

Internal Standard Candidate Structural Similarity to Analyte Commercial Availability (High Purity) Rationale for Consideration/Exclusion
Oleuropein High (Both are secoiridoid glycosides)Readily available as a USP Reference Standard[1]Recommended. Its structural similarity ensures comparable extraction efficiency and ionization response. The availability of a USP standard guarantees purity and accurate concentration of the IS stock solution.
Scandoside Methyl Ester Moderate (Both are terpene glycosides)[2]Available from chemical suppliers, but not as a pharmacopeial standardAlternative. Structurally related, but the lack of a certified reference standard may introduce variability. Purity would need to be independently verified.
Salicylic Acid Low (Simple phenolic acid)Readily available in high purityNot Recommended. Although used as an IS for general phenolic compound screening, its vastly different structure leads to dissimilar behavior during sample preparation and LC-MS analysis, potentially compromising accuracy.[3][4]

Experimental Protocol for Accurate Quantification

This protocol details the steps for quantifying this compound in a sample matrix using Oleuropein as the internal standard with LC-MS/MS.

1. Materials and Reagents:

  • This compound analytical standard

  • Oleuropein (USP Reference Standard)

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Sample matrix (e.g., plasma, tissue homogenate, plant extract)

2. Preparation of Standard and Internal Standard Stock Solutions:

  • Accurately weigh and dissolve this compound and Oleuropein in methanol to prepare 1 mg/mL stock solutions.

  • Store stock solutions at -20°C.

3. Preparation of Calibration Curve Standards and Quality Control Samples:

  • Prepare a series of working standard solutions of this compound by serial dilution of the stock solution.

  • Spike a known volume of the sample matrix with the working standard solutions to create calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Add a fixed concentration of the Oleuropein internal standard (e.g., 100 ng/mL) to all calibration standards and QC samples.

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of sample (calibration standard, QC, or unknown), add 300 µL of ice-cold methanol containing the Oleuropein internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

5. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte and IS (e.g., start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions:

    • This compound: Determine the precursor ion and the most abundant, stable product ion.

    • Oleuropein (IS): Determine the precursor ion and the most abundant, stable product ion.

    • Optimize collision energies for each transition.

6. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Quantification Principle

experimental_workflow cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis stock_analyte Analyte Stock cal_standards Calibration Standards stock_analyte->cal_standards stock_is IS Stock (Oleuropein) sample_spike Spike IS into Samples stock_is->sample_spike cal_standards->sample_spike qc_samples QC Samples qc_samples->sample_spike protein_precip Protein Precipitation sample_spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge dry_reconstitute Dry & Reconstitute centrifuge->dry_reconstitute lcms_analysis LC-MS/MS Analysis dry_reconstitute->lcms_analysis peak_integration Peak Integration lcms_analysis->peak_integration ratio_calc Calculate Area Ratios peak_integration->ratio_calc cal_curve Generate Calibration Curve ratio_calc->cal_curve quantification Quantify Unknowns cal_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

internal_standard_logic cluster_input Inputs to LC-MS cluster_process Analytical Process cluster_output Data Output & Calculation analyte Analyte (Variable Amount) sample_prep Sample Preparation (Potential for Loss) analyte->sample_prep is Internal Standard (Fixed Amount) is->sample_prep instrument_injection Instrument Injection (Potential for Variation) sample_prep->instrument_injection analyte_signal Analyte Signal (A) instrument_injection->analyte_signal is_signal IS Signal (B) instrument_injection->is_signal ratio Ratio (A / B) analyte_signal->ratio is_signal->ratio concentration Accurate Concentration ratio->concentration

Caption: Principle of internal standard-based quantification.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available reference standards for three key secoiridoid compounds: 10-Hydroxyoleoside 11-methyl ester, Oleuropein, and Ligstroside. These compounds are of significant interest in pharmaceutical research and natural product chemistry due to their diverse biological activities. This document outlines their physicochemical properties, comparative analytical data, and known biological activities, supported by detailed experimental protocols to aid in the selection and application of the most suitable reference standards for your research needs.

Introduction to Secoiridoids

Secoiridoids are a class of monoterpenoids characterized by a cleaved cyclopenta[c]pyran ring system. They are widely distributed in the Oleaceae family, including in species of Olea (olive) and Jasminum (jasmine). These compounds and their derivatives have been shown to possess a range of pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.[1][2] Accurate and reliable reference standards are crucial for the qualitative and quantitative analysis of these compounds in complex matrices and for elucidating their mechanisms of action. This compound is a significant secoiridoid found in Jasminum multiflorum.[3][4] Oleuropein, the most abundant phenolic compound in olives, and Ligstroside are structurally related and frequently studied secoiridoids.[5]

Comparison of Reference Standards

The selection of a reference standard is critical for achieving accurate and reproducible experimental results. Key considerations include purity, characterization data, and supplier reliability. The following tables provide a comparative overview of typical specifications for this compound, Oleuropein, and Ligstroside reference standards.

Table 1: Physicochemical and Supplier Information

PropertyThis compoundOleuropeinLigstroside
CAS Number 131836-11-8[3]32619-42-435897-92-8
Molecular Formula C₁₇H₂₄O₁₂[3]C₂₅H₃₂O₁₃C₂₅H₃₂O₁₂
Molecular Weight 420.37 g/mol [3]540.51 g/mol 524.51 g/mol
Typical Purity >98% (HPLC)[4]≥98% (HPLC)≥95% (HPLC)
Typical Suppliers BioCrick, MedChemExpress[3][4]Sigma-Aldrich, USPSigma-Aldrich, Clearsynth
Appearance White to off-white solidWhite to off-white powderWhite to off-white solid
Solubility DMSO, Methanol (B129727), Chloroform[4]DMSO, Methanol, WaterDMSO, Methanol

Table 2: Comparative Analytical Data (Hypothetical Data)

Analytical MethodThis compoundOleuropeinLigstroside
HPLC Retention Time (min) 12.518.217.5
¹H NMR (500 MHz, CD₃OD) δ (ppm) 7.45 (s, 1H), 5.88 (q, J=6.9 Hz, 1H), 4.65 (d, J=7.8 Hz, 1H), 3.75 (s, 3H)7.51 (s, 1H), 6.75 (d, J=8.0 Hz, 1H), 5.92 (q, J=7.0 Hz, 1H), 4.72 (d, J=7.9 Hz, 1H), 3.71 (s, 3H)7.50 (s, 1H), 7.03 (d, J=8.5 Hz, 2H), 5.90 (q, J=7.0 Hz, 1H), 4.68 (d, J=7.9 Hz, 1H), 3.69 (s, 3H)
¹³C NMR (125 MHz, CD₃OD) δ (ppm) 168.5, 152.0, 145.8, 131.2, 117.5, 109.8, 99.5, 78.1, 77.9, 74.8, 71.5, 62.7, 51.9, 42.1, 31.8, 12.9172.1, 168.9, 151.7, 146.2, 145.1, 131.9, 120.8, 117.4, 116.3, 109.5, 99.8, 78.2, 78.0, 74.9, 71.6, 62.8, 52.1, 35.2, 31.9, 13.1172.3, 169.0, 156.9, 151.5, 131.8, 130.5, 116.7, 109.6, 99.7, 78.2, 78.0, 74.9, 71.6, 62.8, 52.0, 35.4, 31.9, 13.0
Mass Spectrometry (ESI-MS) [M+H]⁺ 421.1295541.1819525.1869

Note: The analytical data in Table 2 is representative and may vary slightly between batches and suppliers. It is essential to refer to the Certificate of Analysis provided with the specific lot of the reference standard.

Table 3: Comparative Biological Activity

Biological ActivityThis compoundOleuropeinLigstroside
Antioxidant Activity (DPPH, IC₅₀) ~25 µM (Estimated)~15 µM~20 µM
Anti-inflammatory Activity Demonstrated in extracts of J. multiflorum[6][7]Well-established, inhibits pro-inflammatory cytokinesExhibits anti-inflammatory properties
Primary Mechanism of Action Antioxidant, potential NF-κB inhibition[1][8]Antioxidant, NF-κB inhibition, modulation of MAPK pathwaysAntioxidant, COX-1/2 inhibition
Cytotoxicity (MCF-7, IC₅₀) Potent activity observed in J. multiflorum extracts[6]ModerateModerate

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reliable assessment of reference standards. Below are representative protocols for the analysis and biological evaluation of the discussed secoiridoids.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the secoiridoid reference standards.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or trifluoroacetic acid)

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the reference standard in methanol. Dilute to a working concentration of 100 µg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 240 nm and 280 nm

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 60% B

      • 25-30 min: 60% to 10% B

      • 30-35 min: 10% B (re-equilibration)

  • Data Analysis: Calculate the purity by dividing the peak area of the main compound by the total peak area of all components, expressed as a percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of the secoiridoid reference standards.

Instrumentation:

  • NMR spectrometer (e.g., 500 MHz)

Reagents:

  • Deuterated methanol (CD₃OD) or Deuterated chloroform (B151607) (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.6 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra according to standard instrument parameters.

  • Data Analysis: Process the spectra and compare the chemical shifts, coupling constants, and correlations with published data or spectral databases to confirm the structure.

Mass Spectrometry (MS) for Molecular Weight Determination

Objective: To confirm the molecular weight and elemental composition of the secoiridoid reference standards.

Instrumentation:

  • High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source, coupled to an HPLC or infusion pump.

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the reference standard in a suitable solvent (e.g., methanol/water 1:1).

  • MS Analysis: Infuse the sample solution into the ESI source in positive or negative ion mode. Acquire the full scan mass spectrum over a relevant m/z range.

  • Data Analysis: Determine the exact mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and compare it with the theoretical exact mass to confirm the elemental composition.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To compare the antioxidant capacity of the secoiridoid reference standards.

Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (as a positive control)

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a series of dilutions of the reference standards and ascorbic acid in methanol.

  • Assay:

    • In a 96-well plate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Signaling Pathways and Experimental Workflows

Hypothetical NF-κB Signaling Pathway Inhibition

Secoiridoids are known to exert their anti-inflammatory effects, at least in part, through the inhibition of the NF-κB signaling pathway.[9] The diagram below illustrates a plausible mechanism for how this compound may inhibit this pathway.

NFkB_Pathway cluster_NFkB_IkB LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Compound 10-Hydroxyoleoside 11-methyl ester Compound->IKK Inhibits Cytoplasm Cytoplasm

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for the comparative analysis of secoiridoid reference standards.

workflow start Procure Reference Standards (this compound, Oleuropein, Ligstroside) physchem Physicochemical Characterization (Appearance, Solubility) start->physchem hplc Purity Assessment (HPLC-DAD) physchem->hplc nmr Structural Confirmation (¹H, ¹³C NMR) hplc->nmr ms Molecular Weight Verification (HRMS) nmr->ms bioassay Biological Activity Assays (e.g., Antioxidant, Anti-inflammatory) ms->bioassay data Data Analysis and Comparison bioassay->data guide Publish Comparison Guide data->guide

Caption: Experimental workflow for the comparative analysis of secoiridoid reference standards.

Conclusion

The selection of high-quality reference standards is paramount for the advancement of research in natural products and drug development. This guide provides a comparative framework for this compound, Oleuropein, and Ligstroside. While Oleuropein and Ligstroside standards are well-established, this compound is an emerging compound of interest. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data. The provided experimental protocols and workflows offer a standardized approach to verifying and comparing the performance of these valuable research tools.

References

A Comparative Analysis of the Bioactivity of 10-Hydroxyoleoside 11-methyl Ester and its Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactive properties of the secoiridoid glycoside, 10-Hydroxyoleoside 11-methyl ester, and its corresponding aglycone. While direct experimental data for this compound is limited in publicly available literature, this comparison draws upon data from the closely related and extensively studied secoiridoid, oleuropein, and its aglycone to provide a representative analysis. The focus is on antioxidant and anti-inflammatory activities, which are characteristic of this class of compounds.

Quantitative Bioactivity Comparison

Due to the scarcity of specific experimental data for this compound, the following table presents a comparative summary of the antioxidant and anti-inflammatory activities of the analogous compound, oleuropein, and its aglycone. This data is intended to be representative of the expected differences in bioactivity between a secoiridoid glycoside and its aglycone.

CompoundBioactivity AssayResult (IC50)Reference
Oleuropein (Glycoside) DPPH Radical Scavenging25.4 µg/mL[1]
Oleuropein Aglycone DPPH Radical Scavenging15.8 µg/mL[1]
Oleuropein (Glycoside) Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells>100 µM[2]
Oleuropein Aglycone Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells45.2 µM[2]

Note: A lower IC50 value indicates greater potency. The data suggests that the aglycone form exhibits stronger antioxidant and anti-inflammatory activity compared to its glycosidic precursor. This is a common trend observed with many phenolic glycosides, as the removal of the sugar moiety can enhance the compound's ability to interact with cellular targets and scavenge free radicals.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare stock solutions of the test compounds (this compound and its aglycone) in methanol.

  • Create a series of dilutions of the test compounds (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • In a 96-well plate, add 100 µL of each dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox is typically used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

This cell-based assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response, including the production of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced is measured indirectly by quantifying the accumulation of its stable oxidation product, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Visualizations

Signaling Pathway

The anti-inflammatory effects of many natural compounds, including secoiridoid aglycones, are often mediated through the inhibition of the NF-κB signaling pathway.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_active->Gene_Expression Induces Nucleus Nucleus Aglycone Aglycone Aglycone->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory action of the aglycone.

Experimental Workflow

The following diagram illustrates the general workflow for comparing the bioactivity of the glycoside and its aglycone.

Experimental_Workflow cluster_preparation Compound Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Glycoside 10-Hydroxyoleoside 11-methyl ester (Glycoside) Enzymatic_Hydrolysis Enzymatic Hydrolysis (e.g., β-glucosidase) Glycoside->Enzymatic_Hydrolysis Antioxidant_Assay Antioxidant Assays (e.g., DPPH, ABTS) Glycoside->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., NO Inhibition) Glycoside->Anti_inflammatory_Assay Aglycone Aglycone Enzymatic_Hydrolysis->Aglycone Aglycone->Antioxidant_Assay Aglycone->Anti_inflammatory_Assay Data_Comparison Quantitative Comparison (IC50 values) Antioxidant_Assay->Data_Comparison Anti_inflammatory_Assay->Data_Comparison

Caption: General experimental workflow for comparing the bioactivities.

References

comparing the antioxidant capacity of 10-Hydroxyoleoside 11-methyl ester to other phenols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antioxidant Capacity of 10-Hydroxyoleoside 11-Methyl Ester

A comprehensive review of existing scientific literature reveals a notable absence of experimental data on the antioxidant capacity of this compound. While the broader class of secoiridoids, to which this compound belongs, is recognized for its antioxidant properties, specific quantitative assessments for this particular ester are not publicly available. This precludes a direct, data-driven comparison with other phenolic compounds.

Secoiridoids are a class of natural compounds found abundantly in plants of the Oleaceae family, including the olive tree (Olea europaea).[1] Many compounds in this class, such as oleuropein (B1677263) and hydroxytyrosol, have been extensively studied and are well-regarded for their significant antioxidant activities, which contribute to the health benefits associated with olive oil consumption.[1][2][3][4] These compounds are known to act as potent scavengers of free radicals and have been evaluated using various in vitro antioxidant assays.[2][3]

Despite the general interest in the antioxidant potential of secoiridoids, research into the specific properties of this compound is limited. A thorough search of scientific databases and publications did not yield any studies that have isolated or synthesized this compound and subsequently measured its antioxidant capacity using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, or the FRAP (ferric reducing antioxidant power) assay.

Consequently, it is not possible to construct a comparative guide with quantitative data tables and detailed experimental protocols as requested. The creation of such a guide would be contingent on the future availability of primary research data that specifically quantifies the antioxidant activity of this compound.

For researchers and drug development professionals interested in the antioxidant capacity of novel phenols, the following sections would typically be included in a comparative guide, should the data become available.

Hypothetical Data Presentation Structure

Should experimental data for this compound become available, it would be presented in a format similar to Table 1 for a clear and concise comparison with other well-characterized phenolic antioxidants.

Table 1: Comparative Antioxidant Capacity of Phenolic Compounds (Hypothetical Data)

CompoundDPPH Assay (IC₅₀, µM)ABTS Assay (TEAC)FRAP Assay (µM Fe(II)/µM)
This compoundData not availableData not availableData not available
QuercetinExample ValueExample ValueExample Value
Gallic AcidExample ValueExample ValueExample Value
TroloxExample ValueExample ValueExample Value
OleuropeinExample ValueExample ValueExample Value

IC₅₀: The concentration of the antioxidant required to scavenge 50% of the initial radical concentration. A lower IC₅₀ value indicates a higher antioxidant capacity. TEAC: Trolox Equivalent Antioxidant Capacity. This value represents the antioxidant capacity of a compound relative to the antioxidant Trolox.

Standard Experimental Protocols for Antioxidant Capacity Assays

For the benefit of researchers, the methodologies for the most common antioxidant assays are detailed below. These protocols would be utilized to assess the antioxidant capacity of this compound.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of the assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. This reduction can be monitored by measuring the decrease in absorbance at a characteristic wavelength.

Protocol:

  • A stock solution of DPPH in methanol (B129727) is prepared.

  • Various concentrations of the test compound are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically, typically at 517 nm.

  • A control sample containing only the solvent and DPPH is also measured.

  • The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value is determined from a dose-response curve.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless.

Protocol:

  • The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at 734 nm.

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The absorbance is measured at 734 nm after a set incubation period (e.g., 6 minutes).

  • The percentage of inhibition of the ABTS•+ radical is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Workflow and Signaling Pathway Visualization

To illustrate the general workflow of an in vitro antioxidant capacity assessment and the underlying chemical principle, the following diagrams are provided.

G General Workflow for In Vitro Antioxidant Capacity Assessment cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Reaction Reaction Incubation Compound->Reaction Standards Standard Antioxidants (e.g., Trolox, Quercetin) Standards->Reaction Reagents Assay Reagents (e.g., DPPH, ABTS) Reagents->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Calculation Calculation of % Inhibition Measurement->Calculation IC50 Determination of IC₅₀ Calculation->IC50 Comparison Comparison to Standards IC50->Comparison

Caption: Workflow for assessing antioxidant capacity.

G Mechanism of DPPH Radical Scavenging cluster_reactants Reactants cluster_products Products DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + H• Antioxidant Antioxidant-H (e.g., Phenol) Antioxidant_radical Antioxidant• Antioxidant->Antioxidant_radical - H•

Caption: DPPH radical scavenging by a hydrogen-donating antioxidant.

References

Comparative Analysis of the Anti-Inflammatory Potential of 10-Hydroxyoleoside 11-Methyl Ester and Alternative Compounds in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the anti-inflammatory efficacy of 10-Hydroxyoleoside 11-methyl ester, a naturally occurring iridoid ester, is presented in comparison to established anti-inflammatory agents. This guide synthesizes available data on related oleosides and contrasts their performance with a steroidal and a natural non-steroidal anti-inflammatory compound in relevant cell models. Detailed experimental protocols and signaling pathway diagrams are provided to support the objective comparison for researchers, scientists, and professionals in drug development.

While direct experimental validation of the anti-inflammatory effects of this compound in cell models is not extensively documented in publicly available literature, its structural similarity to other well-studied oleosides, such as oleuropein (B1677263) and its derivatives, allows for a predictive comparison of its potential efficacy. This report leverages data on these related compounds as a proxy to evaluate the prospective anti-inflammatory profile of this compound against the steroidal anti-inflammatory drug, Dexamethasone, and the natural polyphenol, Curcumin.

Performance Comparison in a Lipopolysaccharide (LPS)-Induced Inflammation Model

The most common in vitro model to assess anti-inflammatory activity involves stimulating immune cells, such as macrophages (e.g., RAW 264.7 or THP-1 cell lines), with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This stimulation triggers an inflammatory cascade, leading to the release of pro-inflammatory cytokines and mediators. The efficacy of an anti-inflammatory compound is then measured by its ability to inhibit the production of these markers.

CompoundCell ModelTarget MeasuredEffective ConcentrationKey Findings
Oleuropein (Proxy for this compound)RAW 264.7 MacrophagesIL-1β, IL-6, TNF-α, NO100-200 µMSignificantly inhibited the LPS-induced secretion of NO, TNF-α, IL-1β, and IL-6. Also suppressed the activation of the NF-κB pathway.[1]
Dexamethasone THP-1 derived MacrophagesIL-6, TNF-α1 µMPotently inhibited the release of IL-6 and TNF-α.
Curcumin THP-1 MonocytesIL-8Low dosesExhibited anti-inflammatory activity by reducing IL-8 expression.[2] The combination with human mesenchymal stem cells showed an additive effect.[2]

Experimental Protocols

LPS-Induced Inflammation in Macrophages

This protocol outlines the general procedure for assessing the anti-inflammatory effects of a test compound in a macrophage cell line.

1. Cell Culture and Differentiation:

  • Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.

  • To differentiate the monocytes into macrophages, the cells are seeded in 48-well plates at a density of 2.5 × 10^5 cells/well and treated with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 72 hours.[2]

2. Induction of Inflammation and Treatment:

  • After differentiation, the medium is replaced with fresh medium containing the test compound (e.g., this compound, Dexamethasone, or Curcumin) at various concentrations.

  • The cells are pre-incubated with the test compound for a specified period (e.g., 2 hours).

  • Inflammation is then induced by adding 100 ng/mL of lipopolysaccharide (LPS) to the wells.[2] A vehicle control (without the test compound) is also included.

3. Quantification of Inflammatory Markers:

  • After a 24-hour incubation period with LPS, the cell culture supernatants are collected.

  • The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-8) in the supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • The production of nitric oxide (NO) can be measured by quantifying its stable metabolite, nitrite, in the supernatant using the Griess reagent.

4. Data Analysis:

  • The percentage of inhibition of each inflammatory marker by the test compound is calculated relative to the LPS-stimulated control.

  • The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curves.

Signaling Pathways in Cellular Inflammation

The anti-inflammatory effects of the compared compounds are mediated through their modulation of key signaling pathways involved in the inflammatory response.

Inflammatory Signaling Pathway General Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces transcription of

Caption: Simplified diagram of the LPS-induced TLR4 signaling pathway leading to the production of pro-inflammatory cytokines.

The experimental workflow for evaluating anti-inflammatory compounds typically follows a standardized procedure to ensure reliable and comparable results.

Experimental Workflow Workflow for In Vitro Anti-inflammatory Assay cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Culture THP-1 Monocytes Differentiation Differentiate with PMA CellCulture->Differentiation Pretreatment Pre-treat with Test Compound Differentiation->Pretreatment LPS_Stimulation Stimulate with LPS Pretreatment->LPS_Stimulation CollectSupernatant Collect Supernatant LPS_Stimulation->CollectSupernatant ELISA Measure Cytokines (ELISA) CollectSupernatant->ELISA DataAnalysis Analyze Data ELISA->DataAnalysis

Caption: A flowchart illustrating the key steps in the in vitro validation of anti-inflammatory compounds using a cell-based assay.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 10-Hydroxyoleoside 11-Methyl Ester Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of novel 10-Hydroxyoleoside 11-methyl ester analogs. Drawing upon experimental data from closely related secoiridoids, this document illuminates the key structural modifications influencing their anticancer and anti-inflammatory properties.

This guide presents a comparative analysis of hypothetical analogs of this compound, a secoiridoid glycoside. While specific research on this exact molecule is limited, extensive studies on structurally similar compounds, such as oleuropein, provide a robust framework for understanding its therapeutic potential. The data herein is illustrative, based on published findings for related secoiridoid analogs, to demonstrate key SAR principles.

Secoiridoids, a class of natural products found in plants of the Oleaceae family, have garnered significant attention for their diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. The central hypothesis of SAR studies is that the biological activity of a compound is intrinsically linked to its three-dimensional structure. By systematically modifying the chemical structure of a lead compound, such as this compound, and observing the corresponding changes in biological activity, researchers can identify the key molecular features responsible for its therapeutic effects. This knowledge is crucial for the rational design of more potent and selective drug candidates.

Comparative Analysis of Anticancer and Anti-inflammatory Activity

The following tables summarize the in vitro anticancer and anti-inflammatory activities of a series of hypothetical this compound analogs. The structural modifications focus on the ester and glycosidic moieties, as these are common sites for synthetic derivatization in related secoiridoids.

Table 1: In Vitro Cytotoxicity of this compound Analogs against Human Breast Cancer Cells (MCF-7)

CompoundR1 Group (Ester)R2 Group (Sugar Moiety)IC50 (µM) ± SD
1 (Parent) -CH3Glucose45.2 ± 3.1
2 -CH2CH3Glucose38.7 ± 2.5
3 -CH2CH2CH3Glucose32.1 ± 2.9
4 -CH(CH3)2Glucose55.8 ± 4.3
5 -CH3Mannose42.5 ± 3.5
6 -CH3Rhamnose68.3 ± 5.1
7 -CH3Aglycone (No Sugar)> 100
Doxorubicin --0.8 ± 0.1

IC50: The half maximal inhibitory concentration, representing the concentration of a compound that inhibits 50% of cell growth. A lower IC50 value indicates higher potency. SD: Standard Deviation.

Table 2: In Vitro Anti-inflammatory Activity of this compound Analogs

CompoundR1 Group (Ester)R2 Group (Sugar Moiety)Nitric Oxide Production Inhibition IC50 (µM) ± SD
1 (Parent) -CH3Glucose25.6 ± 2.2
2 -CH2CH3Glucose21.3 ± 1.8
3 -CH2CH2CH3Glucose18.9 ± 1.5
4 -CH(CH3)2Glucose32.4 ± 2.9
5 -CH3Mannose23.8 ± 2.1
6 -CH3Rhamnose45.1 ± 3.8
7 -CH3Aglycone (No Sugar)85.7 ± 7.2
Dexamethasone --5.2 ± 0.4

IC50: The half maximal inhibitory concentration, representing the concentration of a compound that inhibits 50% of lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophages. A lower IC50 value indicates higher potency. SD: Standard Deviation.

Structure-Activity Relationship Insights

Based on the comparative data, several key structure-activity relationships can be deduced:

  • Influence of the Ester Group (R1): Increasing the lipophilicity of the ester group by extending the alkyl chain from methyl (Compound 1) to ethyl (Compound 2) and propyl (Compound 3) appears to enhance both anticancer and anti-inflammatory activities, as indicated by the lower IC50 values. However, the introduction of steric hindrance, as seen with the isopropyl group (Compound 4), leads to a decrease in activity.

  • Role of the Sugar Moiety (R2): The nature of the sugar moiety also plays a significant role. While replacing glucose with mannose (Compound 5) results in a slight modulation of activity, the substitution with rhamnose (Compound 6) significantly diminishes both cytotoxic and anti-inflammatory effects. Crucially, the removal of the sugar moiety altogether (Compound 7) leads to a dramatic loss of activity, highlighting the importance of the glycosidic portion for the biological function of these secoiridoids.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compounds on the viability of MCF-7 human breast cancer cells.

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs (typically ranging from 1 to 100 µM) for 48 hours. Doxorubicin is used as a positive control.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: RAW 264.7 cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the analogs for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours to induce NO production. Dexamethasone is used as a positive control.

  • Nitrite Measurement: After incubation, 50 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

  • Griess Reaction: 50 µL of Griess Reagent Part A is added to each well and incubated for 10 minutes at room temperature, protected from light. Then, 50 µL of Griess Reagent Part B is added, and the plate is incubated for another 10 minutes. The reaction of nitrite (a stable product of NO) with the Griess reagent forms a purple azo compound.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve. The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without compound treatment. The IC50 value is determined from the dose-response curve.

Visualizing Relationships and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the structure-activity relationships, a key signaling pathway, and the experimental workflow.

SAR_Relationship cluster_analogs This compound Analogs cluster_activity Biological Activity Parent Parent Compound (1) R1=-CH3 R2=Glucose Analog2 Analog 2 R1=-CH2CH3 Analog7 Analog 7 R2=Aglycone Parent->Analog7 Removal of Sugar ModerateActivity Moderate Activity Parent->ModerateActivity Baseline Analog3 Analog 3 R1=-CH2CH2CH3 HighActivity Increased Activity Analog2->HighActivity Increased Lipophilicity Analog4 Analog 4 R1=-CH(CH3)2 Analog3->HighActivity Optimal Lipophilicity LowActivity Decreased Activity Analog4->LowActivity Steric Hindrance Analog7->LowActivity Loss of Activity

Caption: Structure-Activity Relationship of Analogs.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes transcription LPS LPS LPS->TLR4 Analog Secoiridoid Analog Analog->IKK Inhibits

Caption: Inhibition of NF-κB Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Start Start: 10-Hydroxyoleoside 11-Methyl Ester Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (MTT) Purification->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (NO) Purification->AntiInflammatory IC50 IC50 Determination Cytotoxicity->IC50 AntiInflammatory->IC50 SAR SAR Analysis IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental Workflow for SAR Studies.

Assessing the Purity of Synthesized 10-Hydroxyoleoside 11-methyl ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with synthesized 10-Hydroxyoleoside 11-methyl ester, ensuring the purity of the compound is a critical step for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for purity assessment, outlines detailed experimental protocols, and presents potential alternatives to the target compound.

Comparison of Analytical Techniques for Purity Assessment

The purity of synthesized this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection Differential partitioning of analytes between a stationary phase and a mobile phase.Quantitative purity (area %), detection of non-UV absorbing impurities is limited.Robust, reproducible, widely available, excellent for quantification.May require chromophoric impurities for detection, resolution can be challenging for complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass analysis of eluting compounds.Molecular weight confirmation, detection of impurities with different m/z, structural information via fragmentation.High sensitivity and selectivity, provides molecular weight information, useful for identifying unknown impurities.Quantitative accuracy can be lower than HPLC-UV without appropriate standards, matrix effects can suppress ionization.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy The signal intensity is directly proportional to the number of nuclei.Absolute purity determination without a specific reference standard for the analyte, structural confirmation.Provides absolute purity, does not require a reference standard of the analyte, gives structural information.Lower sensitivity than chromatographic methods, requires a certified internal standard, can be complex for overlapping signals.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related secoiridoids and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

This method is suitable for determining the percentage purity of the synthesized compound and for identifying known impurities by comparing their retention times with reference standards.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of oleuropein (B1677263) and its derivatives.

  • Mobile Phase: A gradient elution is typically employed using a mixture of water with an acid modifier (e.g., 0.1% formic acid or phosphoric acid) as mobile phase A, and an organic solvent like acetonitrile (B52724) or methanol (B129727) as mobile phase B.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducible retention times.

  • Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance, often around 230 nm or 280 nm for secoiridoids.

  • Sample Preparation: The synthesized compound is accurately weighed and dissolved in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a known concentration. The solution should be filtered through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the identity of the synthesized compound and for detecting and identifying unknown impurities.

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

  • Chromatographic Conditions: Similar to the HPLC-UV method, a reversed-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile/methanol is used.

  • Mass Spectrometry Parameters:

    • Ionization Source: Electrospray Ionization (ESI) is commonly used for secoiridoids, typically in negative ion mode.

    • Scan Mode: Full scan mode is used to detect all ions within a specified mass range. For targeted analysis of expected impurities, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed for higher sensitivity.

    • Fragmentation: Tandem mass spectrometry (MS/MS) can be performed to obtain structural information about the parent compound and its impurities.

  • Sample Preparation: Similar to the HPLC-UV method, with careful consideration of the solvent to ensure compatibility with the ESI source.

  • Data Analysis: The mass spectrum of the main peak should correspond to the expected molecular weight of this compound. The masses of other detected peaks can be used to hypothesize the structures of impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR allows for the determination of the absolute purity of a sample without the need for a specific standard of the analyte.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample tube.

  • Internal Standard: A certified internal standard of known purity and concentration (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with the analyte's signals is required.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Methanol-d4, DMSO-d6).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A simple 1D proton pulse sequence.

    • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

    • Number of Scans: Sufficient scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • The spectrum is phased and baseline corrected.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Potential Impurities in Synthesized this compound

Understanding potential impurities is crucial for developing effective purification and analytical methods. Potential impurities can arise from starting materials, side reactions, or degradation.

Impurity TypePotential SourceExample Structures
Isomers Non-selective synthesis or rearrangement during purification.Epimers at chiral centers, geometric isomers of the double bond.
Hydrolysis Products Presence of water during synthesis or storage.Hydrolysis of the methyl ester to the corresponding carboxylic acid.
Oxidation Products Exposure to air or oxidizing agents.Oxidation of the hydroxyl groups or the double bond.
Starting Materials/Reagents Incomplete reaction or carryover from purification.Unreacted precursors or coupling reagents.
Solvent Residues Incomplete removal of solvents after purification.Residual solvents from the reaction or chromatography.

Alternative Secoiridoids for Comparison

For researchers in drug development, comparing the biological activity and physicochemical properties of this compound with other related secoiridoids can provide valuable context.

CompoundSourceKey Biological Activities
Oleuropein Olive leaves and fruitAntioxidant, anti-inflammatory, antimicrobial, cardioprotective.
Ligstroside Olive leaves and fruitAntioxidant, anti-inflammatory.
Oleacein Extra virgin olive oilPotent antioxidant and anti-inflammatory properties.
Oleocanthal Extra virgin olive oilAnti-inflammatory (similar mechanism to ibuprofen), neuroprotective.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Experimental_Workflow_for_Purity_Assessment cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_characterization Structural Confirmation cluster_result Final Product synthesis Synthesis of 10-Hydroxyoleoside 11-methyl ester purification Crude Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC-UV/DAD (Quantitative Purity) purification->hplc Purity Check lcms LC-MS (Identity & Impurity Profile) purification->lcms Impurity Identification qnmr qNMR (Absolute Purity) purification->qnmr Absolute Purity Determination final_product Pure 10-Hydroxyoleoside 11-methyl ester (>98%) hplc->final_product hrms High-Resolution MS lcms->hrms Further Structural Elucidation lcms->final_product nmr 1H & 13C NMR qnmr->nmr Structural Confirmation qnmr->final_product

Workflow for the purity assessment of synthesized this compound.

Generic_Secoiridoid_Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_biological_outcomes Biological Outcomes secoiridoid Secoiridoid (e.g., 10-Hydroxyoleoside 11-methyl ester) ros Reduced Reactive Oxygen Species (ROS) secoiridoid->ros nfkb Inhibition of NF-κB Pathway secoiridoid->nfkb mapk Modulation of MAPK Signaling secoiridoid->mapk antioxidant Antioxidant Effect ros->antioxidant anti_inflammatory Anti-inflammatory Response nfkb->anti_inflammatory cytoprotective Cytoprotective Effects mapk->cytoprotective

Generic signaling pathways modulated by bioactive secoiridoids.

inter-laboratory comparison of 10-Hydroxyoleoside 11-methyl ester analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Perspective on the Analysis of 10-Hydroxyoleoside 11-methyl ester and Related Secoiridoids

The primary techniques for the analysis of these phenolic compounds are based on chromatography coupled with mass spectrometry. The choice between liquid chromatography (LC) and gas chromatography (GC) often depends on the volatility and thermal stability of the analyte. For secoiridoids, which can be thermally labile, LC-based methods are common. However, GC-MS can be employed following a derivatization step to convert the analytes into more volatile and stable forms, such as methyl esters.

Comparative Analysis of Analytical Methodologies

The following sections detail the experimental protocols and performance data for the most common analytical techniques used for the analysis of secoiridoids, which are applicable to this compound.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is a powerful technique for the quantification of secoiridoids directly from olive oil extracts, offering high selectivity and sensitivity.[1][2][3]

Experimental Protocol: UHPLC-MS/MS

A representative UHPLC-MS/MS method for the analysis of major secoiridoids in extra virgin olive oil is summarized below.[1][2][3]

  • Sample Extraction:

    • Weigh 2.5 g of olive oil into a 15 mL centrifuge tube.

    • Add 5 mL of a methanol (B129727)/water (80:20, v/v) solution.

    • Vortex for 1 minute, followed by sonication for 15 minutes in an ultrasonic bath.

    • Centrifuge at 5000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the methanolic-aqueous extracts and evaporate to dryness under a nitrogen stream.

    • Reconstitute the residue with 800 µL of methanol/water (80:20, v/v).

    • Filter the solution through a 0.2 µm PTFE syringe filter into an amber glass vial for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 1-minute hold at 95% B, and re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions for each analyte of interest would need to be determined.

    • Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Performance Data: UHPLC-MS/MS

The following table summarizes the validation parameters for a UHPLC-MS/MS method for the analysis of major secoiridoids.

ParameterOleocanthal (B1677205)OleaceinLigstroside AglyconeOleuropein Aglycone
Linearity Range (mg/kg) 1 - 201 - 201 - 201 - 20
Correlation Coefficient (r²) >0.99>0.99>0.99>0.99
LOD (µg/kg) ~20~20~20~20
LOQ (µg/kg) ~100~100~100~100
Recovery (%) 95 - 10595 - 10595 - 10595 - 105
Precision (RSD%) <15<15<15<15

Data synthesized from single-laboratory validation studies.[1][2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a robust technique for the analysis of fatty acids and can be adapted for secoiridoids after derivatization to their fatty acid methyl esters (FAMEs). This approach is particularly useful when a laboratory's expertise and instrumentation are geared towards GC.

Experimental Protocol: GC-MS

The following protocol outlines the general steps for the analysis of secoiridoids as their methyl esters by GC-MS.

  • Lipid Extraction and Saponification:

    • Extract total lipids from the sample using a suitable solvent system (e.g., Folch method with chloroform/methanol).

    • Saponify the lipid extract by heating with a methanolic sodium hydroxide (B78521) solution to release the fatty acids and secoiridoid moieties.

  • Derivatization (Methyl Esterification):

    • Methylate the saponified sample using a reagent such as boron trifluoride in methanol (BF₃-methanol) or methanolic sulfuric acid by heating. This converts the acidic and phenolic hydroxyl groups to their corresponding methyl esters/ethers.

    • After cooling, add water and a nonpolar solvent (e.g., hexane) to extract the FAMEs.

    • Wash the organic layer with water to remove any remaining reagent.

    • Dry the organic layer over anhydrous sodium sulfate.

    • The resulting hexane (B92381) solution containing the FAMEs is ready for GC-MS analysis.

  • Chromatographic Conditions:

    • Column: A high-polarity capillary column suitable for FAME analysis (e.g., a biscyanopropyl polysiloxane column, 100 m × 0.25 mm × 0.2 µm).

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp to separate the FAMEs based on their boiling points and polarity. A typical program might start at 100°C and ramp up to 240°C.

    • Injector: Split/splitless injector, typically operated at a temperature of 220-250°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan to identify the FAMEs based on their mass spectra and retention times, and selected ion monitoring (SIM) for targeted quantification.

Performance Data: GC-MS for FAMEs

The following table presents typical validation parameters for the GC-MS analysis of FAMEs. While not specific to secoiridoid methyl esters, it provides a benchmark for the performance of the technique.

ParameterTypical Value for FAMEs
Linearity Range (µg/mL) 0.5 - 500
Correlation Coefficient (r²) >0.99
LOD (µg/mL) 0.05 - 0.5
LOQ (µg/mL) 0.15 - 1.5
Recovery (%) 90 - 110
Precision (RSD%) <10

Data generalized from FAME analysis literature.

Workflow and Decision Making

The selection of an appropriate analytical method depends on various factors including the specific research question, available instrumentation, and desired throughput.

G General Analytical Workflow for Secoiridoids cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Olive Oil Sample Extraction Liquid-Liquid Extraction (e.g., MeOH/H2O) Sample->Extraction Derivatization Derivatization (Methyl Esterification, optional for GC) Extraction->Derivatization For GC Analysis Cleanup Solid Phase Extraction (SPE) or Filtration Extraction->Cleanup GC GC-MS Derivatization->GC For GC Analysis UHPLC UHPLC-MS/MS Cleanup->UHPLC Direct Analysis Quantification Quantification UHPLC->Quantification GC->Quantification Validation Method Validation Quantification->Validation

Caption: General analytical workflow for secoiridoid analysis.

The decision between using UHPLC-MS/MS and GC-MS often comes down to a trade-off between sample preparation complexity and instrument availability.

G Method Selection Logic node_goal Analytical Goal node_instrument Instrument Availability node_goal->node_instrument node_throughput Required Throughput node_instrument->node_throughput node_result_uhplc UHPLC-MS/MS node_instrument->node_result_uhplc UHPLC-MS/MS Available node_result_gc GC-MS with Derivatization node_instrument->node_result_gc GC-MS Available node_throughput->node_result_uhplc High node_throughput->node_result_gc Moderate

References

Safety Operating Guide

Safe Disposal of 10-Hydroxyoleoside 11-methyl ester: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a well-ventilated area, preferably a fume hood.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use appropriate chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling the compound.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

In the event of exposure, follow these first-aid measures:

  • After inhalation: Move to fresh air.

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water.

  • After eye contact: Rinse out with plenty of water. If you wear contact lenses, remove them if possible.

  • If swallowed: Rinse mouth with water. Do not induce vomiting.

**Step-by-Step Disposal Protocol

This protocol is based on best practices for the disposal of flammable and potentially hazardous laboratory chemicals. Always consult your institution's environmental health and safety (EHS) office for specific local regulations.

  • Neutralization/Inactivation (if applicable): For many organic compounds, chemical degradation may be a preliminary step. However, without specific reactivity data for 10-Hydroxyoleoside 11-methyl ester, this step should be approached with caution and only by trained personnel following a validated laboratory procedure.

  • Collection of Waste:

    • Carefully transfer the this compound waste into a designated and properly labeled hazardous waste container.

    • If the compound is in a solution, it may be absorbed onto a non-reactive absorbent material like vermiculite (B1170534) or sand.

    • Avoid mixing with incompatible wastes.

  • Container Management:

    • Use a container that is in good condition and compatible with the chemical.

    • The container must be securely sealed to prevent leaks or spills.

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Given that related compounds can be flammable, store the container away from heat, sparks, open flames, and other ignition sources.[1] Some similar compounds also require refrigerated storage and protection from air and light.[2][3]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Do not pour chemical waste down the drain, as this can harm the environment and potentially damage the plumbing infrastructure.[1][4]

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the safe disposal of this compound.

start Start: Identify Waste (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Step 2: Prepare for Spills (Absorbent Material Ready) ppe->spill transfer Step 3: Transfer Waste to Designated Container spill->transfer label Step 4: Securely Seal and Label Container transfer->label storage Step 5: Store in Designated Hazardous Waste Area label->storage pickup Step 6: Arrange for Professional Disposal Pickup storage->pickup end End: Disposal Complete pickup->end

References

Personal protective equipment for handling 10-Hydroxyoleoside 11-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: 10-Hydroxyoleoside 11-methyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. As no specific Safety Data Sheet (SDS) is currently available for this compound, the following procedures are based on the general principles for handling novel bioactive plant-derived compounds, particularly secoiridoids and oleuropein (B1677263) derivatives, for which some safety data exists. These protocols are designed to minimize risk and ensure a safe laboratory environment.

I. Compound Data Summary

A clear understanding of the compound's known properties is fundamental to safe handling. The following table summarizes the available chemical data for this compound.

PropertyValueSource
Chemical Formula C₁₇H₂₄O₁₁[1][2]
Molecular Weight 404.37 g/mol [3]
CAS Number 131836-11-8[1]
Appearance Typically a solid or powder.General
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
Storage Store at low temperatures; for powders, -20°C for up to 3 years. For solutions in DMSO, -80°C for up to 1 year. Keep away from moisture.[3]
II. Personal Protective Equipment (PPE)

Given the unknown toxicological profile of this compound, a cautious approach to personal protective equipment is mandatory. The primary routes of exposure for powdered compounds are inhalation and dermal contact.

ScenarioRequired PPE
Weighing and Aliquoting (Dry Powder) Respirator: Full-face respirator with P100 (or N100) particulate filters to prevent inhalation of fine powders.• Gloves: Double nitrile gloves, with the outer pair having extended cuffs.• Body Protection: Disposable gown with elastic cuffs.• Additional Protection: Hair bonnet and shoe covers.• Eye Protection: Safety goggles worn under the full-face respirator.
Preparation of Solutions Engineering Controls: Chemical fume hood is mandatory.• Gloves: Nitrile gloves.• Body Protection: Chemical-resistant lab coat.• Eye Protection: Safety glasses with side shields or chemical splash goggles.
In-vitro / In-vivo Experiments Gloves: Nitrile gloves.• Body Protection: Lab coat.• Eye Protection: Safety glasses.
III. Operational Plan: Handling Procedures

Strict adherence to the following operational plan is critical to prevent contamination and exposure.

A. Engineering Controls:

  • Ventilation: All manipulations of powdered this compound must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Containment: Use disposable bench liners to protect work surfaces and facilitate easier cleanup in case of a spill.

B. Standard Operating Procedure for Weighing:

  • Don all required PPE as specified in the table above.

  • Ensure the chemical fume hood is functioning correctly.

  • Decontaminate the balance and the surrounding area before and after use.

  • Use a micro-spatula for transferring the powder.

  • Handle the compound gently to avoid creating airborne dust.

  • Close the container tightly immediately after use.

  • Clean any residual powder from the spatula and weighing paper with a solvent-moistened wipe, which should then be disposed of as hazardous waste.

C. Solution Preparation:

  • Perform all solution preparations within a chemical fume hood.

  • Slowly add the solvent to the vessel containing the weighed powder to prevent splashing.

  • Ensure the container is securely capped before mixing or vortexing.

IV. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

A. Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with the compound, including gloves, bench liners, and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids. Do not pour down the drain.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

B. Waste Disposal:

  • All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.

V. Spill and Decontamination Plan

In the event of a spill, prompt and correct action is necessary to mitigate risks.

A. Spill Kit:

Maintain a chemical spill kit in the laboratory that includes:

  • Appropriate PPE (gloves, goggles, lab coat, shoe covers).

  • Absorbent materials (e.g., spill pads, vermiculite, or sand).

  • A scoop or dustpan for collecting solid waste.

  • Sealable plastic bags for waste disposal.

  • Decontamination solutions.

B. Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or if you are unsure of the hazard.

  • Don PPE: Before cleaning, don the appropriate PPE, including respiratory protection if the spill involves a powder outside of a fume hood.

  • Contain the Spill:

    • For Powders: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne. Do not sweep dry powder.

    • For Liquids: Surround the spill with absorbent material to prevent it from spreading.

  • Clean the Spill:

    • For Powders: Moisten the absorbent material over the powder with a suitable solvent (such as water or a detergent solution) to create a slurry.[4] Carefully scoop the mixture into a sealable plastic bag.

    • For Liquids: Absorb the spill with absorbent pads, working from the outside in. Place the used absorbent materials into a sealable plastic bag.

  • Decontaminate the Area:

    • Clean the spill area with a detergent solution, followed by a rinse with water.[4][5] For surfaces that are compatible, a 10% bleach solution can be used for disinfection, followed by a rinse to remove residual bleach.[4][6]

  • Dispose of Waste: All contaminated materials, including used PPE, must be placed in the hazardous waste container.

  • Report the Incident: Report all spills to your laboratory supervisor or Environmental Health and Safety department, according to your institution's policy.

Visual Workflow for Safe Handling

The following diagram outlines the logical steps for safely handling this compound, from preparation to disposal.

start Start: Handling this compound assess_risk Assess Risk (No specific SDS available) start->assess_risk select_ppe Select Appropriate PPE (Based on Task) assess_risk->select_ppe weighing Weighing Powder (in Fume Hood) select_ppe->weighing solution_prep Solution Preparation (in Fume Hood) weighing->solution_prep experiment Conduct Experiment solution_prep->experiment spill_check Spill Occurred? experiment->spill_check spill_protocol Execute Spill Protocol spill_check->spill_protocol Yes waste_disposal Segregate & Dispose of Waste spill_check->waste_disposal No spill_protocol->waste_disposal end End of Procedure waste_disposal->end

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.